2-(3-Methoxy-4-methylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVZBMNFXWCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429333 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100861-38-9 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Methoxy-4-methylphenyl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Executive Summary
This document provides a comprehensive technical guide for the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, a valuable substituted phenylacetic acid derivative. Phenylacetic acids are crucial structural motifs in a wide array of pharmaceuticals and bioactive molecules.[1] This guide, intended for researchers and drug development professionals, delineates the most effective and scientifically robust pathways for its preparation. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights essential for successful synthesis. The core of this guide focuses on two primary, reliable synthetic routes: the Cyanide Pathway, proceeding via a benzyl nitrile intermediate, and the Grignard Carboxylation Pathway. Each method is critically evaluated for its advantages, limitations, and practical applicability. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are provided to ensure both theoretical understanding and successful experimental execution.
Introduction and Retrosynthetic Analysis
2-(3-Methoxy-4-methylphenyl)acetic acid is an aromatic carboxylic acid featuring a benzene ring substituted with methoxy and methyl groups at the 3- and 4-positions, respectively, and an acetic acid moiety at the 1-position. The strategic placement of these functional groups makes it a versatile intermediate for further chemical elaboration in medicinal chemistry.
A retrosynthetic analysis reveals several logical bond disconnections to identify viable starting materials. The most intuitive disconnection is the C-CN bond of the corresponding nitrile or the C-COOH bond formed via carboxylation, pointing towards a benzyl halide as a key precursor.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights 3-methoxy-4-methylbenzyl halide as a pivotal intermediate, which itself can be synthesized from commercially available precursors such as 3-methoxy-4-methylbenzaldehyde or the corresponding benzoic acid.
Principal Synthetic Pathways
Two primary pathways stand out for their reliability and efficiency in synthesizing the target molecule.
Pathway I: The Cyanide Route via Benzyl Nitrile Hydrolysis
This is arguably the most common and dependable route for the synthesis of phenylacetic acids. It involves two main transformations: the conversion of a benzyl halide to a benzyl nitrile (a nucleophilic substitution), followed by the hydrolysis of the nitrile to the carboxylic acid.
Conceptual Workflow:
Caption: Workflow for the Cyanide Pathway.
Step A: Synthesis of the Benzyl Chloride Precursor The starting material, 3-methoxy-4-methylbenzyl chloride, is not always readily available and often needs to be prepared. A reliable method begins with the reduction of 3-methoxy-4-methylbenzaldehyde to the corresponding benzyl alcohol, followed by chlorination.
-
Expertise & Rationale: The reduction of the aldehyde with sodium borohydride (NaBH₄) is a mild and selective method that does not affect the aromatic ring or ether linkage. Subsequent chlorination with thionyl chloride (SOCl₂) is highly effective for converting primary alcohols to alkyl chlorides; the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[2]
Step B: Cyanation of Benzyl Chloride The benzyl chloride is reacted with a cyanide salt, typically sodium or potassium cyanide, to form 2-(3-methoxy-4-methylphenyl)acetonitrile.
-
Expertise & Rationale: This is a classic Sₙ2 reaction. The choice of solvent is critical. Anhydrous polar aprotic solvents like acetone or DMF can be effective.[3] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is highly recommended when using aqueous/organic biphasic systems to facilitate the transport of the cyanide anion into the organic phase, increasing reaction rates and yields.
Step C: Hydrolysis of the Acetonitrile The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[4][5][6][7]
-
Trustworthiness & Causality:
-
Acidic Hydrolysis: Refluxing the nitrile with aqueous acid (e.g., H₂SO₄ or HCl) first produces an acetamide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4] Care must be taken to ensure the reaction goes to completion, as incomplete hydrolysis can leave the amide as a significant impurity.
-
Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH or KOH) yields the carboxylate salt and ammonia gas. The reaction mixture is then acidified to precipitate the desired carboxylic acid. This method is often preferred as it avoids the potential for amide impurities and the separation of the final product is straightforward via extraction and precipitation.
-
Pathway II: Grignard Carboxylation
This pathway utilizes organometallic chemistry to form the C-C bond of the carboxylic acid group directly. It involves the formation of a Grignard reagent from the benzyl halide, followed by its reaction with carbon dioxide.
Conceptual Workflow:
Caption: Workflow for the Grignard Carboxylation Pathway.
Step A: Formation of the Grignard Reagent 3-methoxy-4-methylbenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent.
-
Expertise & Rationale: The formation of a Grignard reagent is a surface reaction that is highly sensitive to moisture and oxygen.[8][9] All glassware must be rigorously dried, and anhydrous solvents are essential. The carbon atom bound to magnesium becomes strongly nucleophilic.[10][11] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface and initiate the reaction.
Step B: Carboxylation and Workup The prepared Grignard reagent is then reacted with carbon dioxide. Solid CO₂ (dry ice) is a convenient source. The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Trustworthiness & Causality: The reaction is typically performed by pouring the Grignard solution onto an excess of crushed dry ice. This ensures the Grignard reagent is always in the presence of a high concentration of CO₂, minimizing side reactions like coupling with unreacted benzyl halide.[10][12] Following the reaction, an acidic workup (e.g., with dilute HCl) protonates the carboxylate salt, yielding the final 2-(3-methoxy-4-methylphenyl)acetic acid.[12]
Comparative Analysis of Pathways
| Feature | Pathway I: Cyanide Route | Pathway II: Grignard Carboxylation |
| Reagent Toxicity | High (uses highly toxic alkali cyanides). | Moderate (Grignard reagents are flammable and reactive). |
| Reaction Conditions | Tolerant of some moisture in the hydrolysis step. | Requires strictly anhydrous conditions for Grignard formation. |
| Scalability | Generally robust and scalable. | Can be challenging to scale due to the exothermic nature and moisture sensitivity of Grignard formation. |
| Byproducts | Amide (incomplete hydrolysis), isonitriles. | Biphenyl-type coupling products (Wurtz reaction).[9] |
| Overall Yield | Typically good to excellent. | Can be variable depending on the success of Grignard formation. |
| Simplicity | Two distinct core steps (cyanation, hydrolysis). | Two distinct core steps (Grignard formation, carboxylation). |
Detailed Experimental Protocols
The following protocol details the synthesis via Pathway I, which is often chosen for its reliability and tolerance to trace impurities.
Protocol: Synthesis via the Cyanide Pathway
Part A: Preparation of 3-Methoxy-4-methylbenzyl chloride
-
Reduction: To a stirred solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 100 mmol) in methanol (200 mL) at 0 °C, add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 2 M HCl until the pH is ~5-6.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-methoxy-4-methylbenzyl alcohol as an oil, which is used directly in the next step.
-
Chlorination: Dissolve the crude alcohol in dichloromethane (150 mL) and cool to 0 °C. Add thionyl chloride (10.9 mL, 150 mmol) dropwise.
-
Stir at room temperature for 3 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice (200 g). Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 3-methoxy-4-methylbenzyl chloride.[2]
Part B: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetonitrile
-
In a round-bottom flask, combine the crude 3-methoxy-4-methylbenzyl chloride (from the previous step, ~100 mmol), sodium cyanide (7.35 g, 150 mmol), and acetone (250 mL).[3]
-
Add a catalytic amount of sodium iodide (1.5 g, 10 mmol) to promote the reaction.
-
Heat the mixture to reflux and stir vigorously for 18-24 hours. The formation of a precipitate (NaCl) will be observed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate to give the crude nitrile, which can be purified by vacuum distillation or used directly.
Part C: Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid
-
Combine the crude 2-(3-methoxy-4-methylphenyl)acetonitrile (~100 mmol) with a 20% aqueous sodium hydroxide solution (200 mL).
-
Heat the biphasic mixture to reflux with vigorous stirring for 12 hours. Ammonia gas will evolve.
-
Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted nitrile or neutral impurities.
-
Transfer the aqueous layer to a beaker and cool in an ice bath.
-
With vigorous stirring, slowly add concentrated HCl until the pH is ~1-2. A white precipitate of the carboxylic acid will form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield pure 2-(3-methoxy-4-methylphenyl)acetic acid. Recrystallization from a suitable solvent like toluene or an ethanol/water mixture can be performed for higher purity.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Melting Point Analysis: To assess the purity of the crystalline solid product.
Conclusion
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be reliably achieved through several well-established chemical pathways. The cyanide route offers a robust and scalable method, though it requires careful handling of toxic reagents. The Grignard carboxylation route provides a more direct conversion but demands stringent control over reaction conditions, particularly the exclusion of water. The choice of pathway will ultimately depend on the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and conditions. Both routes, when executed with an understanding of their underlying mechanisms, provide effective access to this valuable synthetic intermediate.
References
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-methylphenyl)acetic Acid and Its Isomers for Drug Development
This guide provides a comprehensive overview of the physicochemical properties of phenylacetic acid derivatives, with a specific focus on an isomer of the requested compound, 2-(4-Methoxy-3-methylphenyl)acetic acid. Due to the limited availability of public data for 2-(3-Methoxy-4-methylphenyl)acetic acid, this document leverages data from its close structural isomer to provide valuable insights for researchers, scientists, and drug development professionals. The principles and experimental protocols outlined herein are broadly applicable to the characterization of novel phenylacetic acid derivatives.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges. A significant factor contributing to the high attrition rates in drug development is the suboptimal physicochemical properties of drug candidates.[1][2] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn determine its bioavailability, efficacy, and potential for toxicity.[3][4][5] Therefore, a thorough understanding and early optimization of physicochemical characteristics are paramount for the successful development of new chemical entities.[1][2]
Phenylacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, found in a variety of therapeutic agents. Their acidic nature, lipophilicity, and molecular size are key determinants of their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the core physicochemical properties of a representative of this class, offering both theoretical understanding and practical methodologies for their assessment.
Physicochemical Profile of 2-(4-Methoxy-3-methylphenyl)acetic acid (Isomer)
Table 1: Physicochemical Data for 2-(4-Methoxy-3-methylphenyl)acetic acid
| Property | Value | Source |
| CAS Number | 4513-73-9 | [6] |
| Molecular Formula | C10H12O3 | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred from Phenylacetic acid |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | [7] |
| pKa | Estimated to be around 4-5 | [8] |
Expected Physicochemical Properties and Their Significance
Based on the structure of 2-(3-Methoxy-4-methylphenyl)acetic acid and data from related compounds, we can predict its key physicochemical characteristics and their implications for drug development.
Melting Point
The melting point of a compound is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a pure substance. For drug development, the melting point can influence formulation strategies, particularly for solid dosage forms.
Solubility
Solubility is a critical determinant of a drug's oral bioavailability. A drug must have adequate aqueous solubility to dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The carboxylic acid moiety of 2-(3-Methoxy-4-methylphenyl)acetic acid will contribute to its aqueous solubility, especially at higher pH values where it can deprotonate to form a more soluble carboxylate salt. The aromatic ring and methyl group, however, contribute to its lipophilicity, which can decrease aqueous solubility.
Acidity (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid like 2-(3-Methoxy-4-methylphenyl)acetic acid, the pKa will dictate its degree of ionization at different physiological pHs. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. The pKa of phenylacetic acid is approximately 4.3, and it is expected that the title compound will have a pKa in a similar range.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (octanol) and an aqueous phase. It is a key factor influencing a drug's ability to cross cell membranes, its distribution into tissues, and its potential for metabolism and toxicity. A balanced lipophilicity is generally desired for optimal drug-like properties.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1-T2.
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point of a solid organic compound.
Aqueous Solubility Determination
Principle: The equilibrium solubility is determined by shaking an excess of the solid compound in water until equilibrium is reached, then measuring the concentration of the dissolved compound in the filtered aqueous phase.
Apparatus:
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the compound (e.g., 1-2 mg) to a pre-weighed vial.
-
Add a known volume of water (e.g., 1 mL).
-
Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully filter an aliquot of the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
The solubility is expressed in mg/mL or µg/mL.
Caption: A logical diagram illustrating the process of determining pKa via potentiometric titration.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
The physicochemical properties of a molecule are not merely academic descriptors; they are fundamental determinants of its potential as a therapeutic agent. This guide has provided a framework for understanding and experimentally determining the key physicochemical properties of 2-(3-Methoxy-4-methylphenyl)acetic acid and its isomers. By integrating these characterizations early in the drug discovery process, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of success in clinical development. The methodologies described herein are robust and widely applicable, providing a solid foundation for the comprehensive profiling of novel chemical entities.
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PubChem. (n.d.). Phenylacetic Acid | C8H8O2 | CID 999. Retrieved from [Link]
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ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
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A Technical Guide to 2-(Aryl)acetic Acids: Focus on Methoxy-Methyl Phenylacetic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 2-(3-Methoxy-4-methylphenyl)acetic acid could not be definitively identified in publicly accessible chemical registries. This suggests that this specific isomer may be a novel compound, not widely commercialized, or documented under a different nomenclature. This guide will, therefore, provide a comprehensive technical overview of the closely related and commercially available isomer, 2-(4-Methoxy-3-methylphenyl)acetic acid (CAS No. 4513-73-9), and discuss general principles applicable to the synthesis and characterization of this class of compounds.
Introduction to Substituted Phenylacetic Acids
Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] The presence of a phenyl ring connected to a carboxylic acid moiety via a methylene bridge provides a versatile scaffold for therapeutic agents.[2][3] These compounds are integral to the synthesis of numerous drugs, including anti-inflammatory agents like diclofenac and analgesics such as felbinac.[3] The functionalization of the phenyl ring with substituents like methoxy and methyl groups allows for the fine-tuning of a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can significantly influence its biological activity and pharmacokinetic profile.[4]
Profile of a Key Isomer: 2-(4-Methoxy-3-methylphenyl)acetic acid
Given the lack of a specific CAS number for the 3-methoxy-4-methyl isomer, we will focus on the well-documented 2-(4-methoxy-3-methylphenyl)acetic acid.
| Property | Value | Source |
| CAS Number | 4513-73-9 | [4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 89-97 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
This aromatic carboxylic acid is noted for its enhanced solubility and reactivity due to the methoxy and methyl groups, making it a valuable intermediate in pharmaceutical development, particularly for anti-inflammatory and analgesic agents.[4]
Synthesis Strategies for Methoxy-Methyl Phenylacetic Acids
The synthesis of substituted phenylacetic acids can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Hydrolysis of Benzyl Cyanides
A classic and robust method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[2] This can be achieved under either acidic or basic conditions.
Experimental Protocol: Alkaline Hydrolysis of a Substituted Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzyl cyanide (1.0 eq), sodium hydroxide (2.0-3.0 eq), water, and a co-solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of 1-2, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield the pure phenylacetic acid.
Causality in Experimental Choices:
-
Alkaline vs. Acidic Hydrolysis: Alkaline hydrolysis is often preferred as it tends to have fewer side reactions, such as the formation of amides that can be difficult to hydrolyze further.
-
Co-solvent: The use of ethanol as a co-solvent enhances the solubility of the organic benzyl cyanide in the aqueous sodium hydroxide solution, thereby increasing the reaction rate.
-
Acidification: Precise pH control during acidification is crucial. Over-acidification is generally not an issue for the product, but ensuring the pH is low enough is necessary for complete precipitation and maximization of yield.
Palladium-Catalyzed Carbonylation
A more modern and highly efficient method involves the palladium-catalyzed carbonylation of benzyl halides.[2] This technique uses carbon monoxide as the source for the carboxyl group and often exhibits high functional group tolerance.
Workflow for Palladium-Catalyzed Carbonylation
Caption: Workflow for Palladium-Catalyzed Carbonylation.
Analytical Characterization
The structural elucidation and purity assessment of synthesized methoxy-methyl phenylacetic acid isomers are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Purpose | Expected Observations for 2-(4-Methoxy-3-methylphenyl)acetic acid |
| ¹H NMR | Structural confirmation and isomer identification | Signals corresponding to the methoxy group (~3.8 ppm), methyl group (~2.2 ppm), methylene protons (~3.6 ppm), and aromatic protons with specific splitting patterns. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the carboxyl carbon (~178 ppm), aromatic carbons, and aliphatic carbons (methoxy, methyl, methylene). |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Functional group identification | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether. |
| HPLC | Purity assessment and quantification | A single major peak with a specific retention time, used to determine the purity relative to any starting materials or byproducts. |
Self-Validating Protocols: A robust analytical protocol would involve using a certified reference standard of a known isomer, like 2-(4-methoxy-3-methylphenyl)acetic acid, to validate HPLC methods for retention time and response factor.[4] For novel isomers, comprehensive 2D NMR techniques (COSY, HSQC, HMBC) are essential to unambiguously assign the positions of the substituents on the phenyl ring, thus providing an internally consistent and validated structure.
Applications in Drug Discovery and Research
Substituted phenylacetic acids are prevalent in drug discovery for several reasons:
-
Bioisosteric Replacement: The phenylacetic acid moiety can serve as a bioisostere for other acidic functional groups, helping to optimize a drug candidate's properties.
-
Pharmacophore Component: It is a key component in the pharmacophore of many non-steroidal anti-inflammatory drugs (NSAIDs), where it is involved in binding to cyclooxygenase (COX) enzymes.
-
Metabolic Precursors: These compounds can be metabolites of other drugs or endogenous substances. For instance, 4-methoxyphenylacetic acid has been studied as a potential biomarker.[6]
Logical Pathway from Structure to Application
Caption: From chemical structure to therapeutic application.
Conclusion
While the specific isomer 2-(3-methoxy-4-methylphenyl)acetic acid is not readily identified with a CAS number, the broader class of methoxy-methyl substituted phenylacetic acids represents a rich area for chemical and pharmaceutical research. Understanding the established synthetic routes and analytical characterization techniques for known isomers, such as 2-(4-methoxy-3-methylphenyl)acetic acid, provides a solid foundation for researchers aiming to synthesize and investigate novel derivatives. The versatility of this chemical scaffold ensures its continued importance in the development of new therapeutic agents.
References
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.[Link]
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Phenylacetic acid. Wikipedia.[Link]
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Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry - ACS Publications.[Link]
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CAS No. 4513-73-9, 2-(4-Methoxy-3-methylphenyl)acetic acid. 001CHEMICAL.[Link]
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Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate.[Link]
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-
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starting materials for 2-(3-Methoxy-4-methylphenyl)acetic acid
An In-depth Technical Guide to the Starting Materials and Synthetic Routes for 2-(3-Methoxy-4-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will explore several convergent and linear synthetic pathways, offering detailed, step-by-step protocols for the most robust and scalable methods. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, enabling informed decisions in the design and execution of synthetic routes to this important intermediate.
Introduction: The Significance of the Phenylacetic Acid Moiety
Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1] The ability to strategically functionalize the phenyl ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 2-(3-Methoxy-4-methylphenyl)acetic acid, with its specific substitution pattern, offers a unique combination of electronic and steric features that can be exploited in drug design. This guide will delve into the practical aspects of its synthesis, starting from commercially available precursors.
Strategic Approaches to the Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be approached from several key starting materials. The choice of a particular route will often depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. We will discuss three primary strategies, each beginning with a different class of precursor.
Strategy 1: Homologation of 3-Methoxy-4-methylbenzaldehyde
This is a versatile and widely applicable strategy that involves a two-carbon homologation of the readily accessible 3-methoxy-4-methylbenzaldehyde. This pathway offers multiple avenues for the conversion of the aldehyde to the final carboxylic acid.
Strategy 2: The Willgerodt-Kindler Reaction of 3-Methoxy-4-methylacetophenone
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[1][2] This method is particularly useful when the corresponding acetophenone is commercially available or easily synthesized.
Strategy 3: Carbonylation of 3-Methoxy-4-methylbenzyl Halides
Direct carbonylation of a benzyl halide offers an efficient route to the corresponding phenylacetic acid.[3][4][5] This approach is attractive due to its atom economy, though it often requires specialized equipment for handling carbon monoxide gas.
Detailed Synthetic Protocols and Mechanistic Insights
Strategy 1: Synthesis from 3-Methoxy-4-methylbenzaldehyde
The synthesis of the requisite starting material, 3-methoxy-4-methylbenzaldehyde, is a critical first step. A common route begins with the nitration of 4-methylbenzaldehyde, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation and methylation.[6] A more direct approach involves the methylation of commercially available 3-hydroxy-4-methylbenzaldehyde.
A reliable method for the preparation of 3-methoxy-4-methylbenzaldehyde involves the methylation of 3-hydroxy-4-methylbenzaldehyde using a suitable methylating agent such as dimethyl sulfate in the presence of a base.[6][7]
Experimental Protocol:
-
To a solution of 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in 2 N sodium hydroxide (aq) (a slight excess relative to the phenol), add dimethyl sulfate (1.1 eq) dropwise at 40-45 °C.[6]
-
Stir the mixture at this temperature for 1 hour.
-
Cool the reaction mixture to room temperature and extract with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like n-hexane to yield 3-methoxy-4-methylbenzaldehyde as a crystalline solid.[6]
With 3-methoxy-4-methylbenzaldehyde in hand, several pathways can be employed for its conversion to the target acid. A common and effective route proceeds via the corresponding benzyl chloride and benzyl cyanide.
Workflow for Strategy 1:
Caption: Synthetic workflow for Strategy 1.
Experimental Protocol (Multi-step):
-
Reduction to 3-Methoxy-4-methylbenzyl alcohol: Dissolve 3-methoxy-4-methylbenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (1.1 eq) portion-wise. Stir the reaction until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
-
Chlorination to 3-Methoxy-4-methylbenzyl chloride: The benzyl alcohol can be converted to the corresponding chloride using thionyl chloride or concentrated hydrochloric acid.[8] For example, treat the alcohol with an excess of thionyl chloride in an inert solvent like dichloromethane at 0 °C, then allow it to warm to room temperature.
-
Cyanation to 2-(3-Methoxy-4-methylphenyl)acetonitrile: The benzyl chloride is then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone. This nucleophilic substitution reaction yields the benzyl cyanide intermediate.[1]
-
Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid: The final step is the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions.[1] For acidic hydrolysis, reflux the nitrile in an aqueous solution of a strong acid like sulfuric or hydrochloric acid.[9] For basic hydrolysis, reflux with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
| Step | Reactant | Reagent(s) | Solvent | Typical Yield |
| 1 | 3-Methoxy-4-methylbenzaldehyde | NaBH4 | Methanol | >95% |
| 2 | 3-Methoxy-4-methylbenzyl alcohol | SOCl2 | Dichloromethane | ~90% |
| 3 | 3-Methoxy-4-methylbenzyl chloride | NaCN | DMSO | ~85% |
| 4 | 2-(3-Methoxy-4-methylphenyl)acetonitrile | H2SO4 (aq) | Water | ~90% |
Table 1: Summary of a typical reaction sequence for Strategy 1.
Strategy 2: The Willgerodt-Kindler Reaction
This elegant reaction allows for the direct conversion of an aryl ketone to a phenylacetic acid derivative in a one-pot or two-step procedure.[2][10] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed.[11]
Workflow for Strategy 2:
Caption: Synthetic workflow for Strategy 2.
Experimental Protocol:
-
Thioamide Formation: In a round-bottom flask, combine 3-methoxy-4-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[1][11] Heat the mixture to reflux (around 130-140 °C) for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: After cooling, the crude thioamide can be hydrolyzed directly without purification. This is typically achieved by refluxing with a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10% alcoholic sodium hydroxide) for an extended period.[11]
-
Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and the product is isolated. If acid hydrolysis is used, the mixture can be extracted with an organic solvent. If base hydrolysis is used, the mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration or extraction.[11][12]
| Reactant | Reagents | Conditions | Typical Yield |
| 3-Methoxy-4-methylacetophenone | Sulfur, Morpholine | Reflux, 6-8 h | 70-85% (after hydrolysis) |
Table 2: Typical conditions and yield for the Willgerodt-Kindler reaction.
Strategy 3: Carbonylation of 3-Methoxy-4-methylbenzyl chloride
This method involves the palladium-catalyzed carbonylation of the corresponding benzyl chloride.[1][3] It is a highly efficient method for introducing the carboxylic acid moiety.
Workflow for Strategy 3:
Caption: Synthetic workflow for Strategy 3.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 3-methoxy-4-methylbenzyl chloride (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.01 eq), a phosphine ligand like triphenylphosphine (0.02 eq), and a suitable solvent like toluene.[1]
-
Carbonylation: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (10-20 atm) and heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours.[1]
-
Work-up and Isolation: After the reaction, cool the reactor, release the pressure, and transfer the contents to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration and recrystallize if necessary.
| Reactant | Catalyst System | Conditions | Typical Yield |
| 3-Methoxy-4-methylbenzyl chloride | Pd(OAc)2, PPh3, NaOH | 10-20 atm CO, 80-100 °C | 80-95% |
Table 3: Typical conditions and yield for the carbonylation reaction.
Conclusion
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be accomplished through several reliable and scalable routes. The choice of the optimal synthetic pathway is contingent upon a careful evaluation of starting material availability, cost, and the specific capabilities of the laboratory. The homologation of 3-methoxy-4-methylbenzaldehyde offers a flexible and stepwise approach, while the Willgerodt-Kindler reaction provides a more convergent route from the corresponding acetophenone. For laboratories equipped for pressure reactions, the direct carbonylation of 3-methoxy-4-methylbenzyl chloride represents a highly efficient and atom-economical alternative. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently synthesize this important chemical intermediate.
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Spectroscopic Profile of 2-(3-Methoxy-4-methylphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(3-Methoxy-4-methylphenyl)acetic acid. In the absence of experimentally derived public data, this document leverages high-fidelity predictive modeling and comparative analysis with structurally analogous compounds to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control, offering a robust framework for the spectroscopic elucidation of this and related phenylacetic acid derivatives.
Introduction: The Significance of Spectroscopic Characterization
2-(3-Methoxy-4-methylphenyl)acetic acid belongs to the substituted phenylacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the methoxy and methyl substituents on the phenyl ring critically influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure and bonding.
- Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.
- Infrared (IR) spectroscopy identifies the functional groups present.
- Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
This guide will systematically dissect the predicted spectroscopic data for 2-(3-Methoxy-4-methylphenyl)acetic acid, providing the theoretical basis for the expected spectral features.
Molecular Structure and Predicted Spectroscopic Data
The structural attributes of 2-(3-Methoxy-4-methylphenyl)acetic acid are the foundation for interpreting its spectroscopic data. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing carboxylic acid moiety dictates the chemical environment of each atom.
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cbxz [label=""];
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cgmf [label=""];
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cgmh [label=""];
cgmi [label=""];
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cgmk [label=""];
cgml [label=""];
cgmm [label=""];
cgmn [label=""];
cgmo [label=""];
cgmp [label=""];
cgmq [label=""];
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cgno [label=""];
cgnp [label=""];
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cgnt [label=""];
cgnu [label=""];
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}
Caption: Molecular Structure of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-(3-Methoxy-4-methylphenyl)acetic acid in CDCl₃ is detailed below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (H-5) | ~7.05 | Doublet | 1H |
| Aromatic (H-2) | ~6.75 | Singlet | 1H |
| Aromatic (H-6) | ~6.70 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.85 | Singlet | 3H |
| Methylene (-CH₂-) | ~3.60 | Singlet | 2H |
| Methyl (-CH₃) | ~2.20 | Singlet | 3H |
Interpretation:
- Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.
- Aromatic Protons: The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at the 5-position is expected to be a doublet due to coupling with the proton at the 6-position. The proton at the 2-position, being adjacent to the bulky acetic acid group and the methoxy group, is predicted to be a singlet. The proton at the 6-position will appear as a doublet, coupled to the proton at the 5-position.
- Methoxy and Methyl Protons: The methoxy and methyl protons on the aromatic ring will each appear as sharp singlets, as they have no adjacent protons to couple with.
- Methylene Protons: The two protons of the methylene bridge between the aromatic ring and the carboxylic acid will also appear as a singlet.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~178 |
| Aromatic (C-3, C-OCH₃) | ~158 |
| Aromatic (C-4, C-CH₃) | ~138 |
| Aromatic (C-1) | ~128 |
| Aromatic (C-5) | ~127 |
| Aromatic (C-6) | ~121 |
| Aromatic (C-2) | ~112 |
| Methoxy (-OCH₃) | ~56 |
| Methylene (-CH₂-) | ~41 |
| Methyl (-CH₃) | ~16 |
Interpretation:
- Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy and methyl groups (C-3 and C-4) are shifted downfield. The other aromatic carbons appear at characteristic positions for a substituted benzene ring.
- Aliphatic Carbons: The methoxy, methylene, and methyl carbons are shielded and appear at higher fields.
Experimental Protocol for NMR Data Acquisition
graph "NMR_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
a [label="Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3)"];
b [label="Transfer to a 5 mm NMR tube"];
c [label="Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) spectrometer"];
d [label="Process the data (Fourier transform, phase correction, and baseline correction)"];
e [label="Integrate peaks and determine chemical shifts and coupling constants"];
a -> b -> c -> d -> e;
}
Caption: A standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 2-(3-Methoxy-4-methylphenyl)acetic acid are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-O stretch (Ether) | 1250 - 1000 | Strong |
Interpretation:
- The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.
- A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.
- The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.
- A strong C-O stretching band will be present due to the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(3-Methoxy-4-methylphenyl)acetic acid (Molecular Formula: C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol.
Predicted Fragmentation Pattern (Electron Ionization - EI):
- Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the intact molecule.
- Loss of -COOH: A significant fragment at m/z = 135, resulting from the loss of the carboxylic acid group. This is often a major fragmentation pathway for phenylacetic acids.
- Further Fragmentation: The fragment at m/z = 135 can undergo further fragmentation, such as the loss of a methyl group (-CH₃) to give a peak at m/z = 120, or the loss of a methoxy group (-OCH₃) to give a peak at m/z = 104.
digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
M [label="[C10H12O3]+.\nm/z = 180"];
F1 [label="[C9H11O]+.\nm/z = 135"];
F2 [label="[C8H8O]+.\nm/z = 120"];
F3 [label="[C8H7]+.\nm/z = 103"];
M -> F1 [label="- COOH"];
F1 -> F2 [label="- CH3"];
F1 -> F3 [label="- OCH3"];
}
Caption: Predicted major fragmentation pathway for 2-(3-Methoxy-4-methylphenyl)acetic acid in EI-MS.
Conclusion
This technical guide has presented a detailed, albeit predicted, spectroscopic profile of 2-(3-Methoxy-4-methylphenyl)acetic acid. By combining predictive algorithms with fundamental principles of spectroscopy and comparative data from analogous structures, a comprehensive and reliable set of expected NMR, IR, and MS data has been compiled. This information serves as a critical reference for any researcher working with this compound, facilitating its unambiguous identification and characterization. It is important to note that while predictions are highly accurate, experimental verification remains the gold standard in chemical analysis.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ChemDraw, PerkinElmer Informatics (for NMR and structure prediction).
- NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
An In-depth Technical Guide to the Synthesis and Theoretical Yield of 2-(3-Methoxy-4-methylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 2-(3-Methoxy-4-methylphenyl)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document delves into the theoretical underpinnings of the synthesis, offering a detailed, step-by-step experimental protocol. The causality behind experimental choices is explained, ensuring a thorough understanding of the reaction mechanisms and optimization strategies. A critical analysis of the theoretical yield at each stage is presented, alongside methods for purification and in-depth characterization of the synthesized compounds. This guide is intended to be a self-validating system for researchers, providing the necessary information to replicate and adapt this synthesis for their specific applications.
Introduction: The Significance of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Substituted phenylacetic acids are a cornerstone in medicinal chemistry and materials science due to their versatile reactivity and presence in a wide array of biologically active molecules. 2-(3-Methoxy-4-methylphenyl)acetic acid, with its specific substitution pattern, serves as a crucial building block for the synthesis of more complex molecular architectures. Its utility spans from the development of novel pharmaceuticals to the creation of specialized organic materials. A reliable and well-characterized synthesis of this compound is therefore of paramount importance for advancing research in these fields.
This guide focuses on a practical and scalable three-step synthesis commencing from the commercially available 2-methoxy-1-methylbenzene. The chosen pathway involves a Friedel-Crafts acylation to generate the key intermediate, 3-methoxy-4-methylacetophenone, followed by a Willgerodt-Kindler reaction to introduce the two-carbon side chain, and culminating in the hydrolysis of the resulting thioamide to afford the target carboxylic acid.
Strategic Overview of the Synthetic Pathway
The synthesis is designed as a logical sequence of reactions, each chosen for its reliability and efficiency in achieving the desired chemical transformation. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
Detailed Experimental Protocols and Theoretical Yield Analysis
Step 1: Synthesis of 3-Methoxy-4-methylacetophenone via Friedel-Crafts Acylation
The initial step involves the introduction of an acetyl group onto the aromatic ring of 2-methoxy-1-methylbenzene. The methoxy and methyl groups are ortho- and para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the acylation is expected to predominantly occur at the para position relative to the methoxy group, yielding the desired 3-methoxy-4-methylacetophenone.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 2-methoxy-1-methylbenzene.
Experimental Protocol:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous toluene (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.
-
To this mixture, add a solution of 2-methoxy-1-methylbenzene (1.0 eq.) in anhydrous toluene (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Theoretical Yield Calculation:
The theoretical yield is determined by the limiting reagent, which is typically 2-methoxy-1-methylbenzene in this procedure.
| Compound | Molecular Weight ( g/mol ) | Moles (based on 10g of starting material) | Stoichiometric Ratio |
| 2-Methoxy-1-methylbenzene | 122.17 | 0.0819 | 1 |
| Acetyl Chloride | 78.50 | 0.0901 | 1.1 |
| Aluminum Chloride | 133.34 | 0.0983 | 1.2 |
| 3-Methoxy-4-methylacetophenone | 164.20 | 0.0819 (theoretical) | 1 |
Theoretical Yield (grams) = Moles of limiting reagent × Molecular weight of product Theoretical Yield = 0.0819 mol × 164.20 g/mol = 13.45 g
Expert Insights: The use of a Lewis acid like aluminum chloride is crucial for activating the acetyl chloride to form the acylium ion electrophile.[1] The reaction is performed at low temperatures to control the exothermic nature of the reaction and minimize side product formation. The methoxy group is a strong activating group, directing the substitution to the ortho and para positions.[1] Due to steric hindrance from the adjacent methyl group, the para-substituted product is favored.
Step 2: Synthesis of 2-(3-Methoxy-4-methylphenyl)thioacetamide via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides, effectively migrating the carbonyl group to the terminal carbon of the alkyl chain.[2][3] This reaction is typically carried out using elemental sulfur and a secondary amine, such as morpholine.[4][5]
Reaction Scheme:
Caption: Hydrolysis of the thioamide to the final product.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend the 2-(3-Methoxy-4-methylphenyl)thioacetamide (1.0 eq.) in a 20% aqueous solution of sodium hydroxide (10 volumes).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the evolution of ammonia ceases (can be tested with moist litmus paper).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.
-
The 2-(3-Methoxy-4-methylphenyl)acetic acid will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot water or a toluene/hexane mixture to obtain the final product. [6] Theoretical Yield Calculation:
The limiting reagent is the thioacetamide.
| Compound | Molecular Weight ( g/mol ) | Moles (based on 10g of starting material) | Stoichiometric Ratio |
| 2-(3-Methoxy-4-methylphenyl)thioacetamide | 225.32 | 0.0444 | 1 |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | 180.20 | 0.0444 (theoretical) | 1 |
Theoretical Yield (grams) = 0.0444 mol × 180.20 g/mol = 8.00 g
Expert Insights: The hydrolysis of a thioamide is generally slower than that of an amide due to the lower electronegativity of sulfur compared to oxygen. Therefore, forcing conditions such as prolonged heating with a strong base are often necessary. The final product is isolated by precipitation upon acidification, which protonates the carboxylate salt.
Characterization of Synthesized Compounds
Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the synthesized molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compounds.
Expected Spectroscopic Data:
-
3-Methoxy-4-methylacetophenone:
-
¹H NMR (CDCl₃, δ): ~7.8-7.6 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, COCH₃), 2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, δ): ~198 (C=O), ~160 (C-OCH₃), ~135 (C-CH₃), ~130, ~128, ~125, ~110 (Ar-C), ~55 (OCH₃), ~26 (COCH₃), ~16 (Ar-CH₃). [7][8] * IR (KBr, cm⁻¹): ~1670 (C=O stretch), ~1600, ~1580 (C=C aromatic stretch), ~1260 (C-O stretch).
-
-
2-(3-Methoxy-4-methylphenyl)thioacetamide:
-
¹H NMR (CDCl₃, δ): ~9.5 (br s, 1H, NH), ~9.2 (br s, 1H, NH), ~7.1-6.8 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, δ): ~205 (C=S), ~158 (C-OCH₃), ~132 (C-CH₃), ~130, ~128, ~125, ~112 (Ar-C), ~56 (OCH₃), ~45 (CH₂), ~16 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3300, ~3150 (N-H stretch), ~1600, ~1580 (C=C aromatic stretch), ~1400 (C=S stretch).
-
-
2-(3-Methoxy-4-methylphenyl)acetic acid:
-
¹H NMR (CDCl₃, δ): ~11.0 (br s, 1H, COOH), ~7.1-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 2.2 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, δ): ~178 (C=O), ~158 (C-OCH₃), ~132 (C-CH₃), ~130, ~128, ~125, ~112 (Ar-C), ~55 (OCH₃), ~41 (CH₂), ~16 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3300-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, ~1580 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Conclusion
This technical guide has detailed a reliable and well-documented three-step synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid. By providing a thorough explanation of the experimental procedures, the rationale behind the choice of reagents and conditions, and a comprehensive analysis of the theoretical yield, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The included characterization data provides a benchmark for verifying the successful synthesis of the target compound and its intermediates. The methodologies described herein are robust and can be adapted for the synthesis of other substituted phenylacetic acid derivatives.
References
- Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467-2470.
- Kindler, K. Justus Liebigs Ann. Chem.1923, 431, 187-230.
-
Organic Syntheses. Phenylacetic Acid. [Link]
- Google Patents. Method for recovering and purifying phenylacetic acid. CN102249891B.
-
ResearchGate. Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. [Link]
-
ResearchGate. Removal of Phenylacetic Acid from Aqueous Streams. [Link]
-
ScienceMadness Discussion Board. Willgerodt-Kindler featuring acetophenone. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
-
SynArchive. Willgerodt-Kindler Reaction. [Link]
-
MSU Chemistry. Willgerodt-Kindler Reaction. [Link]
-
Wikipedia. Gattermann reaction. [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]
-
University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. [Link]
-
ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
-
SpectraBase. 3-METHOXY-4-METHYL-ACETOPHENONE - Optional[13C NMR] - Chemical Shifts. [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]
-
Semantic Scholar. some aspects of the willgerodt–kindler reaction and. [Link]
-
RSC Advances. A simple and novel method for the direct conversion of carboxylic acids into thioamides. [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
Unacademy. Willgerodt Rearrangement. [Link]
- Google Patents. Preparation method of 4-hydroxy-3-methoxyacetophenone. CN101921183B.
-
YouTube. Synthesis of Carboxylic Acids: Hydrolysis of Amides. [Link]
-
The Royal Society of Chemistry. Characterization Data for Products. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). [Link]
-
PrepChem.com. Synthesis of 4-methylacetophenone. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Collegedunia. Gattermann-Koch Formylation. [Link]
-
BMRB. bmse000220 Phenylacetic Acid at BMRB. [Link]
-
YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]
-
YouTube. Gattermann Koch Formylation //Formylation Of Benzene. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
YouTube. Gattermann Koch Formylation //Formylation Of Benzene. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
Methodological & Application
Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid: A Detailed Guide for Chemical Researchers
This comprehensive guide provides detailed protocols for the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data. We will explore two robust synthetic routes, starting from commercially available precursors.
Introduction
2-(3-Methoxy-4-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. The unique arrangement of the methoxy and methyl groups on the phenyl ring makes it an attractive scaffold for the synthesis of a variety of biologically active molecules. Phenylacetic acid derivatives are known to exhibit a wide range of pharmacological activities, and the ability to synthesize specific analogs like the title compound is crucial for structure-activity relationship (SAR) studies in drug development.
This guide will detail two primary synthetic pathways:
-
A two-step synthesis commencing with the Friedel-Crafts acylation of 2-methylanisole to form the key intermediate, 1-(3-methoxy-4-methylphenyl)ethanone, followed by the Willgerodt-Kindler reaction to yield the desired acetic acid.
-
An alternative three-step route involving the formation of a benzyl cyanide intermediate followed by hydrolysis.
Both methods will be presented with detailed, step-by-step protocols, explanations of the chemical principles, and characterization data for the final product.
Part 1: Two-Step Synthesis via Willgerodt-Kindler Reaction
This is often the preferred route due to its efficiency and the commercial availability of the starting materials. The overall transformation is depicted below:
Figure 1: Overview of the two-step synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Step 1: Synthesis of 1-(3-Methoxy-4-methylphenyl)ethanone via Friedel-Crafts Acylation
The first step involves the acylation of 2-methylanisole. In this electrophilic aromatic substitution reaction, the acetyl group is introduced onto the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The major product formed is the result of acylation at the position para to the strongly activating methoxy group and ortho to the methyl group, which is sterically less hindered.
Experimental Protocol:
-
Materials:
-
2-Methylanisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 30 minutes at 0 °C to form the acylium ion electrophile.
-
In the dropping funnel, prepare a solution of 2-methylanisole (1.0 equivalent) in dry dichloromethane.
-
Add the 2-methylanisole solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and should be performed in a fume hood with appropriate personal protective equipment.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(3-methoxy-4-methylphenyl)ethanone by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Methylanisole | 122.16 | 1.0 | (user defined) |
| Acetic anhydride | 102.09 | 1.1 | (calculated) |
| Aluminum chloride | 133.34 | 1.2 | (calculated) |
Table 1: Reagent quantities for the Friedel-Crafts acylation of 2-methylanisole.
Step 2: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding phenylacetic acids.[1][2] The reaction proceeds through the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine.
Experimental Protocol:
-
Materials:
-
1-(3-Methoxy-4-methylphenyl)ethanone
-
Sulfur powder
-
Morpholine
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(3-methoxy-4-methylphenyl)ethanone (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (3.0 equivalents).
-
Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction mixture to room temperature.
-
Hydrolysis of the Thioamide Intermediate:
-
Carefully add a solution of 50% sulfuric acid to the reaction mixture. Caution: This addition is exothermic.
-
Heat the mixture to reflux for 10-12 hours to ensure complete hydrolysis of the thioamide.
-
-
Cool the hydrolysis mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with a 10% sodium hydroxide solution.
-
Carefully acidify the aqueous sodium hydroxide washings with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., hot water or a mixture of toluene and hexanes) to yield pure 2-(3-methoxy-4-methylphenyl)acetic acid.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-(3-Methoxy-4-methylphenyl)ethanone | 164.20 | 1.0 | (user defined) |
| Sulfur | 32.06 | 2.5 | (calculated) |
| Morpholine | 87.12 | 3.0 | (calculated) |
Table 2: Reagent quantities for the Willgerodt-Kindler reaction.
Figure 2: Simplified mechanism of the Willgerodt-Kindler reaction.
Part 2: Alternative Three-Step Synthesis via Benzyl Cyanide Intermediate
An alternative route to 2-(3-methoxy-4-methylphenyl)acetic acid involves the preparation of the corresponding benzyl cyanide, followed by hydrolysis.
Figure 3: Overview of the three-step synthesis via a benzyl cyanide intermediate.
Step 1 & 2: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetonitrile
This two-step sequence begins with the conversion of 3-methoxy-4-methylbenzyl alcohol to the corresponding chloride, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol:
-
Materials:
-
3-Methoxy-4-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂) or concentrated HCl
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water solvent mixture
-
Diethyl ether
-
-
Procedure:
-
Chlorination: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzyl alcohol in a suitable solvent like dichloromethane. Cool the solution to 0 °C and slowly add thionyl chloride (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction with ice water and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain 3-methoxy-4-methylbenzyl chloride. Caution: Thionyl chloride is highly corrosive and reacts violently with water. This step should be performed in a fume hood.
-
Cyanation: Dissolve the crude 3-methoxy-4-methylbenzyl chloride in a solvent such as DMSO or an ethanol/water mixture. Add sodium cyanide (1.2 equivalents) and heat the mixture to 50-70 °C. Stir until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into water. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry and concentrate to yield 2-(3-methoxy-4-methylphenyl)acetonitrile. Caution: Cyanide salts are highly toxic. Handle with extreme care and use appropriate safety measures.
-
Step 3: Hydrolysis of 2-(3-Methoxy-4-methylphenyl)acetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(3-methoxy-4-methylphenyl)acetonitrile and a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended, observing the disappearance of the nitrile and the appearance of the carboxylic acid).[3]
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, 2-(3-methoxy-4-methylphenyl)acetic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
-
Characterization of 2-(3-Methoxy-4-methylphenyl)acetic acid
The final product should be characterized to confirm its identity and purity. The following are expected analytical data for 2-(3-Methoxy-4-methylphenyl)acetic acid.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | (Literature values may vary, typically in the range of 100-110 °C) |
Table 3: Physicochemical Properties of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.5-12.0 (br s, 1H, COOH), 6.9-7.1 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂), 2.20 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~178.0 (COOH), 158.0 (C-OCH₃), 130.0 (C-CH₃), 128.0 (Ar-C), 125.0 (Ar-CH), 115.0 (Ar-CH), 112.0 (Ar-CH), 55.5 (OCH₃), 40.5 (CH₂), 16.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 180 (M⁺), 135 (M⁺ - COOH).
Safety Precautions
All experimental procedures described in this guide should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling corrosive reagents like aluminum chloride, sulfuric acid, and thionyl chloride, as well as highly toxic materials like cyanide salts. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
- Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
Sources
Application Notes & Protocols: Strategic Use of 2-(3-Methoxy-4-methylphenyl)acetic Acid in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and diarylmethane scaffolds is particularly crucial for the development of pharmaceuticals and advanced materials.[3][4] This guide focuses on the strategic utilization of 2-(3-Methoxy-4-methylphenyl)acetic acid, a valuable building block, in Suzuki coupling reactions.
Directly employing an aryl acetic acid in a Suzuki coupling presents a unique set of challenges, as the carboxylic acid moiety is not a conventional leaving group for the canonical catalytic cycle. This document provides a detailed exploration of two primary strategies to achieve the desired C(sp³)–C(sp²) coupling: a robust, two-step approach involving conversion to a reactive benzylic electrophile, and an advanced, direct decarboxylative coupling method. We will dissect the mechanistic rationale behind each choice, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Considerations & Strategic Pathways
The primary challenge in using 2-(3-Methoxy-4-methylphenyl)acetic acid is the activation of the C(sp³)–C bond at the benzylic position. The standard Suzuki catalytic cycle requires an electrophile, typically an organohalide or triflate, that can undergo oxidative addition to a Palladium(0) complex.[2][5] The C-COOH bond is resistant to this process under normal conditions. Therefore, two strategic pathways are considered.
Strategy A: Two-Step Conversion to a Benzylic Electrophile
This is the most established and reliable method. The carboxylic acid is first converted into a more suitable leaving group, such as a bromide. The resulting benzylic bromide is a potent electrophile for a subsequent, well-understood C(sp³)–C(sp²) Suzuki-Miyaura coupling. This approach offers predictability and access to a wide range of optimized reaction conditions reported in the literature.[6][7]
Strategy B: Direct Decarboxylative Cross-Coupling
This advanced, one-pot strategy leverages a palladium-catalyzed decarboxylation event to generate a reactive organopalladium intermediate in situ, which then participates in the cross-coupling.[8][9] While more atom-economical, these reactions often require specific catalysts, ligands, and sometimes an oxidant to facilitate the decarboxylation step. The scope can be more substrate-dependent, but it represents a cutting-edge approach to C-C bond formation.[8][9]
Detailed Experimental Protocols
Protocol 1: Two-Step Suzuki Coupling via Benzylic Bromide
This protocol is recommended for its reliability and high yields. It separates the activation of the starting material from the C-C bond formation.
Causality: The Hunsdiecker reaction, or a modern variant using a catalyst like silver(I) oxide and a bromine source like carbon tetrabromide, effectively converts the carboxylic acid to a benzyl bromide via a radical decarboxylation-bromination sequence. This creates a highly reactive electrophile for the subsequent Suzuki coupling.
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetic acid
-
Silver(I) oxide (Ag₂O)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv).
-
Add anhydrous acetonitrile to create a 0.2 M solution.
-
Add Silver(I) oxide (1.1 equiv) and Carbon tetrabromide (1.5 equiv) to the solution.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzylic bromide.
Causality: This C(sp³)–C(sp²) coupling requires a palladium catalyst system capable of efficiently performing oxidative addition into the C-Br bond. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the subsequent reductive elimination steps, while preventing β-hydride elimination.[10] A strong, non-nucleophilic base like cesium carbonate is used to activate the boronic acid for transmetalation.[7]
Materials:
-
1-Bromo-2-(3-methoxy-4-methylphenyl)ethane (from Step 3.1.1)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube, add the benzylic bromide (1.0 equiv), arylboronic acid (1.2 equiv), and cesium carbonate (3.0 equiv).
-
In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane.
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the bromide.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylmethane derivative.
Protocol 2: Direct Decarboxylative Suzuki Coupling (Advanced/Exploratory)
Causality: This protocol is based on methodologies developed for decarboxylative cross-coupling of aryl acetic acid derivatives.[8] It relies on an in situ decarboxylation mediated by a palladium catalyst and often an oxidant, which generates a benzylic palladium species that can then undergo transmetalation and reductive elimination. This method is more complex and may require significant optimization.
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%)
-
XPhos (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv), arylboronic acid (2.0 equiv), silver(I) carbonate (2.0 equiv), and potassium phosphate (3.0 equiv).
-
Add the catalyst Pd₂(dba)₃ (0.05 equiv) and ligand XPhos (0.10 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add anhydrous toluene to achieve a final concentration of ~0.1 M.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress carefully by LC-MS, watching for both product formation and starting material consumption.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Optimization & Data Presentation
The success of a Suzuki coupling reaction is highly dependent on the interplay of catalyst, ligand, base, and solvent. The following tables summarize key parameters for consideration during reaction optimization.
Table 1: Catalyst & Ligand Selection for C(sp³)–C(sp²) Coupling
| Catalyst Precursor | Ligand | Key Characteristics & Rationale |
| Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type Ligands (SPhos, XPhos, RuPhos) | Bulky, electron-rich phosphines that promote oxidative addition to C(sp³)-halide bonds and facilitate reductive elimination. Generally considered the gold standard for this type of coupling.[7] |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A classical ligand, but often less effective for C(sp³)–C(sp²) couplings due to lower activity and potential for β-hydride elimination. May work for more activated substrates.[11] |
| PdCl₂(dppf) | dppf | A robust ferrocenyl-based ligand, effective in many cross-couplings, including some C(sp³)–C(sp²) systems.[7] |
Table 2: Base & Solvent System Selection
| Base | Solvent System | Rationale & Application Notes |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Highly effective for C(sp³)–C(sp²) couplings. The carbonate is strong enough to facilitate transmetalation without causing significant side reactions. Biphasic systems often improve solubility and reaction rates.[7] |
| K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base suitable for a wide range of Suzuki couplings. Often used in anhydrous conditions. |
| K₂CO₃ | Ethanol/H₂O, DMF | A milder base, which can be effective but may require higher temperatures or longer reaction times. |
Visualized Workflows & Mechanisms
Overall Workflow for the Two-Step Strategy
The diagram below illustrates the reliable two-step pathway from the starting carboxylic acid to the final diarylmethane product.
Caption: Workflow for the two-step Suzuki coupling approach.
Catalytic Cycle for Suzuki Coupling of a Benzylic Bromide
This diagram details the key steps in the palladium-catalyzed cycle for the reaction described in Protocol 1 (Step 3.1.2).
Caption: Catalytic cycle for C(sp³)–C(sp²) Suzuki coupling.
Conclusion
While the direct Suzuki coupling of 2-(3-Methoxy-4-methylphenyl)acetic acid presents mechanistic hurdles, strategic chemical transformations enable its effective use in constructing valuable diarylmethane structures. The two-step approach, involving conversion to a benzylic bromide, offers a robust and highly reliable pathway suitable for most research and development applications. For projects where atom economy is paramount, the direct decarboxylative coupling serves as a powerful, albeit more challenging, alternative that warrants exploration. A thorough understanding of catalyst-ligand systems and reaction parameters is critical to achieving high yields and purity in both methodologies. These protocols provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic programs.
References
-
Goossen, L. J., et al. (2006). "Palladium-Catalyzed Decarboxylative Cross-Coupling of Aromatic Carboxylic Acids with Aryl Halides." Angewandte Chemie International Edition, 45(7), 1112-1115. Available at: [Link]
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Duan, H., et al. (2017). "Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage." RSC Advances, 7(22), 13463-13466. Available at: [Link]
-
Duan, H., et al. (2017). "Palladium catalyzed Suzuki cross-coupling for construction of Csp3–Csp2 bond via Csp3–N bond activation of benzyltrimethyl-ammonium salt is described." RSC Publishing. Available at: [Link]
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Molander, G. A., & Elia, M. D. (2006). "Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." The Journal of Organic Chemistry, 71(24), 9198-9202. Available at: [Link]
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Molander, G. A., & Elia, M. D. (2007). "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." PMC - NIH. Available at: [Link]
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Forero-Cortés, P. A., & Haydl, A. M. (2019). "Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant." Chemical Communications, 55(1), 180-183. Available at: [Link]
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Cui, J., et al. (2016). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates." Semantic Scholar. Available at: [Link]
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Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
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Liu, C., et al. (2021). "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." PMC - NIH. Available at: [Link]
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Liu, C., et al. (2021). "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." ACS Publications. Available at: [Link]
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Zhao, Y., & Szostak, M. (2019). "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." Available at: [Link]
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NRO Chemistry. (2025). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. Available at: [Link]
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Wikipedia. "Suzuki reaction." Available at: [Link]
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Findlater, M., et al. (2011). "2-(3-Bromo-4-methoxyphenyl)acetic acid." PMC - NIH. Available at: [Link]
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Myers, A. G. Research Group. "The Suzuki Reaction." Harvard University. Available at: [Link]
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Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Available at: [Link]
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Leadbeater, N. E., & McGowan, C. (2008). "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling." Organic Letters, 10(14), 3041-3044. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2011). "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." Molecules, 16(8), 6436-6469. Available at: [Link]
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Pop, F., et al. (2021). "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Molecules, 26(19), 5981. Available at: [Link]
- Google Patents. (2013). "Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide." CN103396307A.
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Rose-Hulman Institute of Technology. "Suzuki Cross-coupling Reaction procedure." Available at: [Link]
-
Gaily, A. A., et al. (2022). "2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid." Molbank, 2022(1), M1315. Available at: [Link]
- Google Patents. (2012). "Preparation method of methoxyphenylacetic acid." CN102643192A.
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Application Notes and Protocols: 2-(3-Methoxy-4-methylphenyl)acetic Acid as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Substituted Phenylacetic Acid Scaffold
In the landscape of medicinal chemistry, the phenylacetic acid motif is a recurring and valuable scaffold, forming the core of numerous therapeutic agents, most notably a wide array of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This document provides a detailed exploration of 2-(3-Methoxy-4-methylphenyl)acetic acid , a building block with significant, yet largely untapped, potential for the development of novel pharmaceuticals. While not currently a widely utilized intermediate in blockbuster drugs, its unique substitution pattern offers a compelling starting point for the design of new chemical entities with potentially enhanced efficacy and reduced side effects.
These application notes will provide a comprehensive guide to the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid from commercially available precursors. Furthermore, we will present a detailed, hypothetical protocol for its application in the synthesis of a novel NSAID candidate, thereby demonstrating its utility as a versatile building block in drug discovery and development.
Synthesis of the Building Block: 2-(3-Methoxy-4-methylphenyl)acetic Acid
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid can be efficiently achieved through a multi-step sequence starting from the readily available 4-methyl-3-nitrobenzaldehyde. The synthetic pathway involves reduction of the nitro group, diazotization, hydroxylation, methylation, and subsequent conversion of the aldehyde to the desired carboxylic acid.
Overall Synthetic Scheme:
Application Note & Protocol: Regioselective Bromination of 2-(Methoxyphenyl)acetic Acid Derivatives
Introduction: The Strategic Importance of Brominated Phenylacetic Acid Scaffolds
Brominated 2-(methoxyphenyl)acetic acid derivatives are pivotal intermediates in the synthesis of a diverse array of pharmacologically active molecules and complex natural products. The incorporation of a bromine atom onto the aromatic ring provides a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of molecular complexity. For instance, derivatives of brominated phenylacetic acids are key precursors in the synthesis of compounds like Combretastatin A-4, a potent anti-cancer agent, and Verongamine, a marine natural product.[1][2] The methoxy group on the phenyl ring acts as a powerful ortho-, para-directing group, significantly influencing the regioselectivity of electrophilic aromatic substitution reactions.[3][4] This application note provides a detailed experimental protocol for the regioselective bromination of a 2-(methoxyphenyl)acetic acid derivative, focusing on the use of N-Bromosuccinimide (NBS) as a mild and effective brominating agent. The causality behind experimental choices, safety considerations, and characterization of the final product will be discussed in detail.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The bromination of a methoxy-substituted phenylacetic acid derivative proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The methoxy group (-OCH₃) is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring.[4][5] This electron donation increases the nucleophilicity of the ring, making it more susceptible to attack by an electrophile. The resonance stabilization is most pronounced at the ortho and para positions relative to the methoxy group, thus directing the incoming electrophile to these sites.[3][6]
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as a brominating agent for activated aromatic rings due to its milder nature and ease of handling.[7][8] The reaction can be catalyzed by a protic acid or a Lewis acid, which polarizes the Br-N bond of NBS, generating a more potent electrophilic bromine species (Br⁺).
Experimental Protocol: Bromination of 2-(4-methoxyphenyl)acetic acid
This protocol details the regioselective bromination of 2-(4-methoxyphenyl)acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2-(4-methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.17 | ≥98% | Sigma-Aldrich | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Acros Organics | Brominating agent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific | Solvent |
| Deionized Water | H₂O | 18.02 | - | - | For workup |
| Xylene | C₈H₁₀ | 106.16 | ≥98.5% | J.T. Baker | Recrystallization solvent |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flask (250 mL) with a reflux condenser
-
Dropping funnel (100 mL)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[9][10]
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g (60.2 mmol) of 2-(4-methoxyphenyl)acetic acid in 60 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.[1]
-
Preparation of Brominating Agent Solution: In a separate 100 mL beaker, dissolve 10.7 g (60.2 mmol) of N-Bromosuccinimide (NBS) in 30 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Addition of Brominating Agent: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of 2-(4-methoxyphenyl)acetic acid over a period of 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 60 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Workup: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. A pale-yellow precipitate will form.[1]
-
Isolation of Crude Product: Stir the resulting suspension for 10 minutes, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-water.[1]
-
Drying and Recrystallization: Air-dry the crude product for 20 minutes. For purification, recrystallize the solid from hot xylene to obtain a white crystalline powder.[1]
-
Final Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected yield is approximately 84%.[1]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the bromination of 2-(4-methoxyphenyl)acetic acid.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[9][11] It is also harmful if swallowed. Handle NBS in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][10][11] Avoid inhalation of dust.[12]
-
Glacial Acetic Acid: Acetic acid is corrosive and can cause severe skin burns and eye damage. It also has a pungent odor and is a respiratory irritant. All manipulations should be performed in a chemical fume hood.
-
Bromine (Alternative Reagent): If using elemental bromine, extreme caution is necessary. Bromine is a highly corrosive and toxic liquid with a suffocating odor.[13] It can cause severe burns to the skin, eyes, and respiratory tract.[13] Work with bromine should only be conducted in a chemical fume hood with immediate access to an emergency shower and eyewash station.[13]
-
Xylene: Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
Characterization of the Product
The identity and purity of the synthesized 2-(3-bromo-4-methoxyphenyl)acetic acid can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The substitution pattern on the aromatic ring can be determined by the coupling patterns and chemical shifts of the aromatic protons. For the starting material, 2-(4-methoxyphenyl)acetic acid, one would expect two doublets in the aromatic region.[14][15] After bromination, the symmetry is broken, and three distinct aromatic signals are expected: a doublet, a doublet of doublets, and another doublet.[1]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a clear indicator of successful bromination.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values (e.g., 113.3-114.2 °C for 2-(3-bromo-4-methoxyphenyl)acetic acid).[1]
Reaction Mechanism Diagram
Sources
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Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 2-(3-Methoxy-4-methylphenyl)acetic Acid
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the carboxylic acid group in 2-(3-Methoxy-4-methylphenyl)acetic acid. This compound, a substituted phenylacetic acid, serves as a representative scaffold for many molecules of interest in pharmaceutical and materials science research. The derivatization of its carboxylic acid function is a critical step for modulating physicochemical properties, enabling further synthetic transformations, and improving analytical detection. We present detailed protocols for three primary classes of derivatization: esterification, amidation, and acyl chloride formation. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the rationale behind the selection of reagents and conditions, empowering researchers to adapt these methods for their specific molecular targets.
Introduction: The Strategic Importance of Carboxylic Acid Derivatization
The carboxylic acid functional group is a cornerstone of organic chemistry and is prevalent in a vast array of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, its ionizable nature, and its synthetic versatility make it a frequent inclusion in drug design. Phenylacetic acid derivatives, in particular, are building blocks for numerous therapeutic agents.[1][2] However, the native carboxylic acid group often presents challenges, including poor membrane permeability, rapid metabolism, or suboptimal formulation characteristics.
Derivatization serves as a powerful strategy to overcome these limitations and unlock new potential. Key objectives include:
-
Prodrug Synthesis: Converting the polar carboxylic acid into a more lipophilic ester or amide can enhance bioavailability. The derivative is later hydrolyzed in vivo by metabolic enzymes to release the active parent drug.
-
Modulation of Physicochemical Properties: Altering the functional group can fine-tune solubility, lipophilicity (LogP), and crystal packing, which are critical for drug development.
-
Creation of Reactive Intermediates: Conversion to highly reactive species like acyl chlorides provides a gateway to a wider range of derivatives that are inaccessible through direct methods.[3][4]
-
Enhancement of Analytical Detection: For quantitative analysis by methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization can improve volatility, thermal stability, chromatographic separation, and ionization efficiency.[5][6][7][8][9]
This guide focuses on 2-(3-Methoxy-4-methylphenyl)acetic acid as a model substrate to illustrate these core derivatization strategies.
Method 1: Acid-Catalyzed Esterification
Esterification is one of the most fundamental and widely used derivatizations of carboxylic acids. The Fischer-Speier esterification, an acid-catalyzed condensation with an alcohol, is a reliable and scalable method.[10][11] The resulting ester masks the polarity of the carboxylic acid, typically increasing its lipophilicity and volatility.
Principle and Rationale
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[10]
-
Choice of Alcohol: Determines the resulting ester. Methanol or ethanol are used for simple alkyl esters, while more complex alcohols can be used to synthesize specific prodrugs or modify material properties.
-
Choice of Catalyst: Concentrated sulfuric acid is effective and inexpensive. For sensitive substrates, milder catalysts like p-toluenesulfonic acid (p-TsOH) are preferred.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent (in large excess), and/or water is removed as it is formed, typically by azeotropic distillation with a Dean-Stark apparatus.[10] Refluxing provides the necessary activation energy.
Experimental Protocol: Synthesis of Methyl 2-(3-Methoxy-4-methylphenyl)acetate
This protocol details the synthesis of the methyl ester, a common first derivative for analysis or further modification.
Table 1: Reagents and Materials for Esterification
| Reagent/Material | Quantity | Purpose |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | 1.0 g (5.15 mmol) | Starting Material |
| Methanol (Anhydrous) | 20 mL | Reagent and Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.2 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ~30 mL | Neutralize excess acid |
| Ethyl Acetate | ~50 mL | Extraction Solvent |
| Brine (Saturated NaCl Solution) | ~20 mL | Wash organic layer, aid separation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | Drying Agent |
| Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator | N/A | Glassware and Equipment |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-(3-Methoxy-4-methylphenyl)acetic acid in 20 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Workup - Extraction: Transfer the residue to a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water. Shake gently.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the separatory funnel until effervescence ceases. This neutralizes the sulfuric acid and any unreacted carboxylic acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Separation and Washing: Separate the organic layer. Wash the organic layer with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester, typically as an oil.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Esterification Workflow Diagram
Caption: Workflow for acid-catalyzed esterification.
Method 2: Amide Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. Direct conversion of a carboxylic acid and an amine to an amide is inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid.[12] Water-soluble carbodiimides like EDC are particularly useful as the byproducts are also water-soluble, simplifying purification.[13]
Principle and Rationale
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. The amine displaces the isourea portion (which is an excellent leaving group) to form the stable amide bond.
-
Choice of Coupling Agent: EDC is chosen for its high efficiency and the water-solubility of its urea byproduct, which is easily removed during aqueous workup. Other agents like dicyclohexylcarbodiimide (DCC) are also common but produce a urea byproduct that precipitates and must be filtered off.[12]
-
Additives: Sometimes, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is included. These reagents react with the O-acylisourea intermediate to form a semi-stable active ester, which can reduce side reactions and minimize racemization if the substrate is chiral.
-
Solvent and Temperature: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or cooled to 0°C to control the reaction rate.
Experimental Protocol: Synthesis of N-benzyl-2-(3-methoxy-4-methylphenyl)acetamide
This protocol provides an example of coupling the acid with benzylamine to form a secondary amide.
Table 2: Reagents and Materials for Amidation
| Reagent/Material | Quantity | Purpose |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | 1.0 g (5.15 mmol) | Starting Material |
| EDC Hydrochloride | 1.08 g (5.66 mmol) | Coupling Agent |
| Benzylamine | 0.56 mL (5.15 mmol) | Nucleophile |
| Dichloromethane (DCM, Anhydrous) | 30 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | ~20 mL | Wash to remove unreacted amine |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ~20 mL | Wash to remove unreacted acid |
| Brine (Saturated NaCl Solution) | ~20 mL | Final Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | Drying Agent |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator | N/A | Glassware and Equipment |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(3-Methoxy-4-methylphenyl)acetic acid and 1.08 g of EDC hydrochloride in 30 mL of anhydrous DCM. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active intermediate.
-
Amine Addition: Add 0.56 mL of benzylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.
-
Workup - Quenching and Dilution: Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.
-
Washing: Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess benzylamine and EDC byproducts).
-
20 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).
-
20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide is often a solid. It can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography.
-
Characterization: Confirm the product structure using NMR, IR (noting the characteristic amide C=O stretch), and Mass Spectrometry.
Amidation Workflow Diagram
Caption: Workflow for EDC-mediated amidation.
Method 3: Acyl Chloride Formation
For creating esters and amides from sterically hindered or poorly reactive substrates, or for use in reactions like Friedel-Crafts acylation, converting the carboxylic acid to a highly reactive acyl chloride is the preferred strategy.[4] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[3][14]
Principle and Rationale
The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is displaced, and after a rearrangement, a chlorosulfite intermediate is formed. This intermediate readily collapses, releasing gaseous SO₂ and HCl and forming the acyl chloride.
-
Reagent Choice: Thionyl chloride is inexpensive and effective. Oxalyl chloride is another excellent choice, often used with a catalytic amount of DMF.[4]
-
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. The reaction releases toxic and corrosive gases (SO₂ and HCl). This procedure must be performed in a well-ventilated fume hood. An exit trap (e.g., a bubbler with NaOH solution) is necessary to neutralize the off-gases.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used, as the acyl chloride product is highly reactive towards water and will hydrolyze back to the carboxylic acid.
Experimental Protocol: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetyl chloride
Acyl chlorides are often moisture-sensitive and are typically used immediately in the next synthetic step without purification.
Table 3: Reagents and Materials for Acyl Chloride Formation
| Reagent/Material | Quantity | Purpose |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | 1.0 g (5.15 mmol) | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.1 mL (15.45 mmol) | Chlorinating Agent |
| Toluene (Anhydrous) | 10 mL | Solvent |
| Round-bottom flask, reflux condenser, gas trap, magnetic stirrer, heating mantle | N/A | Glassware and Equipment |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen or argon atmosphere, suspend 1.0 g of 2-(3-Methoxy-4-methylphenyl)acetic acid in 10 mL of anhydrous toluene.
-
Reagent Addition: Fit the flask with a reflux condenser connected to a gas trap. Carefully add 1.1 mL of thionyl chloride to the suspension at room temperature via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The reaction mixture should become a clear solution as the starting material is consumed.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure (a process known as azeotroping with toluene can help remove the last traces of SOCl₂). Ensure the vacuum pump is protected by a cold trap and/or a base trap.
-
Product: The resulting residue is the crude 2-(3-Methoxy-4-methylphenyl)acetyl chloride. It is typically a yellow or brown oil and should be used immediately without exposure to atmospheric moisture.
-
Application: The crude acyl chloride can be dissolved in an anhydrous solvent (e.g., DCM) and reacted with an alcohol or amine (often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct) to form the desired ester or amide, respectively.[4]
Acyl Chloride Formation Workflow Diagram
Caption: Workflow for acyl chloride formation.
Conclusion
The derivatization of the carboxylic acid group of 2-(3-Methoxy-4-methylphenyl)acetic acid is a versatile and essential tool for researchers in drug discovery and chemical synthesis. This guide has detailed three primary transformations—esterification, amidation, and acyl chloride formation—providing not only step-by-step protocols but also the strategic reasoning behind procedural choices. Mastery of these techniques allows scientists to precisely manipulate molecular properties, create valuable synthetic intermediates, and ultimately accelerate their research and development objectives.
References
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
-
Fujiwara, Y., & Tsuruoka, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
-
Analysis of carboxylic acids and esters. (n.d.). ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (n.d.). Semantic Scholar. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (2011). National Institutes of Health. [Link]
-
Acyl halide. (n.d.). Wikipedia. [Link]
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]
-
Derivatization – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
- Process for the preparation of optically active Diltiazem and its intermediates. (2014).
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2003). ResearchGate. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). National Institutes of Health. [Link]
-
Summary of Exploring Acyl Halides: From Theory to Practice. (n.d.). Teachy. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2021). MDPI. [Link]
-
Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to... (2020). ResearchGate. [Link]
-
Acid Halide Chemistry. (2020). Chemistry LibreTexts. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]
-
Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2019). ResearchGate. [Link]
-
Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. (2012). Journal of Chromatographic Science. [Link]
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- 2. inventivapharma.com [inventivapharma.com]
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- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of carboxylic groups prior to their LC analysis – A review [ouci.dntb.gov.ua]
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- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 14. teachy.ai [teachy.ai]
Application Note & Protocol: A Scalable Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid for Pharmaceutical Intermediate Production
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, a key building block in the development of various pharmaceutical agents. We present a robust and scalable protocol based on the Willgerodt-Kindler reaction, detailing the process from starting materials to the purified final product. Emphasis is placed on the causal factors influencing reaction efficiency, safety considerations critical for large-scale operations, and in-process controls to ensure batch-to-batch consistency and high purity.
Introduction and Strategic Rationale
2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable aryl-acetic acid derivative frequently employed as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The successful transition of its synthesis from laboratory bench to pilot plant or industrial scale requires a strategic approach that prioritizes safety, cost-effectiveness, and process robustness.
Scaling up chemical reactions is not a linear process. Issues such as inefficient heat transfer, inadequate mixing, and prolonged reaction times can emerge, leading to decreased yields, impurity formation, and significant safety hazards.[1] Therefore, the choice of synthetic route is paramount. While methods like the carbonylation of benzyl halides or the hydrolysis of benzyl cyanides are viable, they often involve highly toxic reagents (e.g., sodium cyanide) or require specialized high-pressure equipment (for carbon monoxide).[2][3][4][5]
For this guide, we have selected the Willgerodt-Kindler reaction as the preferred scale-up route. This classic transformation converts aryl alkyl ketones into the corresponding carboxylic acids (via a thioamide intermediate) and is well-suited for industrial application due to its operational simplicity and use of relatively inexpensive reagents.[6][7][8] The starting material, 3-methoxy-4-methylacetophenone, is commercially available or can be readily synthesized. The reaction reliably delivers the desired product with the carboxyl group at the terminal position of the alkyl chain.[6]
The Willgerodt-Kindler Reaction: A Mechanistic Overview
The Willgerodt-Kindler reaction is a two-stage process. First, an aryl alkyl ketone reacts with elemental sulfur and a secondary amine, typically morpholine, to form a thiomorpholide.[6][7] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain.[6] In the second stage, this stable thioamide intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
This method's primary scale-up challenge is the management of hydrogen sulfide (H₂S), a toxic and malodorous gas produced as a byproduct.[9] Therefore, a well-designed reactor system with efficient off-gas scrubbing is essential for safe operation.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~1.0 kg of 2-(3-Methoxy-4-methylphenyl)acetic acid. All operations must be conducted in a well-ventilated chemical production area by trained personnel.
Part A: Synthesis of the Thiomorpholide Intermediate
Core Reaction: 3-Methoxy-4-methylacetophenone + Sulfur + Morpholine → N-(2-(3-Methoxy-4-methylphenyl)ethanethioyl)morpholine
Materials & Equipment:
-
Reactor: 50 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet, and an outlet connected to a caustic scrubber system (e.g., NaOH solution).
-
Reagents:
-
3-Methoxy-4-methylacetophenone (1.50 kg, 9.13 mol)
-
Sulfur powder (0.59 kg, 18.26 g-atom)
-
Morpholine (3.98 kg, 45.65 mol)
-
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and access to an H₂S gas monitor.
Protocol:
-
Reactor Setup: Ensure the reactor and associated glassware are clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.
-
Reagent Charging: Charge the morpholine (3.98 kg) into the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Sulfur Addition: Carefully add the sulfur powder (0.59 kg) to the morpholine in portions. A mild exotherm may be observed.
-
Ketone Addition: Add the 3-methoxy-4-methylacetophenone (1.50 kg) to the reactor.
-
Heating to Reflux: Slowly heat the reaction mixture to reflux temperature (approx. 130-140 °C). Ensure a steady flow of coolant through the condenser. The evolution of H₂S will begin; confirm that the off-gas is being effectively neutralized by the scrubber system.
-
Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. Monitor the reaction's progress by taking samples periodically (e.g., every 2-3 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
Cooldown: Once the reaction is complete, turn off the heating and allow the mixture to cool to below 60 °C.
-
Isolation (Quenching): Slowly and carefully pour the warm reaction mixture into a separate vessel containing 20 L of cold water with vigorous stirring. The crude thiomorpholide will precipitate as a solid or oil.
-
Filtration and Washing: Filter the precipitated product. Wash the filter cake thoroughly with water (3 x 5 L) to remove excess morpholine and inorganic salts.
-
Drying: Dry the crude thiomorpholide intermediate under vacuum at 50-60 °C until a constant weight is achieved. The product is typically used in the next step without further purification.
Part B: Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic Acid
Core Reaction: N-(2-(3-Methoxy-4-methylphenyl)ethanethioyl)morpholine + NaOH → Sodium 2-(3-methoxy-4-methylphenyl)acetate → 2-(3-Methoxy-4-methylphenyl)acetic acid
Materials & Equipment:
-
Reactor: Same 50 L reactor as Part A.
-
Reagents:
-
Crude Thiomorpholide (from Part A, approx. 2.55 kg theoretical)
-
Sodium Hydroxide (NaOH) pellets (2.20 kg, 55.0 mol)
-
Ethanol (15 L)
-
Water (15 L)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Protocol:
-
Reagent Charging: Charge the water (15 L) and ethanol (15 L) into the reactor. Add the sodium hydroxide pellets (2.20 kg) in portions, allowing them to dissolve completely. Note that this is a highly exothermic process.
-
Thioamide Addition: Add the dried crude thiomorpholide from Part A to the caustic solution.
-
Heating to Reflux: Heat the mixture to reflux (approx. 80-90 °C) with stirring and maintain for 8-12 hours. The reaction progress can be monitored by HPLC for the disappearance of the thioamide.
-
Cooldown and Solvent Removal: Cool the reaction mixture to ~50 °C. If equipment allows, distill off the majority of the ethanol under reduced pressure to facilitate the subsequent work-up.
-
Acidification: Cool the remaining aqueous solution to 10-15 °C in an ice bath. Slowly and carefully add concentrated HCl to acidify the mixture to a pH of 1-2. The target product, 2-(3-Methoxy-4-methylphenyl)acetic acid, will precipitate as a solid. This is a highly exothermic step; maintain cooling and control the rate of acid addition.
-
Isolation and Washing: Filter the precipitated solid. Wash the filter cake with cold water (3 x 5 L) until the washings are neutral (pH ~7) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Part C: Purification by Recrystallization
-
Solvent Selection: Toluene is a suitable solvent for recrystallization.
-
Procedure: Transfer the crude, dried acid to a clean reactor. Add toluene (approx. 4-5 L per kg of crude acid). Heat the mixture with stirring to 80-90 °C until all the solid dissolves.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Filtration and Final Drying: Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum at 60-70 °C to yield the final product.
Data Summary and Expected Results
| Parameter | Part A: Thioamide Synthesis | Part B: Hydrolysis | Part C: Recrystallization |
| Starting Material | 3-Methoxy-4-methylacetophenone | Crude Thiomorpholide | Crude Acetic Acid |
| Key Reagents | Sulfur, Morpholine | Sodium Hydroxide, HCl | Toluene |
| Temperature | 130-140 °C (Reflux) | 80-90 °C (Reflux) | 80-90 °C (Dissolution) |
| Reaction Time | 12-18 hours | 8-12 hours | N/A |
| Typical Yield | 85-95% (Crude) | 80-90% (Crude, from Thioamide) | 90-95% |
| Overall Yield | - | - | 65-80% (from Acetophenone) |
| Expected Purity | >90% | >95% | >99.5% (by HPLC) |
Process Visualizations
Caption: Overall workflow for the scale-up synthesis.
Caption: Key safety considerations for process scale-up.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
-
Willgerodt rearrangement. Wikipedia.[Link]
-
Willgerodt-Kindler Reaction. MSU Chemistry.[Link]
-
An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid From P Methoxy Acetophenone. Quick Company.[Link]
-
Willgerodt-Kindler featuring acetophenone. Sciencemadness.org.[Link]
-
Synthesis of the 3-hydroxy-4-methyl derivative of amphetamine. The Hive.[Link]
- Preparation method of methoxyphenylacetic acid.
- Method of preparing aryl acetic acids.
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
-
Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications.[Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Institutes of Health (NIH).[Link]
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- 2. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]
- 3. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]
- 4. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]
- 9. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: 2-(3-Methoxy-4-methylphenyl)acetic Acid as a Versatile Scaffold for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
While 2-(3-Methoxy-4-methylphenyl)acetic acid is not currently a widely documented precursor in the synthesis of commercialized agrochemicals, its structural motifs present a compelling platform for the development of novel fungicides, herbicides, and insecticides. This guide explores the potential applications of this versatile building block, drawing parallels with structurally similar phenylacetic acid derivatives that have led to successful agrochemical products. We provide detailed hypothetical synthetic protocols and workflows, grounded in established chemical principles, to stimulate further research and development in this promising area. Our aim is to equip researchers with the foundational knowledge and experimental frameworks to unlock the potential of 2-(3-Methoxy-4-methylphenyl)acetic acid in creating the next generation of crop protection agents.
Introduction: The Phenylacetic Acid Core in Agrochemical Design
Phenylacetic acid and its derivatives represent a cornerstone in the synthesis of a diverse range of biologically active molecules, including many successful agrochemicals. The carboxylic acid functionality provides a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction, allowing for the introduction of diverse functional groups to modulate activity and physicochemical properties. The phenyl ring itself can be readily substituted to fine-tune electronic and steric properties, which are critical for target interaction and metabolic stability.
A notable example is the class of strobilurin fungicides, where α-methoxyphenylacetic acid derivatives have been instrumental in the development of compounds with potent and broad-spectrum fungicidal activity[1]. Similarly, phenoxyacetic acids are the basis for a major class of auxinic herbicides, such as 2,4-D and MCPA, which have been used for decades for broadleaf weed control[2][3]. The inherent biological activity of the phenylacetic acid scaffold, combined with its synthetic tractability, makes it an enduringly attractive starting point for agrochemical discovery.
Rationale for 2-(3-Methoxy-4-methylphenyl)acetic Acid as a Precursor
2-(3-Methoxy-4-methylphenyl)acetic acid possesses several key features that make it a promising scaffold for the synthesis of novel agrochemicals:
-
Activated Aromatic Ring: The methoxy and methyl substituents on the phenyl ring are electron-donating groups, which can influence the electronic properties of the molecule and potentially enhance its biological activity. These groups also direct further electrophilic substitution, allowing for the regioselective introduction of other functional groups.
-
Carboxylic Acid Handle: The acetic acid side chain provides a readily modifiable point for derivatization. This allows for the exploration of a wide chemical space through the formation of esters, amides, and other derivatives, which can significantly impact the compound's potency, spectrum of activity, and plant uptake.
-
Structural Similarity to Proven Scaffolds: The core structure shares similarities with precursors used in the synthesis of established fungicides and herbicides, suggesting that derivatives of 2-(3-Methoxy-4-methylphenyl)acetic acid could exhibit analogous modes of action.
Proposed Application in Fungicide Synthesis: Strobilurin Analogs
Strobilurin fungicides are a critical class of agricultural products that act by inhibiting mitochondrial respiration in fungi. Many commercial strobilurins are derived from α-methoxyphenylacetic acid. While 2-(3-Methoxy-4-methylphenyl)acetic acid lacks the α-methoxy group, its core structure can be leveraged to synthesize novel analogs.
Synthetic Strategy: Amide Derivatives
One promising approach is the synthesis of N-substituted amide derivatives, a strategy that has proven effective in enhancing the fungicidal activity of related compounds[1]. The following protocol outlines a hypothetical pathway to a novel amide derivative.
Protocol 1: Synthesis of 2-(3-Methoxy-4-methylphenyl)-N-(prop-2-yn-1-yl)acetamide
Objective: To synthesize a novel amide derivative of 2-(3-Methoxy-4-methylphenyl)acetic acid incorporating a propargyl group, a moiety found in some fungicides.
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Propargylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Amide Formation: In a separate flask, dissolve propargylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired amide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale: The conversion of the carboxylic acid to an acid chloride activates it for nucleophilic attack by the amine. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The propargyl group is introduced as it is a known toxophore in some agrochemicals.
Proposed Workflow for Fungicide Development
Caption: Workflow for developing novel fungicides.
Proposed Application in Herbicide Synthesis: Auxinic Herbicide Analogs
Auxinic herbicides mimic the plant hormone auxin, causing uncontrolled growth and ultimately death in susceptible plants. The phenoxyacetic acid structure is key to this class of herbicides. By modifying the side chain of 2-(3-Methoxy-4-methylphenyl)acetic acid, it may be possible to create novel herbicides with different selectivity or environmental profiles.
Synthetic Strategy: Ester Derivatives
The synthesis of ester derivatives is a common strategy to modify the properties of carboxylic acid-containing herbicides. The following protocol outlines a pathway to a novel ester.
Protocol 2: Synthesis of 2,4-Dichlorophenyl 2-(3-methoxy-4-methylphenyl)acetate
Objective: To synthesize a novel ester derivative of 2-(3-Methoxy-4-methylphenyl)acetic acid with a 2,4-dichlorophenoxy moiety, a common feature in auxinic herbicides.
Materials:
-
2-(3-Methoxy-4-methylphenyl)acetic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
2,4-Dichlorophenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir at room temperature for 1 hour.
-
Esterification: In a separate flask, dissolve 2,4-dichlorophenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the phenol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired ester.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Rationale: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides. Pyridine acts as a base to scavenge the HCl produced. The 2,4-dichlorophenol moiety is introduced to mimic the structure of known auxinic herbicides.
Proposed Logical Relationship in Herbicide Design
Caption: Logic for designing novel auxinic herbicides.
Data Summary and Future Directions
While no direct efficacy data exists for derivatives of 2-(3-Methoxy-4-methylphenyl)acetic acid, the proposed synthetic routes are based on well-established chemical transformations. The following table summarizes the key characteristics of the proposed compounds.
| Compound Name | Proposed Class | Key Structural Feature | Potential Mode of Action |
| 2-(3-Methoxy-4-methylphenyl)-N-(prop-2-yn-1-yl)acetamide | Fungicide | Propargyl amide | Mitochondrial respiration inhibition |
| 2,4-Dichlorophenyl 2-(3-methoxy-4-methylphenyl)acetate | Herbicide | 2,4-Dichlorophenyl ester | Auxin mimicry |
Future research should focus on the synthesis of a diverse library of derivatives of 2-(3-Methoxy-4-methylphenyl)acetic acid and their systematic screening for fungicidal, herbicidal, and insecticidal activities. Promising lead compounds can then be subjected to further optimization and detailed mode of action studies.
Conclusion
2-(3-Methoxy-4-methylphenyl)acetic acid represents an under-explored yet highly promising starting material for the synthesis of novel agrochemicals. Its inherent structural features, combined with the proven success of related phenylacetic acid derivatives, provide a strong rationale for its investigation. The synthetic protocols and strategic workflows outlined in this guide offer a solid foundation for researchers to embark on the discovery and development of new, effective, and sustainable crop protection solutions.
References
-
Fungicidal Activities of a-Methoxyphenylacetic Acid Derivatives. Journal of Pesticide Science, [Link].[1]
-
Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Chinese Journal of Chemistry, [Link].[2]
-
Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-Trichlorophenoxyacetic acid and Triclopyr. Journal of Chemical and Pharmaceutical Research, [Link].[3]
Sources
Application Notes and Protocols for the Purification of 2-(3-Methoxy-4-methylphenyl)acetic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Arylacetic Acid Derivatives
2-(3-Methoxy-4-methylphenyl)acetic acid is a substituted arylacetic acid, a structural motif of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) precursor or research compound, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to unforeseen side effects in drug development pipelines, and compromise the integrity of experimental results.
Potential impurities in a synthetically prepared sample of 2-(3-Methoxy-4-methylphenyl)acetic acid can include unreacted starting materials, reagents from the synthetic route (such as those from a Willgerodt-Kindler reaction or benzyl cyanide hydrolysis), and side-products formed during the reaction.[1] This guide provides detailed protocols for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid, focusing on two robust and widely applicable laboratory techniques: recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of 2-(3-Methoxy-4-methylphenyl)acetic acid is essential for developing an effective purification strategy. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Melting Point | Estimated to be in the range of 100-130 °C | Based on analogs like 2-(3-Hydroxy-4-methylphenyl)acetic acid (108 °C)[3] |
| Solubility | Likely soluble in polar organic solvents like alcohols, acetone, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes. | General principles of solubility for carboxylic acids |
Safety Precautions:
2-(3-Methoxy-4-methylphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Purification Strategy: A Decision-Making Workflow
The initial assessment of the crude product's purity, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), will guide the choice of purification method.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds when the impurities have different solubility profiles from the desired product. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.[4]
Rationale for Solvent Selection:
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For arylacetic acids, aromatic hydrocarbons or solvent mixtures are often effective. Based on procedures for similar compounds, such as the recrystallization of 2-(3-Bromo-4-methoxyphenyl)acetic acid from hot xylene, a toluene/hexane solvent system is a logical starting point.[5] Toluene will dissolve the compound at elevated temperatures, while the gradual addition of hexane as an anti-solvent will induce crystallization upon cooling.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 2-(3-Methoxy-4-methylphenyl)acetic acid. Add a few drops of toluene and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the test tube gently; the compound should dissolve completely. If it dissolves too readily in hot toluene, a less polar solvent like a toluene/hexane mixture should be tested.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene (or the chosen solvent system) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and chromatographic analysis (TLC/HPLC).
Protocol 2: Purification by Silica Gel Column Chromatography
For complex mixtures with impurities of similar polarity to the product, column chromatography is the preferred purification method. Carboxylic acids can sometimes be challenging to purify on standard silica gel due to their acidic nature, which can lead to peak tailing. This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
Rationale for Mobile Phase Selection:
A common mobile phase for the chromatography of moderately polar organic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For carboxylic acids, a typical starting point is a hexane/ethyl acetate mixture. The addition of 0.5-1% acetic acid to the mobile phase will suppress the ionization of the carboxylic acid group on the silica surface, leading to a more defined elution band and improved separation.
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a 7:3 mixture of hexanes:ethyl acetate with 0.5% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude 2-(3-Methoxy-4-methylphenyl)acetic acid in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate and collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction (or every few fractions) on a TLC plate and visualize the spots under UV light or by using an appropriate stain.
-
Isolation: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the mobile phase from the combined pure fractions using a rotary evaporator to yield the purified 2-(3-Methoxy-4-methylphenyl)acetic acid.
Caption: Workflow for purification by silica gel column chromatography.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid. The choice between recrystallization and column chromatography should be made based on an initial analysis of the crude product. For materials with a limited number of impurities with distinct polarities, recrystallization offers a straightforward and efficient route to high purity. For more complex mixtures, silica gel column chromatography provides a powerful tool for isolating the desired compound. By carefully following these procedures and understanding the underlying chemical principles, researchers can consistently obtain high-purity 2-(3-Methoxy-4-methylphenyl)acetic acid for their research and development needs.
References
-
Findlater, M., Guzei, I. A., & Findlater, Z. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]
-
001CHEMICAL. (n.d.). 2-(4-Methoxy-3-methylphenyl)acetic acid. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-{4-[(3-methylphenyl)methoxy]phenyl}acetic acid [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 2-(3-Methoxy-4-methylphenyl)acetic Acid in Modern Organic Synthesis
Introduction: A Versatile Phenylacetic Acid Building Block
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Phenylacetic acid (PAA) and its derivatives are a cornerstone of this practice, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1][2] This guide focuses on a specifically substituted analogue, 2-(3-Methoxy-4-methylphenyl)acetic acid , a versatile intermediate whose unique electronic and steric properties offer distinct advantages in synthetic design.
The methoxy group at the C3 position and the methyl group at C4 create a specific substitution pattern that influences the reactivity of both the aromatic ring and the carboxylic acid moiety. This guide provides an in-depth exploration of this reagent, presenting plausible synthetic routes for its preparation and detailing robust protocols for its subsequent transformation into key functional derivatives, including amides, esters, and alcohols. The methodologies described herein are designed for practical application by researchers and drug development professionals, with a focus on explaining the causal reasoning behind procedural steps to ensure reproducibility and success.
| Compound Information: 2-(3-Methoxy-4-methylphenyl)acetic acid | |
| IUPAC Name | 2-(3-Methoxy-4-methylphenyl)acetic acid |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Structure | ![]() |
| Key Functional Groups | Carboxylic Acid, Methoxy Ether, Aryl Ring |
| Reactivity Centers | 1. Carboxyl Group (OH, C=O)2. α-Methylene (CH₂)3. Aromatic Ring (Electrophilic Substitution) |
Plausible Synthetic Routes to the Intermediate
While not as commonly cataloged as its isomers, 2-(3-Methoxy-4-methylphenyl)acetic acid can be reliably prepared from readily available starting materials using several classic organic transformations. The choice of route often depends on the availability of precursors and desired scale. The Willgerodt-Kindler reaction represents a particularly robust and scalable approach.[3]
Figure 1: Plausible synthetic pathways to the target intermediate.
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
This protocol outlines the conversion of 3-Methoxy-4-methylacetophenone to the target acid. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed.[4]
Step A: Thioamide Formation
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-Methoxy-4-methylacetophenone (1 equiv.), elemental sulfur (2.5 equiv.), and morpholine (3.0 equiv.).
-
Causality: Morpholine acts as both the amine source and the reaction solvent/base. Sulfur is the thiating agent. The excess of reagents ensures the reaction goes to completion.[3]
-
-
Reaction: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark, viscous mixture into a beaker of cold water. The crude thioamide will often precipitate. If it oils out, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude morpholine thioamide can be purified by column chromatography on silica gel or taken directly to the next step.
Step B: Hydrolysis to Carboxylic Acid
-
Reaction Setup: Dissolve the crude thioamide from the previous step in a mixture of ethanol and 10 M aqueous sodium hydroxide (NaOH) solution (1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux (approx. 90-100 °C) for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the thioamide.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using concentrated hydrochloric acid (HCl). The target carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(3-Methoxy-4-methylphenyl)acetic acid. Purity can be assessed by melting point and NMR spectroscopy.
Core Applications & Synthetic Protocols
The true utility of 2-(3-Methoxy-4-methylphenyl)acetic acid lies in its role as a scaffold for building more complex molecules. The carboxylic acid handle is a gateway to a variety of functional groups.
Figure 2: Key synthetic transformations of the title intermediate.
Protocol 2: Amide Synthesis via Carbodiimide Coupling
Direct amidation is one of the most frequent transformations in medicinal chemistry.[5] This protocol uses a standard coupling agent to form an amide bond, even with the slight steric hindrance from the ortho-methyl group.
-
Reagent Setup: To a solution of 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under a nitrogen atmosphere, add the desired amine (1.1 equiv.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to accelerate the reaction, which is particularly useful for slightly hindered substrates.[6]
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 3: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic, cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis.[7]
-
Reagent Setup: In a round-bottom flask, dissolve 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, so using a large excess of the alcohol drives the reaction toward the ester product.[7][8]
-
-
Reaction: Heat the mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water byproduct and further drive the equilibrium. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.
Protocol 4: Reduction to 2-(3-Methoxy-4-methylphenyl)ethanol
The conversion of the carboxylic acid to a primary alcohol provides another critical synthetic handle for further functionalization, such as conversion to halides or aldehydes.[9][10]
-
Reagent Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.
-
-
Addition of Acid: Dissolve 2-(3-Methoxy-4-methylphenyl)acetic acid (1.0 equiv.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality: The acid is added slowly to the reducing agent to control the vigorous initial reaction (hydrogen gas evolution) as the acidic proton is quenched. LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid directly to the primary alcohol.
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography on silica gel.
Troubleshooting and Final Considerations
-
Steric Hindrance: The ortho-methyl group imparts slight steric bulk. For challenging amide couplings with very hindered amines, stronger coupling agents like HATU or COMU may be required, or alternative methods may need to be explored.[11][12]
-
Reaction Monitoring: For all protocols, TLC is an indispensable tool. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize products.
-
Purity of Intermediate: The purity of the starting 2-(3-Methoxy-4-methylphenyl)acetic acid is critical. Impurities from its synthesis can interfere with subsequent reactions. Ensure it is fully characterized (¹H NMR, ¹³C NMR, MP) before use.
References
-
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). ChemBioChem.
-
Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. (n.d.). Wiley Online Library.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
-
Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives. (n.d.). RSC Publishing.
-
Willgerodt-Kindler Reaction. (n.d.). SynArchive.
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2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC - NIH.
-
De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli. (n.d.). PMC - PubMed Central.
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
-
Microbial Production of 2-Phenylethanol & 2-Phenylacetic Acid from Renewable Substrates. (2018). Arizona State University.
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.
-
Willgerodt rearrangement. (n.d.). Wikipedia.
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). PMC - NIH.
-
Willgerodt rearrangement. (n.d.). chemeurope.com.
-
Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014). SciSpace.
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry.
-
Arndt-Eistert Synthesis. (2014). Chem-Station Int. Ed.
-
Arndt–Eistert reaction. (n.d.). Wikipedia.
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Arndt-Eistert Homologation. (n.d.). Ambeed.com.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
-
WO 2014/030106 A2. (2014). Google Patents.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
-
Modular Synthesis of Arylacetic Acid Esters, Thioesters, and Amides from Aryl Ethers via Rh(II)-Catalyzed Diazo Arylation. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
-
The synthesis of sterically hindered amides. (n.d.). PubMed.
-
Para Methoxy Phenyl Acetic Acid manufacturers. (n.d.). Taj Pharmaceuticals.
-
Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (n.d.). Google Patents.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate.
-
Preparation method of methoxyphenylacetic acid. (n.d.). Google Patents.
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
-
Making Esters From Alcohols. (2023). Chemistry LibreTexts.
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- 2. Para Methoxy Phenyl Acetic Acid manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 104-01-8 Para Methoxy Phenyl Acetic Acid suppliers, Chemicals, india, companies, Chemicals Drug from India, Para Methoxy Phenyl Acetic Acid import, Chemicals, india, Para Methoxy Phenyl Acetic Acid export, Chemicals, india, Para Methoxy Phenyl Acetic Acid buyer, Chemicals [tajpharma.com]
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Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Introduction
2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active molecules. Its synthesis requires careful manipulation of a polysubstituted aromatic ring. The presence of a reactive phenolic hydroxyl group on common precursors, such as 3-methoxy-4-methylphenol (4-methylguaiacol), necessitates a robust protecting group strategy. The hydroxyl group is not only susceptible to unwanted reactions but also strongly activates the aromatic ring, which can lead to poor regioselectivity in subsequent electrophilic substitution steps.[1]
This document provides a detailed guide to a reliable synthetic route for 2-(3-Methoxy-4-methylphenyl)acetic acid, focusing on the strategic use of a benzyl ether protecting group. We will explore the rationale behind this choice, provide step-by-step protocols for each synthetic transformation, and discuss key experimental considerations to ensure high yield and purity.
Strategic Overview: The Benzyl Ether Protection Strategy
The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functional groups in the molecule. It must also be stable to the reaction conditions planned for the synthetic sequence. For the synthesis of the target acid, the benzyl (Bn) ether is an excellent choice for protecting the phenolic hydroxyl group.
Key Advantages of the Benzyl Protecting Group:
-
Ease of Formation: Benzyl ethers are readily formed via a Williamson ether synthesis under basic conditions.[2][3]
-
Robustness: The benzyl group is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making it compatible with various subsequent reactions.[4][5]
-
Mild Cleavage: The most significant advantage is its facile removal by catalytic hydrogenolysis, a mild reductive method that typically does not affect other common functional groups.[3][4][6]
The overall synthetic strategy involves three main stages:
-
Protection: The phenolic hydroxyl group of 3-methoxy-4-methylphenol is protected as a benzyl ether.
-
Functionalization: An aldehyde group is introduced onto the aromatic ring via a Vilsmeier-Haack formylation reaction. This aldehyde then serves as a handle to construct the acetic acid side chain.
-
Conversion & Deprotection: The aldehyde is converted to a phenylacetonitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid. The final step is the removal of the benzyl protecting group to yield the target product.
Synthetic Workflow Overview
Caption: Overall synthetic workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
Correction Note on Synthesis: To accurately synthesize the target molecule, 2-(3-Methoxy-4-methylphenyl)acetic acid, the logical starting material would be 4-methoxy-3-methylphenol. The following protocols are based on this corrected starting material to ensure the final product matches the topic request. The principles of the protecting group strategy remain identical.
Experimental Protocols
Part 1: Protection of 4-Methoxy-3-methylphenol
Rationale: The Williamson ether synthesis is a reliable and high-yielding method for preparing benzyl ethers from phenols.[7] Potassium carbonate is a suitable base for deprotonating the phenol, and acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.
Protocol 1: Synthesis of 1-(Benzyloxy)-4-methoxy-3-methylbenzene
Materials:
-
4-Methoxy-3-methylphenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-3-methylphenol (1.0 eq), potassium carbonate (1.2 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 1-(benzyloxy)-4-methoxy-3-methylbenzene as a pure solid.[8]
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 1-(Benzyloxy)-4-methoxy-3-methylbenzene | 228.28 | 90-95% | White to off-white solid |
Part 2: Formylation of the Protected Phenol
Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[9][10] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It acts as a mild electrophile, and for the 1-(benzyloxy)-4-methoxy-3-methylbenzene substrate, formylation is expected to occur at the position ortho to the powerfully activating benzyloxy group.
Protocol 2: Synthesis of 2-(Benzyloxy)-4-methoxy-5-methylbenzaldehyde
Materials:
-
1-(Benzyloxy)-4-methoxy-3-methylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0°C.
-
Dissolve 1-(benzyloxy)-4-methoxy-3-methylbenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor by TLC.[11][12]
-
Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it into a beaker of ice-water with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by recrystallization or silica gel chromatography.
Part 3: Conversion to Acetic Acid and Deprotection
Rationale: This multi-step conversion transforms the aldehyde into the target acetic acid. The aldehyde is first reduced to the corresponding alcohol, which is then converted to a more reactive benzyl chloride. Nucleophilic substitution with cyanide provides the nitrile, a key precursor that can be readily hydrolyzed to the carboxylic acid. The final step is the hydrogenolysis of the benzyl ether to liberate the free phenol.
Protocol 3: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Step 3a: Reduction of the Aldehyde
-
Dissolve 2-(benzyloxy)-4-methoxy-5-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the benzyl alcohol.
Step 3b: Conversion to Benzyl Chloride
-
Dissolve the crude benzyl alcohol from the previous step in anhydrous DCM.
-
Cool to 0°C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Stir at room temperature for 1-3 hours.
-
Carefully pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution, then brine.
-
Dry over MgSO₄ and concentrate to give the crude benzyl chloride, which is often used immediately in the next step.
Step 3c: Cyanation and Hydrolysis
-
Dissolve the crude benzyl chloride in a mixture of acetone and water.
-
Add sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the acetone via rotary evaporation. Add a solution of sodium hydroxide (e.g., 6M NaOH) to the aqueous residue.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile. Monitor by TLC.
-
Cool the basic solution and wash with ether to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-[2-(benzyloxy)-4-methoxy-5-methylphenyl]acetic acid.
Step 3d: Deprotection via Catalytic Hydrogenolysis
-
Dissolve the protected phenylacetic acid from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.[6]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-(3-Methoxy-4-methylphenyl)acetic acid. Further purification can be achieved by recrystallization.
References
- Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- Benchchem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- Journal of Applicable Chemistry. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Atlantchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Gaunt, M. J., Yu, J., & Spencer, J. B. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- International Journal of Scientific Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Okaya, S., Okuyama, K., Okano, K., & Tokuyama, H. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-‐Basic Cation Scavenger. Organic Syntheses, 93, 63-74.
- University of California, Davis. (n.d.). Alcohol Protecting Groups.
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jocpr.com [jocpr.com]
- 12. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Welcome to the technical support center for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound.
Introduction
2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high purity is critical for downstream applications, yet its purification can present several challenges. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low Overall Yield After Initial Synthesis and Work-up
Q1: My final yield of 2-(3-Methoxy-4-methylphenyl)acetic acid is significantly lower than expected after the initial reaction and aqueous work-up. What are the likely causes and how can I mitigate this?
A1: Low yield is a frequent issue that can often be traced back to incomplete reactions or losses during the work-up phase.[1] Here’s a systematic approach to diagnosing and solving this problem:
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Incomplete Reaction: Ensure your reaction has gone to completion by monitoring its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction is stalling, consider extending the reaction time or optimizing the temperature.
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Losses During Extraction: The carboxylic acid group of your target compound makes its solubility pH-dependent.
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Acidification is Key: During the aqueous work-up, it's crucial to acidify the mixture to a pH of 1-2.[3] This protonates the carboxylate anion, rendering the acetic acid derivative less soluble in water and more soluble in the organic extraction solvent. Insufficient acidification will lead to significant product loss in the aqueous layer.
-
Proper Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Ensure you are using adequate volumes of solvent to fully extract the product.[2]
-
-
Purity of Starting Materials: The presence of impurities in your starting materials can lead to side reactions, consuming your reagents and lowering the yield of the desired product.[2] Always verify the purity of your starting materials before beginning the synthesis.
Problem 2: Impurities in the Crude Product
Q2: My crude 2-(3-Methoxy-4-methylphenyl)acetic acid is discolored and shows multiple spots on a TLC plate. What are the common impurities and how can I remove them?
A2: The nature of impurities largely depends on the synthetic route employed. Common impurities may include unreacted starting materials or byproducts from side reactions.[4]
-
Unreacted Starting Materials: These can often be removed through careful purification. For example, if a Grignard reaction was used, unreacted organomagnesium reagents are typically quenched during the work-up.
-
Synthesis Byproducts:
-
Grignard Route: If a Grignard reagent was prepared from an aryl halide, a common byproduct is a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide.[5][6]
-
Nitrile Hydrolysis Route: Incomplete hydrolysis of a nitrile precursor can leave residual amide intermediate in your product.[2]
-
-
Residual Solvents: Solvents used in the reaction or work-up can be trapped in the crude product.[4]
dot
Caption: Common sources of impurities in the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Problem 3: Challenges with Recrystallization
Q3: I'm having trouble purifying my product by recrystallization. It's either not crystallizing, "oiling out," or the yield is very low. What should I do?
A3: Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization.[7]
-
"Oiling Out": This occurs when the solid melts in the hot solvent instead of dissolving, and then fails to crystallize upon cooling. This is often due to the presence of impurities that depress the melting point.[4]
-
Solution: Try a lower boiling point solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent dropwise until the solution becomes cloudy. Heating to clarify and then slow cooling can promote crystal growth.[4] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[4]
-
-
Low Recovery: This is a common issue and can be attributed to several factors:
-
Using too much solvent: It is crucial to use the minimum amount of hot solvent to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[4]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]
-
-
No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[2]
| Recrystallization Challenge | Potential Cause | Suggested Solution |
| "Oiling Out" | Impurities depressing the melting point. | Use a lower boiling point solvent or a solvent-pair system (e.g., ethanol/water).[4] |
| Low Yield | Using excess solvent; cooling too quickly. | Use the minimum amount of hot solvent; allow for slow cooling.[2][4] |
| No Crystal Formation | Lack of nucleation sites. | Scratch the flask with a glass rod or add a seed crystal.[2] |
Problem 4: Difficulties with Column Chromatography
Q4: I've opted for column chromatography, but I'm getting poor separation of my product from impurities. What can I do to improve this?
A4: Column chromatography offers a higher degree of separation than recrystallization but requires careful selection of the stationary and mobile phases.[4]
-
Optimizing the Eluent System: The key to good separation is choosing an eluent (solvent system) that provides a good separation of spots on a TLC plate beforehand.
-
Systematic Polarity Variation: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4] Test different ratios to find the optimal separation.
-
Addressing Tailing of Carboxylic Acid: Carboxylic acids can sometimes "tail" on silica gel due to interactions with the acidic silica. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can often resolve this issue by protonating the silica gel surface and reducing strong interactions.[8]
-
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[9]
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Sources
Technical Support Center: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses common questions regarding the formation of byproducts during the synthesis of 2-(3-methoxy-4-methylphenyl)acetic acid. Understanding these potential side reactions is crucial for optimizing reaction conditions and purification strategies.
Q1: I am synthesizing 2-(3-methoxy-4-methylphenyl)acetic acid via the Willgerodt-Kindler reaction starting from 3-methoxy-4-methylacetophenone. What are the most likely byproducts I might encounter?
A1: The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones to the corresponding amides or carboxylic acids.[1][2] However, it is not without its complexities. The primary byproduct of concern is the corresponding thioamide , specifically 2-(3-methoxy-4-methylphenyl)thioacetamide.
Causality: The reaction proceeds through the formation of a thioamide intermediate.[2] In the Kindler modification, elemental sulfur and an amine (commonly morpholine) are used.[1][3] The reaction mechanism involves the formation of an enamine from the starting ketone and amine, which then reacts with sulfur.[2] Subsequent rearrangement and hydrolysis yield the desired carboxylic acid. If the final hydrolysis step is incomplete, the thioamide will persist as a significant impurity.
Another potential, though less common, byproduct is the corresponding amide , 2-(3-methoxy-4-methylphenyl)acetamide. This arises from the hydrolysis of the thioamide. While the amide is one step closer to the desired product, its physical properties can sometimes complicate purification.
Q2: My synthesis involves the hydrolysis of 2-(3-methoxy-4-methylphenyl)acetonitrile. What impurities should I be aware of?
A2: The hydrolysis of a nitrile to a carboxylic acid is a standard transformation, but it can present challenges leading to specific byproducts. The most common byproduct in this synthesis is the corresponding amide , 2-(3-methoxy-4-methylphenyl)acetamide.
Causality: Nitrile hydrolysis, whether under acidic or basic conditions, proceeds through an amide intermediate.[4] If the reaction is not driven to completion (e.g., insufficient heating, reaction time, or concentration of the hydrolyzing agent), the amide will be present in the final product mixture.
A less common but possible byproduct is the starting nitrile itself, 2-(3-methoxy-4-methylphenyl)acetonitrile, if the reaction fails to initiate or proceed efficiently. This is often due to catalyst deactivation or suboptimal reaction conditions.
Q3: I am attempting a Grignard-based synthesis. What are the potential pitfalls and resulting byproducts?
A3: Grignard reactions are highly versatile for C-C bond formation but are notoriously sensitive to reaction conditions. When using a Grignard reagent, such as one derived from a substituted benzyl halide, to react with a carbon dioxide source, several byproducts can form.
Causality:
-
Wurtz-type coupling product: A significant byproduct can be the dimer formed from the coupling of two Grignard reagent molecules. In this context, this would be 1,2-bis(3-methoxy-4-methylphenyl)ethane. This is favored by higher temperatures and concentrations of the alkyl halide.
-
Protonated starting material: Grignard reagents are extremely strong bases and will react with any available protic source (e.g., water, alcohols).[5][6] This will result in the formation of 3-methoxy-4-methyltoluene from the quenching of the Grignard reagent. Rigorously anhydrous conditions are essential to minimize this side reaction.[6]
-
Biphenyls (if using aryl halides): If an aryl halide is used to form the Grignard reagent, a common byproduct is the corresponding biphenyl, formed from the reaction of the Grignard reagent with unreacted aryl halide.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-(3-methoxy-4-methylphenyl)acetic acid.
Issue 1: Low Yield in Willgerodt-Kindler Synthesis
Symptom: The final yield of 2-(3-methoxy-4-methylphenyl)acetic acid is significantly lower than expected. Analysis of the crude product shows a mixture of compounds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material (3-methoxy-4-methylacetophenone) and the thioamide intermediate. | Increase reaction time and/or temperature. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Suboptimal Reagent Ratio | An incorrect stoichiometry of sulfur and amine can lead to a variety of side reactions and incomplete conversion. | Carefully optimize the molar ratios of the ketone, sulfur, and amine. A common starting point is a slight excess of sulfur and amine. |
| Inefficient Hydrolysis | The final hydrolysis step to convert the thioamide/amide to the carboxylic acid may be incomplete. | Ensure the hydrolysis conditions (e.g., concentration of acid or base, temperature, and reaction time) are sufficient for complete conversion. |
Issue 2: Presence of Amide Impurity after Nitrile Hydrolysis
Symptom: Spectroscopic analysis (e.g., NMR, IR) of the purified product indicates the presence of 2-(3-methoxy-4-methylphenyl)acetamide.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Hydrolysis Conditions | The conditions for the second hydrolysis step (amide to carboxylic acid) were not harsh enough. | Increase the concentration of the acid or base used for hydrolysis. Prolong the reaction time or increase the reaction temperature. |
| Premature Work-up | The reaction was quenched before all of the amide intermediate could be hydrolyzed. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure complete conversion before initiating the work-up procedure. |
Issue 3: Complex Mixture of Byproducts in Grignard Synthesis
Symptom: The crude product from the Grignard reaction is a complex mixture, making purification difficult and significantly reducing the yield of the desired carboxylic acid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Moisture | Water in the solvent or on the glassware will quench the Grignard reagent, leading to the formation of 3-methoxy-4-methyltoluene.[6] | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Reaction Temperature | Elevated temperatures can promote side reactions, such as Wurtz coupling. | Maintain a controlled, low temperature during the formation of the Grignard reagent and its subsequent reaction. |
| Slow Addition of Reagents | Adding the alkyl halide too quickly to the magnesium can lead to localized high concentrations, favoring byproduct formation. | Add the alkyl halide dropwise to the magnesium suspension to maintain a steady, controlled reaction rate. |
Section 3: Experimental Protocols & Visualization
Protocol 1: Hydrolysis of 2-(3-methoxy-4-methylphenyl)acetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(3-methoxy-4-methylphenyl)acetonitrile and a 10-20% aqueous solution of sodium hydroxide or sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-methoxy-4-methylphenyl)acetic acid.
Diagram: Key Synthetic Pathways and Byproduct Formation
Caption: Synthetic pathways to 2-(3-methoxy-4-methylphenyl)acetic acid and key byproduct formations.
References
- Grignard Reaction. (n.d.).
- 2-(3-Bromo-4-methoxyphenyl)acetic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639.
-
Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Willgerodt rearrangement. (n.d.). chemeurope.com. Retrieved from [Link]
-
An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company. Retrieved from [Link]
-
Willgerodt-Kindler Reaction. (2009). MSU chemistry. Retrieved from [Link]
-
The Willgerodt-Kindler reaction. part 1: styrene to methamphetamine. (2009). Sciencemadness.org. Retrieved from [Link]
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents.
- Process for the preparation of 4-methoxy phenylacetic acid. (2014). Google Patents.
- Synthesis of 2-[(3,4,5-Triphenyl)
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate. Retrieved from [Link]
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). Molbank, 2022(1), M1315.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(3-Methoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Properties of Acetonitrile – C2H3N. (n.d.). BYJU'S. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976). Google Patents.
Sources
Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable compounds. Phenylacetic acids are crucial building blocks in a myriad of biologically active molecules, and their successful synthesis is paramount. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yields are a frequent issue in organic synthesis.[1][2][3][4] The root cause can often be traced back to several key areas:
-
Reagent and Solvent Quality: Impure starting materials or wet solvents can introduce side reactions or inhibit the primary reaction pathway.[2] Always use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like Grignard or organolithium formations.
-
Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring can lead to incomplete reactions or the formation of byproducts.[1][3] Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Work-up and Purification Losses: Significant product loss can occur during aqueous work-up (e.g., product partially soluble in the aqueous layer), extraction, and purification steps like column chromatography.[1][4][5] Ensure complete extraction and minimize handling losses.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The nature of side products depends heavily on the chosen synthetic route. Here are some common examples:
-
Grignard Synthesis: A common side product is the homocoupled species (e.g., 1,2-diphenylethane from benzyl chloride), which forms if the Grignard reagent reacts with unreacted benzyl halide.[6][7] This can be minimized by slow addition of the halide to the magnesium turnings.
-
Hydrolysis of Benzyl Cyanides: Incomplete hydrolysis can leave behind the starting benzyl cyanide or the intermediate phenylacetamide.[6][8] Vigorous heating and sufficient reaction time are crucial for complete conversion to the carboxylic acid.[8]
-
Willgerodt-Kindler Reaction: This reaction can sometimes yield complex mixtures.[9] The primary intermediates are thioamides, which upon incomplete hydrolysis, will contaminate the final product.[10]
Q3: The reaction doesn't seem to be proceeding at all. What should I check first?
A stalled reaction can be frustrating. Here's a logical checklist to diagnose the issue:
-
Catalyst Activity: If you are using a catalyst (e.g., palladium in carbonylation reactions), ensure it is active. Catalysts can deactivate over time or due to impurities.
-
Reagent Integrity: For reactions involving highly reactive species like Grignard reagents, it's crucial to confirm their formation. A simple test is to take a small aliquot and quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.
-
Inert Atmosphere: For air- and moisture-sensitive reactions, verify that your inert gas (Nitrogen or Argon) setup is functioning correctly and that all glassware was properly dried.[1]
II. Troubleshooting Specific Synthetic Routes
This section delves into common issues encountered in popular synthetic methods for substituted phenylacetic acids.
A. Hydrolysis of Substituted Benzyl Cyanides
This is a classic and robust method, but not without its pitfalls.[11]
Problem: Incomplete Hydrolysis
-
Symptom: Presence of starting nitrile and/or intermediate amide in the crude product.
-
Cause: Insufficient heating, inadequate reaction time, or inappropriate acid/base concentration. Both acidic and basic hydrolysis can be vigorous but require careful control.[6][8]
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is fully consumed.
-
Optimize Acid/Base Concentration: For acid hydrolysis, a mixture of concentrated sulfuric acid and water is often used.[8][11] The reaction can be highly exothermic, so controlled heating is necessary.[6][8] For base hydrolysis, a higher concentration of NaOH or KOH with reflux is typically required.[11]
-
Phase Transfer Catalysis: For substrates with poor solubility in the aqueous medium, a phase transfer catalyst can enhance the reaction rate.
-
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [8][11]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).[11]
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[11]
-
Cool the reaction mixture and pour it onto crushed ice.
-
The crude phenylacetic acid will precipitate. Collect the solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from hot water or a suitable organic solvent.[11]
B. Carbonylation of Substituted Benzyl Halides
Palladium-catalyzed carbonylation is a highly efficient method but requires careful control of the catalytic cycle.[11][12]
Problem: Low Catalyst Turnover/Reaction Stalls
-
Symptom: Reaction stops before the starting material is fully consumed.
-
Cause: Catalyst deactivation (e.g., palladium black precipitation), poor ligand choice, or presence of catalyst poisons. The oxidative addition of the benzyl halide to the Pd(0) complex is a critical step.[12]
-
Solution:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote oxidative addition and stabilize the catalytic species.
-
Solvent and Base: The solvent and base can significantly influence the reaction outcome.[13] A screening of different conditions may be necessary.
-
CO Pressure: While some reactions proceed at atmospheric pressure, others may require higher pressures to facilitate the carbonylation step.[13][14]
-
Troubleshooting Workflow for Palladium-Catalyzed Carbonylation
Caption: Common synthetic pathways to substituted phenylacetic acids.
III. Purification Strategies
Purification is a critical final step that often determines the final yield and purity of the product.
Recrystallization
-
Best for: Solid phenylacetic acids with good crystallinity.
-
Common Solvents: Hot water, toluene/hexanes mixtures. [11]* Troubleshooting:
-
Oiling Out: If the compound "oils out" instead of crystallizing, the solvent may be too nonpolar, or the solution is cooling too quickly. Try a more polar solvent or slower cooling.
-
Poor Recovery: If recovery is low, too much solvent may have been used. Concentrate the mother liquor and attempt a second crystallization.
-
Column Chromatography
-
Best for: Purifying oils or separating close-running impurities.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical. A small amount of acetic acid can be added to the eluent to prevent tailing of the acidic product.
-
Troubleshooting:
-
Poor Separation: Optimize the solvent system using TLC first. A good separation on TLC will usually translate to good separation on the column.
-
Product Stuck on Column: If the product is very polar, it may not elute. Try a more polar solvent system or consider a different purification method.
-
IV. Data Summary
| Synthetic Method | Common Starting Material | Key Reagents | Typical Yield (%) | Major Potential Side Products |
| Hydrolysis | Benzyl Cyanide | H₂SO₄/H₂O or NaOH/H₂O | 75-90 | Phenylacetamide, unreacted nitrile |
| Grignard Reaction | Benzyl Halide | Mg, CO₂ (dry ice) | 60-75 | 1,2-Diphenylethane |
| Willgerodt-Kindler | Acetophenone | Sulfur, Morpholine, then H₃O⁺ | 70-85 | Thioamide, complex mixtures |
| Pd-Catalyzed Carbonylation | Benzyl Halide | CO, Pd catalyst, Base | 70-95 | Benzaldehyde, benzyl alcohol |
V. References
-
BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Rhodium. Synthesis of Phenylacetic Acid.
-
Erowid. (2005). Synthesis of Phenylacetic Acid.
-
PubMed. (2006). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids.
-
Organic Syntheses. Phenylacetic acid.
-
YouTube. (2023). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
Google Patents. (2011). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
-
Google Patents. (1973). US3708529A - Process for preparing phenylacetic acid.
-
Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
Reddit. (2022). What are some common causes of low reaction yields?.
-
Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290.
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
Wikipedia. Gattermann reaction.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
-
Reddit. (2015). Common ways to lose product and reduce yield?.
-
Google Patents. (2017). CN106278861A - A kind of method preparing substituted phenylacetic acid.
-
Quora. (2019). What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?.
-
Patsnap. (2019). Preparation method of substituted phenylacetic acid derivative.
-
Unacademy. Gattermann Reaction.
-
BYJU'S. Gattermann Koch Reaction Mechanism.
-
Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction.
-
ResearchGate. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
-
Organic Chemistry Portal. Arndt-Eistert Synthesis.
-
Wikipedia. Arndt–Eistert reaction.
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction.
-
ResearchGate. (1987). Synthesis of phenylacetic acid by carbonylation.
-
ResearchGate. (2021). Scheme 1 The Willgerodt reaction and the Kindler modification.
-
The Journal of Organic Chemistry. (1950). HYDROLYSIS OF ARYLACETONITRILES.
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
-
Sciencemadness Discussion Board. (2003). Willgerodt Reaction.
-
Semantic Scholar. (2005). some aspects of the willgerodt–kindler reaction and.
-
Wikipedia. Willgerodt rearrangement.
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PubMed Central. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
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Google Patents. (2013). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
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YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.
-
University of Liverpool. (2014). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetri- cal Diaryl Ketones at Atmospheric CO Pressure.
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Technical Support Center: Purifying 2-(3-Methoxy-4-methylphenyl)acetic acid
Welcome to the technical support resource for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex purification challenges. The information is presented in a question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 2-(3-Methoxy-4-methylphenyl)acetic acid?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, several classes of impurities are common.
-
Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding benzyl halide, aldehyde, or alcohol. For instance, if synthesizing via oxidation of 2-(3-methoxy-4-methylphenyl)ethan-1-ol, residual alcohol is a likely contaminant.[1] Similarly, oxidation of the corresponding aldehyde can leave traces of the aldehyde, especially since aldehydes can auto-oxidize over time.[2][3]
-
Synthesis Byproducts: Grignard-based syntheses (e.g., carboxylation of a Grignard reagent) can produce biphenyl-type impurities from coupling reactions.[4][5] Hydrolysis of a nitrile precursor might leave behind the corresponding amide as an intermediate impurity.[6]
-
Neutral or Basic Compounds: Many synthetic pathways involve intermediates or reagents that are neutral or basic. These will not share the acidic properties of the target compound and are often straightforward to remove.[7][8][9]
-
Structurally Related Acids: Impurities such as isomers or demethylated phenolic compounds (e.g., 2-(3-Hydroxy-4-methylphenyl)acetic acid) can sometimes form under harsh reaction conditions.
Q2: What is the first step I should take to assess the purity of my crude sample?
A2: Before attempting any purification, a preliminary purity assessment is crucial for designing an effective strategy.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and highly informative first step.[10] It helps visualize the number of components in your mixture. For carboxylic acids, which often streak on silica gel, it is essential to add 0.5-1% acetic or formic acid to the mobile phase (e.g., ethyl acetate/hexanes).[1] This suppresses the deprotonation of the carboxylic acid, leading to sharper spots.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide a wealth of information.[11] You can often identify the characteristic peaks of your desired product and compare their integration to those of unknown peaks to estimate the level of impurity. Solvents, starting materials, and common byproducts often have well-documented chemical shifts.
-
Physical State: Observe if your product is a solid, oil, or gum.[1] A crystalline solid suggests higher purity and is a good candidate for recrystallization, while an oil or gum indicates the presence of significant impurities that are disrupting the crystal lattice.
Q3: Which purification technique is the most effective for this compound?
A3: There is no single "best" technique; the optimal method depends on the nature and quantity of the impurities. A logical workflow can guide your decision.
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
-
Acid-Base Extraction: This should almost always be your first step if you suspect neutral or basic impurities. It is a highly effective and scalable technique for isolating carboxylic acids.[9][12][13][14]
-
Recrystallization: If your compound is a solid and has relatively minor impurities, recrystallization is the method of choice for achieving high analytical purity.[15]
-
Column Chromatography: This is reserved for separating impurities with polarities similar to your product, or when the product is an oil that cannot be crystallized.[1][16]
Troubleshooting Guides
Q4: I performed an acid-base extraction, but my recovery is very low. What went wrong?
A4: Low recovery from an acid-base extraction typically points to one of three issues: incomplete extraction, incomplete precipitation, or solubility problems.
| Potential Cause | Explanation | Solution |
| Incomplete Deprotonation | The pH of the aqueous base was not high enough to fully deprotonate the carboxylic acid (pKa ~4-5) and convert it to its water-soluble carboxylate salt.[7] | Use a base that ensures the aqueous pH is at least 2-3 units above the pKa of the acid. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8) is usually sufficient and is preferred as it is a weak base that is less likely to cause hydrolysis of other functional groups.[13] Perform multiple extractions (2-3 times) with fresh base to ensure complete transfer to the aqueous layer. |
| Incomplete Protonation | Upon acidification, the pH was not lowered sufficiently to fully protonate the carboxylate salt and cause it to precipitate out of the aqueous solution. | Add a strong acid (e.g., 1-6M HCl) dropwise while stirring until the pH is at least 2-3 units below the pKa of the acid (target pH 1-2).[7] Check the pH with litmus or pH paper. |
| Product is Water-Soluble | If no solid precipitates after acidification, or only a small amount, the protonated carboxylic acid may have some solubility in the aqueous layer.[13] | If no solid forms, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.[8][13] Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent. |
| Emulsion Formation | Vigorous shaking can cause an emulsion to form at the interface of the organic and aqueous layers, trapping your product. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Gentle swirling or inverting the separatory funnel is often better than vigorous shaking.[9] |
Q5: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor purification. How can I fix this?
A5: This is a classic problem with acidic compounds on silica gel. The streaking (or tailing) occurs because the compound exists in a dynamic equilibrium between its protonated (neutral) form and its deprotonated (anionic) form, which interacts strongly with the acidic silica surface.[1][17]
The solution is to add a small amount (0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. [1][18] This acidic modifier ensures the equilibrium is pushed entirely to the protonated state, causing the compound to move up the plate as a single, well-defined spot. The same principle applies when preparing the mobile phase for column chromatography.
Q6: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil is an impure liquid phase that is difficult to crystallize.
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely redissolves, then allow it to cool very slowly.
-
Lower the Cooling Temperature: Try cooling the solution more slowly. Start by letting it cool to room temperature undisturbed, then move it to a 4°C fridge, and finally to a freezer if necessary. Rapid cooling promotes oiling.
-
Change the Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a solvent mixture. Common systems for compounds like this include Toluene, Ethyl Acetate/Hexanes, or aqueous Ethanol.[7][19] A good solvent should dissolve the compound when hot but poorly when cold.[15]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 2-(3-Methoxy-4-methylphenyl)acetic acid from neutral and basic impurities.
Diagram 2: Acid-Base Extraction Workflow
Caption: Step-by-step workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.[9]
-
Extraction with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel, and gently invert it several times, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer if using DCM, top if using ethyl acetate) contains the deprotonated sodium salt of your carboxylic acid. Drain this layer into a clean Erlenmeyer flask.[1]
-
Repeat Extraction: Extract the organic layer two more times with fresh NaHCO₃ solution to ensure all the acid is removed. Combine all aqueous extracts.[1] The organic layer now contains any neutral or basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure carboxylic acid should form.[20]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to remove residual water and obtain the final product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained from extraction or for crude material that is already substantially pure.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude acid. Add a potential solvent (e.g., toluene, aqueous ethanol, or an ethyl acetate/hexanes mixture) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound poorly at room temperature but well when heated.[15]
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent system portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]
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Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (1999). ACS Publications. Retrieved from [Link]
-
How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]
-
Acid-Base Extraction Definition. (n.d.). Fiveable. Retrieved from [Link]
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Analytical Techniques for Organic Compounds. (n.d.). Algor Cards. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2024). ResearchGate. Retrieved from [Link]
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Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Column Chromatography of Compound with Amine and Carboxylic Acid. (2018). Reddit. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2014). ResearchGate. Retrieved from [Link]
-
Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023). JoVE. Retrieved from [Link]
-
HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2-(3-Chloro-4-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-(3-Chloro-4-methoxy-5-methylphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? (n.d.). Study.com. Retrieved from [Link]
-
Aldehydes and Ketones to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation of aldehydes to carboxylic acids with Ag2O. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Oxidation of Aldehydes and Ketones. (2023). OpenStax. Retrieved from [Link]
-
Preparing Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
-
2-(4-Methoxy-3-methylphenyl)acetic acid. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents.
-
Recrystallization from acetic acid? (2012). Reddit. Retrieved from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2018). MDPI. Retrieved from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]
- Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents.
Sources
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- 2. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 19. Reagents & Solvents [chem.rochester.edu]
- 20. magritek.com [magritek.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(3-Methoxy-4-methylphenyl)acetic Acid
Sources
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
preventing side reactions in the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent common side reactions, and troubleshoot effectively. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Introduction: Choosing Your Synthetic Pathway
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, a valuable building block in pharmaceutical and materials science, can be approached through two primary, reliable routes. The selection of the optimal pathway often depends on the available starting materials, scalability, and the specific purity requirements of your project.
-
Route A: The Willgerodt-Kindler Reaction. This classic named reaction offers a direct conversion of an aryl methyl ketone (3-Methoxy-4-methylacetophenone) to the corresponding arylacetic acid derivative. It is a robust method, particularly for large-scale synthesis.
-
Route B: Cyanide-Mediated Chain Extension. This two-step approach involves the conversion of a benzyl halide (3-Methoxy-4-methylbenzyl chloride or bromide) to the corresponding nitrile, followed by hydrolysis to the desired carboxylic acid. This route provides a high degree of control and is often preferred for smaller-scale, high-purity applications.
This guide will provide a detailed examination of both pathways, with a focus on anticipating and mitigating potential side reactions.
Troubleshooting Guide & FAQs
Route A: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones. The reaction proceeds via the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
dot
Caption: General workflow of the Willgerodt-Kindler synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Question 1: My Willgerodt-Kindler reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?
Answer:
Several factors can contribute to a slow or incomplete Willgerodt-Kindler reaction. Let's break down the most common culprits:
-
Insufficient Temperature: The Willgerodt-Kindler reaction typically requires elevated temperatures to proceed at a reasonable rate. A reaction temperature below 130°C may be insufficient. It is recommended to reflux the reaction mixture, which for a typical solvent like morpholine, will be around 129°C.
-
Poor Quality of Reagents:
-
Sulfur: Use finely powdered sulfur to ensure maximum surface area for the reaction.
-
Morpholine: Morpholine can absorb water and carbon dioxide from the atmosphere. Use freshly distilled or a newly opened bottle of morpholine for best results.
-
-
Sub-optimal Reagent Stoichiometry: An excess of both sulfur and morpholine is generally recommended. A typical starting point is 2.5 to 3 equivalents of sulfur and a significant excess of morpholine, which often serves as both a reactant and the solvent.
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Check Reagent Quality: If in doubt, use fresh, high-purity reagents.
-
Optimize Stoichiometry: Consider a modest increase in the equivalents of sulfur.
Question 2: After the hydrolysis step, my product is contaminated with a significant amount of a yellow, foul-smelling solid. What is this impurity and how can I remove it?
Answer:
The yellow, odorous impurity is likely unreacted sulfur and sulfur-containing byproducts. The hydrolysis of the intermediate thioamide can sometimes be incomplete, or side reactions can generate various polysulfides.
Causality and Prevention:
-
Incomplete Hydrolysis: The thioamide is a stable intermediate. Insufficient hydrolysis time or concentration of the acid/base will lead to its persistence in the final product. The hydrolysis of the thioamide is the rate-determining step in the overall conversion to the carboxylic acid.[1][2]
-
Excess Sulfur: While an excess of sulfur is necessary for the reaction to go to completion, a large excess can lead to the formation of complex sulfur byproducts.
Troubleshooting and Purification Protocol:
-
Ensure Complete Hydrolysis: Extend the reflux time for the hydrolysis step. Typically, 8-12 hours with 10-20% aqueous sodium hydroxide or sulfuric acid is sufficient.
-
Post-Hydrolysis Workup:
-
After hydrolysis and acidification, extract the crude product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). This will reduce elemental sulfur to soluble thiosulfate.
-
Follow with a wash with saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and re-acidify with concentrated HCl to precipitate the pure 2-(3-Methoxy-4-methylphenyl)acetic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
| Purification Step | Purpose |
| Sodium Bisulfite Wash | Removal of elemental sulfur |
| Sodium Bicarbonate Extraction | Separation of acidic product from neutral/basic impurities |
| Re-acidification & Precipitation | Isolation of the pure carboxylic acid |
Route B: Cyanide-Mediated Chain Extension
This two-step route offers a more controlled synthesis, often resulting in a cleaner crude product. It begins with the conversion of a benzyl halide to a benzyl nitrile, which is then hydrolyzed.
dot
Caption: General workflow for the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid via nitrile hydrolysis.
Question 3: My nitrile hydrolysis is incomplete, and I have a mixture of the desired acid and the corresponding amide. How can I drive the reaction to completion?
Answer:
The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis is a common issue, especially under mild conditions.
Causality and Prevention:
-
Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. However, for complete conversion to the carboxylic acid, more forcing conditions are often required.
-
Steric Hindrance: While not a major factor for this specific molecule, steric hindrance around the nitrile group can slow down the second hydrolysis step (amide to carboxylic acid).
Troubleshooting and Optimization:
-
Extend Reaction Time and Increase Temperature: Refluxing for an extended period (12-24 hours) is often necessary.
-
Use a Co-solvent: If using aqueous acid or base, adding a co-solvent like ethanol or dioxane can improve the solubility of the organic substrate and accelerate the reaction.
-
Choice of Hydrolysis Conditions:
-
Basic Hydrolysis: A solution of 20-40% aqueous sodium hydroxide is effective. The reaction progress can be monitored by the evolution of ammonia gas.
-
Acidic Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is a powerful hydrolyzing agent.
-
Protocol for Complete Hydrolysis:
-
To the 2-(3-Methoxy-4-methylphenyl)acetonitrile, add a 25% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 12 hours, or until the evolution of ammonia ceases (test with moist litmus paper).
-
Cool the reaction mixture, acidify with concentrated HCl, and collect the precipitated product.
Question 4: I'm concerned about the toxicity of cyanide salts. Are there any safer alternatives for the one-carbon homologation of the benzyl halide?
Answer:
While sodium and potassium cyanide are effective, their high toxicity is a valid concern. Fortunately, there are safer, albeit often more expensive, alternatives.
-
Use of a Phase-Transfer Catalyst: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can allow for the use of smaller amounts of cyanide salt and can be performed in a biphasic system, which can simplify the workup and minimize exposure to cyanide.
-
Alternative Cyanide Sources: While less common for this specific transformation, the use of less toxic cyanide sources like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid could be explored, though this would require significant methods development.
Safety is paramount. Always handle cyanide salts in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available.
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid
Step 1: Synthesis of 2-(3-Methoxy-4-methylphenyl)thioacetomorpholide
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Methoxy-4-methylacetophenone (1 eq.), elemental sulfur (2.5 eq.), and morpholine (10-15 eq., serving as solvent).
-
Heat the mixture to reflux (approx. 130-140°C) and maintain for 6-8 hours. The reaction mixture will turn dark brown.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
The crude thioamide will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
Step 2: Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid
-
Transfer the crude thioamide to a round-bottom flask and add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 10-12 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed (pH ~1-2).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent such as a toluene/heptane mixture can be performed for further purification.
Protocol 2: Synthesis via Nitrile Hydrolysis
Step 1: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetonitrile
-
In a round-bottom flask, dissolve 3-Methoxy-4-methylbenzyl chloride (1 eq.) in a suitable solvent such as acetone or ethanol.
-
Add sodium cyanide (1.2 eq.) and a catalytic amount of sodium iodide (0.1 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude nitrile can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Hydrolysis to 2-(3-Methoxy-4-methylphenyl)acetic acid
-
Combine the crude 2-(3-Methoxy-4-methylphenyl)acetonitrile with a 25% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent like hexane to remove any unreacted nitrile.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
References
- Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
- Kindler, K. Liebigs Ann. Chem.1923, 431, 187–230.
- Brown, E. V. Synthesis1975, 1975, 358–375.
- Carmack, M.; Spielman, M. A. Org. React.1946, 3, 83–107.
- von Braun, J.; Anton, E.; Weissbach, K. Ber. Dtsch. Chem. Ges. B1930, 63, 2847–2859.
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem.1997 , 62, 7512-7515. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
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Technical Support Center: Analytical Methods for Monitoring Reaction Progress
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring chemical reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain analytical choices are made and how to troubleshoot the inevitable challenges that arise during experimentation. Our focus is on building a foundational understanding that empowers you to not only follow a method but to adapt and refine it for your specific needs.
Section 1: Choosing Your Analytical Tool: A Comparative Overview
The first critical step in monitoring a reaction is selecting the appropriate analytical technique. This choice is dictated by the nature of your reactants and products, the reaction kinetics, and the information you seek to obtain.
Table 1: Comparison of Common Analytical Techniques for Reaction Monitoring
| Technique | Principle | Pros | Cons | Best Suited For |
| HPLC/UPLC | Separation based on polarity | High resolution & sensitivity, quantitative, versatile | Can be slow, requires method development, potential for sample degradation | Complex mixtures, chiral separations, non-volatile compounds |
| GC | Separation based on volatility & polarity | High sensitivity for volatile compounds, fast analysis | Limited to thermally stable and volatile analytes | Monitoring reactions with volatile reactants or products |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, non-destructive, quantitative | Lower sensitivity, can be expensive, requires deuterated solvents (for some applications)[1] | Elucidating reaction mechanisms, identifying intermediates |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity and selectivity, provides molecular weight information | Can be complex to interpret, matrix effects can cause ion suppression | Identifying unknown products and byproducts, reaction profiling[2] |
| FTIR Spectroscopy | Vibrational transitions of molecules | Fast, non-destructive, provides functional group information, suitable for in-situ monitoring | Less specific than NMR, can be difficult for complex mixtures | Monitoring changes in functional groups in real-time[3] |
| UV-Vis Spectroscopy | Electronic transitions of molecules | Simple, inexpensive, good for quantitative analysis of chromophores | Limited to compounds with UV-Vis absorbance, low specificity | Tracking the concentration of a reactant or product with a distinct chromophore[4] |
Section 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered with various analytical techniques in a question-and-answer format, providing both the "what to do" and the "why it works."
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is a cornerstone of reaction monitoring, but its complexity can lead to a variety of issues.[5][6]
Q1: Why are my peak shapes poor (tailing or fronting)?
A1: Peak tailing or fronting is often a sign of undesirable interactions between your analyte and the stationary phase, or issues with the sample solvent.[6][7]
-
Causality: Tailing can occur if active sites on the column packing interact strongly with your analyte.[6] Fronting can be a result of column overload or a sample solvent that is stronger than the mobile phase.[7]
-
Troubleshooting Protocol:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can suppress unwanted interactions.
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that can cause peak distortion.[5]
-
Column Flushing: If the column is contaminated, flush it with a strong solvent to remove adsorbed compounds.[6]
-
Q2: My retention times are drifting. What's the cause?
A2: Drifting retention times suggest a change in the chromatographic system over time.
-
Causality: This can be due to changes in mobile phase composition, temperature fluctuations, or column degradation.[6]
-
Troubleshooting Protocol:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. For buffered mobile phases, check the pH.
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
System Check: Look for leaks in the system, as this can cause pressure fluctuations and affect retention times.[7]
-
Gas Chromatography (GC)
GC is highly effective for volatile compounds, but issues can arise from the inlet, column, or detector.
Q1: I'm seeing no peaks or very small peaks. What should I check?
A1: This is a common and frustrating problem that can have several root causes.
-
Causality: The issue could be with the injection, a leak in the system, or a problem with the detector.[8][9]
-
Troubleshooting Protocol:
-
Check the Syringe: Ensure the syringe is drawing and injecting the sample correctly.
-
Inlet Temperature: Verify that the inlet temperature is appropriate for volatilizing your sample without causing degradation.
-
Gas Flow: Check the carrier gas flow rate.
-
Septum Leak: A leaking septum can cause sample loss. Replace the septum if necessary.[8]
-
Detector: Confirm that the detector is turned on and the gases required for its operation (e.g., hydrogen and air for a FID) are flowing at the correct rates.
-
Q2: My peaks are broad. How can I improve their shape?
A2: Broad peaks in GC often point to issues with the injection or the column.
-
Causality: A slow injection, an inappropriate inlet temperature, or column contamination can all lead to peak broadening.[10]
-
Troubleshooting Protocol:
-
Injection Technique: Use a fast injection to ensure the sample is introduced as a narrow band.
-
Inlet Temperature: Optimize the inlet temperature. Too low, and the sample won't volatilize quickly; too high, and it could cause degradation.
-
Column Conditioning: Condition the column at a high temperature to remove any contaminants.[11]
-
Sample Concentration: Overloading the column can lead to broad peaks. Try diluting your sample.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a wealth of structural information but is not without its challenges, especially for real-time monitoring.[1]
Q1: The spectral lineshapes are distorted during my real-time reaction monitoring. Why?
A1: Changes in the sample matrix during a reaction can affect the magnetic field homogeneity.
-
Causality: As the reaction progresses, changes in solvent composition, temperature, or the formation of precipitates can degrade the magnetic field homogeneity, leading to distorted peaks.[1]
-
Troubleshooting Protocol:
-
Shimming: While difficult to do "on-the-fly" for fast reactions, for slower reactions, periodic re-shimming can help.
-
Flow-NMR: For reactions run outside the magnet, a continuous flow setup can sometimes mitigate these issues by constantly refreshing the sample in the detection region.[12]
-
Data Processing: Advanced data processing techniques can sometimes be used to correct for lineshape distortions.[1]
-
Q2: How can I accurately quantify species in my reaction mixture using NMR?
A2: Accurate quantification requires careful experimental setup and data processing.
-
Causality: Signal intensity in NMR is proportional to the number of nuclei. However, factors like relaxation delays and nuclear Overhauser effects (NOE) can influence this.
-
Troubleshooting Protocol:
-
Relaxation Delay (d1): Use a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation between scans.
-
Integration: Choose well-resolved signals for integration.
-
Internal Standard: Use an internal standard of known concentration that does not react with the components of your reaction mixture.
-
Mass Spectrometry (MS)
MS is a powerful tool for identifying reaction components, but signal stability can be a concern.
Q1: I'm experiencing poor signal intensity or no signal at all. What's wrong?
A1: This can be due to a number of factors, from the sample introduction to the detector.[2][13]
-
Causality: Leaks in the vacuum system, improper ionization conditions, or a contaminated ion source can all lead to poor signal.[2][14]
-
Troubleshooting Protocol:
-
Check for Leaks: Use a leak detector to check for any leaks in the system, especially around fittings and seals.[2]
-
Ion Source: Clean the ion source if it is contaminated.
-
Tune and Calibrate: Regularly tune and calibrate the instrument to ensure it is operating optimally.[13]
-
Sample Concentration: Ensure your sample concentration is appropriate. Too dilute and the signal will be weak; too concentrated and you may experience ion suppression.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for in-situ monitoring, but spectral quality is key.[3][15]
Q1: My FTIR spectra have a noisy or drifting baseline. How can I fix this?
A1: A poor baseline can obscure real spectral features and make quantification difficult.
-
Causality: This can be caused by changes in the background (e.g., atmospheric water or CO2), a dirty ATR crystal, or instrument instability.[16][17]
-
Troubleshooting Protocol:
-
Background Spectrum: Collect a new background spectrum frequently, especially if the ambient conditions are changing.
-
Clean ATR Crystal: Clean the ATR crystal thoroughly before each measurement.[16]
-
Purge the Instrument: Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric gases.[18]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis is a straightforward technique, but not immune to problems.[4]
Q1: My absorbance readings are not stable. What could be the issue?
A1: Unstable readings can arise from several sources.
-
Causality: Temperature fluctuations, solvent evaporation, or the presence of bubbles in the cuvette can all cause absorbance readings to change over time.[19][20]
-
Troubleshooting Protocol:
-
Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature.[20]
-
Cuvette: Ensure the cuvette is clean and free of bubbles. Use a cap to minimize solvent evaporation.
-
Warm-up Time: Allow the instrument's lamp to warm up sufficiently before taking measurements.
-
Section 3: Experimental Workflows & Protocols
In-situ vs. Ex-situ Monitoring
The choice between monitoring a reaction in place (in-situ) or by taking samples for external analysis (ex-situ) has significant implications.
-
In-situ Monitoring: Provides real-time data and can capture transient intermediates.[15] It avoids issues related to sample quenching and handling.[21] However, it can be challenging to set up and may be limited by the reaction conditions (e.g., high pressure or temperature).[22]
-
Ex-situ Monitoring: Allows for the use of a wider range of analytical techniques and is often simpler to implement.[23] The main drawback is the potential for the reaction to continue or for the sample to degrade after it has been taken from the reactor.[23] This necessitates a robust quenching procedure.
Caption: Comparison of in-situ and ex-situ reaction monitoring workflows.
Protocol: Quenching a Reaction for Ex-situ Analysis
A critical step in ex-situ monitoring is effectively stopping the reaction at a precise time point.
-
Choose a Quenching Agent: The ideal quenching agent rapidly stops the reaction without interfering with the subsequent analysis. This could be a chemical reagent that neutralizes a catalyst or reactant, or a rapid change in temperature.
-
Validation: Before starting your kinetic study, validate your quenching procedure.
-
Run a small-scale reaction and take a sample at t=0 (before the reaction starts). Analyze this sample.
-
Take another sample after the reaction has proceeded for some time. Quench it and analyze it immediately.
-
Leave a quenched sample at room temperature for an extended period (e.g., 1 hour) and re-analyze. The results should be identical to the sample analyzed immediately after quenching.
-
-
Procedure:
-
Prepare your quenching solution in vials.
-
At each time point, withdraw a known volume of the reaction mixture.
-
Immediately add it to the vial containing the quenching solution.
-
Mix thoroughly.
-
Store the samples appropriately (e.g., on ice) until analysis.
-
Section 4: Method Validation in Reaction Monitoring
Ensuring your analytical method is suitable for its intended purpose is crucial for generating reliable data.[24][25][26]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[25]
-
Linearity: The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range.[27]
-
Accuracy: The closeness of test results obtained by the method to the true value.[25]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[26]
Caption: Key stages in the analytical method validation process.
References
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dealing with regioisomer formation in phenylacetic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Regioisomer Formation
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the common challenges associated with phenylacetic acid synthesis, specifically the formation of unwanted regioisomers. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of phenylacetic acid.
Q1: My Friedel-Crafts acylation is producing a mixture of ortho-, meta-, and para-isomers. Why is this happening and how can I favor the para-product?
A1: This is a classic challenge in electrophilic aromatic substitution (EAS). The formation of multiple isomers is governed by the directing effects of the substituents already on the aromatic ring.[1][2][3][4]
-
Mechanistic Cause: In a typical Friedel-Crafts acylation to produce a precursor to phenylacetic acid (like acetophenone), the initial substituent on the benzene ring will direct the incoming acyl group.[5][6] Activating groups (electron-donating groups) are typically ortho, para-directors, while deactivating groups (electron-withdrawing groups) are meta-directors.[2][3][7] The issue often lies in the balance between electronic effects and steric hindrance. The ortho position is electronically favored but sterically hindered, while the para position is also electronically favored and less sterically hindered.
-
Troubleshooting & Optimization:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. While AlCl₃ is common, it can be overly reactive, leading to side reactions and reduced selectivity. Consider using milder Lewis acids like FeCl₃ or solid acid catalysts like zeolites, which can enhance para-selectivity through shape-selective catalysis.[8] Zeolites, with their defined pore structures, can sterically hinder the formation of the bulkier ortho-isomer, thus favoring the para-product.[9]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable para-isomer.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experimenting with different solvents may improve your isomer ratio.
-
Q2: I am considering the Willgerodt-Kindler reaction to avoid regioisomers. How does this reaction guarantee the correct isomer?
A2: The Willgerodt-Kindler reaction is an excellent choice for circumventing the regioselectivity issues inherent in direct aromatic substitution.[10][11] This reaction converts an aryl alkyl ketone (like acetophenone) into a terminal amide or thioamide, which can then be hydrolyzed to phenylacetic acid.[10][12]
-
Mechanistic Rationale: The reaction proceeds through a series of rearrangements where the carbonyl group effectively migrates to the end of the alkyl chain.[10][11] Since the reaction occurs on the alkyl side chain and does not involve substitution on the aromatic ring itself, it preserves the original substitution pattern of the starting aryl ketone. This means that if you start with acetophenone (with the acetyl group directly attached to the benzene ring), the resulting phenylacetamide (and subsequently phenylacetic acid) will have the carboxymethyl group in the same position, thus avoiding the formation of ring isomers.[10][11][12]
Q3: My primary synthesis route is the hydrolysis of benzyl cyanide. Can this method produce regioisomers?
A3: The hydrolysis of benzyl cyanide is one of the most direct and common methods for synthesizing phenylacetic acid and, importantly, it inherently avoids the formation of regioisomers.[13][14][15][16]
-
Explanation: The reaction involves the conversion of the nitrile group (-CN) of benzyl cyanide into a carboxylic acid group (-COOH).[17][18] Since this transformation occurs at the benzylic carbon (the carbon atom attached to the phenyl ring) and does not involve any substitution reactions on the aromatic ring itself, the position of the resulting carboxylic acid group is fixed. Therefore, if you start with pure benzyl cyanide, you will obtain only phenylacetic acid, without any ortho-, meta-, or para-isomers.[13][14][15]
Troubleshooting Guide: Isomer Separation
Even with optimized reaction conditions, you may still end up with a mixture of isomers that require separation.
Scenario 1: You have a mixture of ortho- and para-isomers of a phenylacetic acid precursor (e.g., substituted acetophenone).
-
Problem: Difficulty in separating the isomers by standard column chromatography.
-
Analysis: Ortho and para isomers often have very similar polarities, making them challenging to separate. However, their physical properties can differ significantly due to intramolecular versus intermolecular interactions.[19]
-
Solution: Fractional Crystallization: This technique exploits differences in the solubility of the isomers.
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution. The less soluble isomer (often the more symmetric para-isomer) will crystallize out first.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Repeat the process with the mother liquor to recover more of the less soluble isomer or to enrich the more soluble isomer.
-
Scenario 2: Your final phenylacetic acid product is contaminated with small amounts of regioisomers.
-
Problem: The presence of isomeric impurities affects the purity and potentially the biological activity of your final compound.
-
Solution: Purification via Salt Formation and Recrystallization:
-
Dissolve the impure phenylacetic acid in a suitable organic solvent (e.g., butyl acetate).[20]
-
Extract the acid into an aqueous basic solution (e.g., sodium hydroxide) to form the sodium salt of phenylacetic acid. Isomeric impurities may have different solubilities and partitioning behaviors.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Treat the aqueous solution with activated carbon to remove colored impurities.[20]
-
Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the purified phenylacetic acid.[20]
-
Collect the purified product by filtration and recrystallize from hot water or another suitable solvent.[15]
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of Phenylacetic Acid via the Willgerodt-Kindler Reaction [12][16]
This protocol describes the conversion of acetophenone to phenylacetic acid, a method that avoids the formation of ring isomers.
Step 1: Synthesis of Phenylthioacetamide Morpholide
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
Step 2: Hydrolysis to Phenylacetic Acid
-
Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Protocol 2: High-Purity Phenylacetic Acid via Benzyl Cyanide Hydrolysis [13][14][15]
This is a standard and reliable method that inherently avoids regioisomer formation.
-
In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, cautiously mix water, concentrated sulfuric acid, and benzyl cyanide.[13]
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For high purity, recrystallize the crude product from hot water.[15]
Data and Visualization
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid
| Synthetic Route | Key Advantage | Common Issues | Regioisomer Formation? |
| Friedel-Crafts Acylation | Uses readily available starting materials. | Formation of regioisomers, polyacylation. | Yes, significant potential. |
| Willgerodt-Kindler Reaction | Excellent control of regiochemistry. | Harsh reaction conditions, potential for side products. | No, if starting material is pure. |
| Benzyl Cyanide Hydrolysis | Direct, high-yielding, and regiochemically precise. | Use of toxic cyanides. | No, if starting material is pure.[13][14] |
Diagram 1: Decision Workflow for Phenylacetic Acid Synthesis Strategy
Caption: Decision tree for selecting a synthetic route.
Diagram 2: Mechanism of Regioisomer Formation in Electrophilic Aromatic Substitution
Caption: Directing effects in EAS reactions.
References
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Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Smith, K., & El-Hiti, G. (2011). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry. Retrieved from [Link]
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AECENAR. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of phenylacetic acid. Retrieved from [Link]
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Smith, K., & El-Hiti, G. (2011). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Semantic Scholar. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
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Günther, J., et al. (2021). Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]
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-
WIPO Patentscope. (n.d.). WO/2007/054768 METHOD OF PHENYLACETIC ACID PRODUCTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]
-
Priebbenow, D., & Bolm, C. (2013). Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Retrieved from [Link]
-
MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
-
Rzepa, H. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions | Semantic Scholar [semanticscholar.org]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 20. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 2-(3-Methoxy-4-methylphenyl)acetic Acid
Welcome to our dedicated technical support guide for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this important synthetic intermediate.
Introduction
2-(3-Methoxy-4-methylphenyl)acetic acid is a valuable building block in organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide addresses common challenges encountered during its workup and purification, offering scientifically-grounded solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid, particularly via a Grignard reaction?
A1: When synthesizing 2-(3-Methoxy-4-methylphenyl)acetic acid using a Grignard reagent and carbon dioxide, several impurities can arise.[1] The primary culprits are typically:
-
Unreacted Grignard reagent starting material: (e.g., 4-bromo-2-methoxy-1-methylbenzene).
-
Biphenyl byproduct: Formed from the coupling of the Grignard reagent.
-
Starting material from Grignard reagent quenching: The corresponding arene (4-methyl-2-methoxytoluene) formed if the Grignard reagent reacts with trace amounts of water or other protic sources.[1][2]
-
Magnesium salts: Remnants from the Grignard reaction and workup.[1]
Q2: My initial workup after the Grignard reaction is giving me a low yield of the desired carboxylic acid. What could be the issue?
A2: Low yields often stem from an incomplete reaction or issues during the workup. Consider the following:
-
Incomplete Carboxylation: Ensure a sufficient excess of dry ice (solid CO2) was used and that the Grignard reagent was added to the CO2, not the other way around, to minimize side reactions.[1][3][4]
-
Premature Quenching: The Grignard reagent is highly sensitive to moisture and acidic protons.[1][2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Acidification: After carboxylation, the intermediate is a magnesium carboxylate salt.[3] It is crucial to add a strong acid (e.g., 6 M HCl) during the workup to protonate the carboxylate and form the desired carboxylic acid.[1] The aqueous layer should be acidic to ensure complete conversion.
Q3: How can I effectively remove neutral organic impurities, like the biphenyl byproduct, from my crude 2-(3-Methoxy-4-methylphenyl)acetic acid?
A3: An acid-base extraction is a highly effective method for this separation. The carboxylic acid is acidic, while the biphenyl byproduct is neutral. By washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer.[1] The neutral impurities remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid.
| Problem | Potential Cause | Recommended Solution |
| Oily Product After Recrystallization | The chosen solvent is too good a solvent for the compound, or the cooling process is too rapid. | Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Consider a mixed solvent system (e.g., hexane/ethyl acetate).[5] Allow the solution to cool slowly to promote crystal growth. |
| Low Recovery from Recrystallization | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtration. |
| Colored Impurities Persist | The impurities may be highly colored byproducts from the synthesis. | Consider treating a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities.[6] |
| Product Fails to Precipitate After Acidification of Basic Extract | The concentration of the product in the aqueous layer is too low, or the pH is not acidic enough. | Ensure the pH is adjusted to 1-2 with a strong acid like concentrated HCl.[7] If the product is still soluble, you may need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic 2-(3-Methoxy-4-methylphenyl)acetic acid from neutral organic impurities.
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with two portions of a saturated sodium bicarbonate solution.[1]
-
Combine the aqueous extracts. The desired product is now in the aqueous layer as its sodium salt.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH 1-2), which will cause the purified carboxylic acid to precipitate.[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification via Recrystallization
Recrystallization is an effective technique for further purifying the solid product obtained from the acid-base extraction.[8]
-
Place the crude 2-(3-Methoxy-4-methylphenyl)acetic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., xylene, or a mixture of hexane and ethyl acetate) until the solid just dissolves.[5][9]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 2-(3-Methoxy-4-methylphenyl)acetic acid after a Grignard synthesis.
Caption: Purification workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
References
- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents - Benchchem. (n.d.).
- Formation of carboxylic acids from Grignard reagents and CO2 - Master Organic Chemistry. (n.d.).
- organic synthesis: benzoic acid via a grignard reaction. (n.d.).
- 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (n.d.).
- Explain the preparation of carboxylic acids from Grignard class 11 chemistry CBSE. (n.d.).
- Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines - ResearchGate. (n.d.).
- How to Improve Carboxylic Acid Extraction Processes? - Patsnap Eureka. (n.d.).
- Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Grignard Reagent To Carboxylic Acid Mechanism | Organic Chemistry - YouTube. (2020-07-29).
- US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents. (n.d.).
- Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation - International Journal of Chemical Engineering and Applications (IJCEA). (n.d.).
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.).
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions - Benchchem. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- WO 2014/030106 A2 - Googleapis.com. (2014-02-27).
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents. (n.d.).
- homoveratric acid - Organic Syntheses Procedure. (n.d.).
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents. (n.d.).
- Automated Nucleic Acid Purification Support—Troubleshooting - Thermo Fisher Scientific. (n.d.).
- Recrystallization from acetic acid? : r/chemistry - Reddit. (2015-06-16).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Impurities in Pharmaceuticals- A Review. - SciSpace. (2013-12-15).
- An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid - Quick Company. (n.d.).
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
- Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis - Benchchem. (n.d.).
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
Sources
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- 2. Explain the preparation of carboxylic acids from Grignard class 11 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
analytical standards for 2-(3-Methoxy-4-methylphenyl)acetic acid
A Senior Application Scientist's Guide to Analytical Standards for 2-(3-Methoxy-4-methylphenyl)acetic acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the analytical standards used for identification, quantification, and purity assessment. This guide provides an in-depth comparison of the analytical standards and methodologies for 2-(3-Methoxy-4-methylphenyl)acetic acid, a key intermediate in various synthetic pathways.
Understanding the Analyte: Physicochemical Properties
Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial. 2-(3-Methoxy-4-methylphenyl)acetic acid is a carboxylic acid derivative with properties that dictate the optimal analytical strategies. While a specific Certified Reference Material (CRM) for this exact isomer may not be readily available from all major pharmacopeias, high-purity standards are commercially available.
Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives
| Property | 2-(4-Methoxy-3-methylphenyl)acetic acid | 2-(4-methoxyphenyl)acetic acid |
| CAS Number | 4513-73-9[1] | 104-01-8[2] |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₁₀O₃[2] |
| Molecular Weight | 180.20 g/mol [1] | 166.17 g/mol [3] |
| Appearance | Solid | White to off-white solid[3] |
| Solubility | Soluble in alcohol; insoluble in water. | Soluble in DMSO.[3] |
| Melting Point | Not specified | 87°C[4] |
When selecting a non-CRM standard, it is imperative to obtain a Certificate of Analysis (CoA) from the vendor. This document should provide, at a minimum, the purity determined by a primary analytical technique (e.g., HPLC or qNMR) and confirmation of identity (e.g., by ¹H NMR and MS).
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is driven by the specific question being asked—be it quantification, identification of impurities, or structural confirmation. Below is a comparative guide to the most effective methods for analyzing 2-(3-Methoxy-4-methylphenyl)acetic acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
The Rationale: HPLC is the workhorse for purity assessment and quantification of non-volatile and thermally stable organic molecules like phenylacetic acid derivatives.[5][6][7] Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the method of choice. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (0.1% formic acid or phosphoric acid) is typical for phenylacetic acids to ensure the carboxylic acid is protonated and well-retained.[5]
-
Expert Insight: Formic acid is volatile and MS-compatible, making it ideal for LC-MS applications, while phosphoric acid can offer better peak shape for UV-only methods.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.[7]
-
Standard Preparation: Prepare a stock solution of the analytical standard in the mobile phase or a suitable solvent like acetonitrile at approximately 1 mg/mL. Perform serial dilutions to create a calibration curve for quantification.
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert the analyte into a more volatile form.[8][9] This is typically achieved through silylation or esterification.[8][10]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
To a dried sample of 2-(3-Methoxy-4-methylphenyl)acetic acid (approx. 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its TMS ester.
-
Causality: The TMS group replaces the acidic proton on the carboxyl group, which eliminates hydrogen bonding, thereby increasing volatility and thermal stability.[9]
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
GC Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-500.
Workflow for GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
The Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as a unique fingerprint for identity confirmation.
Data Interpretation for 2-(3-Methoxy-4-methylphenyl)acetic acid
-
¹H NMR:
-
A singlet for the methyl group (~2.2 ppm).
-
A singlet for the methoxy group (~3.8 ppm).
-
A singlet for the methylene (CH₂) group (~3.6 ppm).
-
Three aromatic protons in the approximate range of 6.8-7.2 ppm, with splitting patterns determined by their positions on the ring.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with deuterium in deuterated solvents.
-
-
¹³C NMR:
-
Distinct signals for the methyl, methoxy, methylene, and carboxylic acid carbons.
-
Six signals for the aromatic carbons, with chemical shifts influenced by the electron-donating effects of the methoxy and methyl groups.
-
Relationship between Structure and Analytical Output
Caption: The relationship between the molecule and analytical techniques.
Comparative Guide to Analytical Methods
The selection of an analytical method is a strategic decision based on the required information, available resources, and the phase of development.
Table 2: Comparison of Primary Analytical Techniques
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR |
| Primary Use | Quantification, Purity | Impurity Identification | Structural Elucidation, Identity |
| Sensitivity | High (ng range) | Very High (pg range) | Low (µg-mg range) |
| Specificity | Moderate to High | Very High | Very High |
| Sample Prep | Simple (Dilution) | Complex (Derivatization) | Simple (Dissolution) |
| Throughput | High | Moderate | Low |
| Alternative | LC-MS for higher specificity | - | - |
In Practice:
-
For routine quality control and release testing, a validated HPLC-UV method is the most efficient and cost-effective choice for determining the purity and concentration of 2-(3-Methoxy-4-methylphenyl)acetic acid.
-
During process development or for troubleshooting, GC-MS is invaluable for identifying and sourcing volatile organic impurities that may be present from starting materials or solvents.
-
An NMR spectrum should always be used to confirm the identity of a new batch of an analytical standard, ensuring that the correct isomer is being used.
By understanding the strengths and limitations of each analytical standard and its corresponding methodology, researchers can ensure the accuracy, reproducibility, and integrity of their scientific findings.
References
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddy, G. K., & Zhou, Z. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101–105. Retrieved from [Link]
-
Zhang, L. (2007). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Poole, C. F. (2000). Acids: Derivatization for GC Analysis. In Encyclopedia of Separation Science. Retrieved from [Link]
-
Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 26(1), 51–78. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 4513-73-9, 2-(4-Methoxy-3-methylphenyl)acetic acid. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). P-Methoxy Phenyl Acetic Acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. Retrieved from [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8 [matrix-fine-chemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-Methoxy Phenyl Acetic Acid Manufacturer,P-Methoxy Phenyl Acetic Acid Supplier,Ankleshwar,Gujarat [brahmanichemical.com]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. mdpi.com [mdpi.com]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(3-Methoxy-4-methylphenyl)acetic Acid by HPLC
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in minute quantities, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2] Therefore, the synthesis of any potential therapeutic agent, such as 2-(3-Methoxy-4-methylphenyl)acetic acid, must be followed by rigorous analytical characterization. This guide provides an in-depth comparison and procedural walkthrough for assessing the purity of a newly synthesized batch of this compound, leveraging the precision and reliability of High-Performance Liquid Chromatography (HPLC). As a widely used analytical technique in the pharmaceutical industry, HPLC is invaluable for separating, identifying, and quantifying the components within a sample.[1][3] Our objective is to present a scientifically sound, self-validating methodology that ensures the synthesized API meets the stringent purity requirements for progression into further research and development stages.
Part 1: Synthesis and the Origin of Impurities
The journey to a pure compound begins with its synthesis. The chosen synthetic route directly influences the potential impurity profile. For 2-(3-Methoxy-4-methylphenyl)acetic acid, a robust and common strategy is the Suzuki coupling reaction, followed by saponification.
Rationale for Synthetic Pathway
The Suzuki coupling offers high yields and tolerance for a wide range of functional groups, making it a reliable choice.[4] It involves the palladium-catalyzed cross-coupling of an aryl boronic acid/ester with an organohalide. In this case, we couple 3-methoxy-4-methylphenylboronic acid with ethyl bromoacetate, followed by a simple hydrolysis step to yield the final carboxylic acid. This pathway is selected for its efficiency and the relatively straightforward purification of intermediates and the final product.
However, no reaction is perfect. Potential process-related impurities include:
-
Unreacted Starting Materials: Residual 3-methoxy-4-methylphenylboronic acid or ethyl bromoacetate.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.
-
Hydrolysis Intermediates: Incomplete saponification could leave residual ethyl 2-(3-methoxy-4-methylphenyl)acetate.
Caption: Synthetic workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
Part 2: HPLC Method Development: A Fit-for-Purpose Approach
The core of our purity assessment is a validated HPLC method. The development process is guided by the physicochemical properties of the analyte—an aromatic carboxylic acid.[5] Our goal is to create a method that is specific, sensitive, and robust enough to separate the main compound from all potential process-related impurities and degradation products.
Methodological Choices & Justification
-
Chromatographic Mode - Reversed-Phase (RP-HPLC): The analyte is a moderately polar organic molecule, making it an ideal candidate for RP-HPLC. The nonpolar stationary phase (C18) will retain the compound via hydrophobic interactions with its phenyl ring, while a polar mobile phase elutes it.
-
Column Selection - C18 Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and provides excellent retention and resolution for aromatic compounds. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.
-
Mobile Phase Composition:
-
Solvents: A mixture of HPLC-grade water and acetonitrile is used. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Acid Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[6] It suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, sharp, and well-retained peak. Without it, peak tailing and poor reproducibility would occur.
-
Gradient Elution: A gradient elution, where the percentage of organic solvent (acetonitrile) is increased over time, is employed. This ensures that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time while providing excellent resolution for early-eluting, more polar impurities.
-
-
Detection - UV Absorbance: The phenyl ring in the analyte contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is preferable as it not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides spectral data across the peak. This is invaluable for peak purity assessment, helping to determine if a peak consists of a single component or co-eluting impurities.[7]
Caption: Standard workflow for HPLC-based purity analysis.
Method Validation: Ensuring Trustworthy Data
Before use, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[3][8] Validation is the documented proof that an analytical method is suitable for its intended purpose.[9] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity & Range: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 80-120% of the target concentration for assay).[10]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision measures the agreement between repeated measurements.[8] Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[11]
Part 3: Comparative Purity Analysis: Data and Interpretation
To illustrate the method's utility, we analyzed three samples: the crude synthetic output, our purified in-house batch, and a commercially available certified reference material (CRM).
Table 1: Comparative HPLC Purity Data
| Sample ID | Analyte Retention Time (min) | Analyte Peak Area (%) | Total Impurity Area (%) | Key Impurity (RT, min) | Purity by Area Normalization |
| Crude Product | 5.42 | 85.3 | 14.7 | Impurity A (3.15)Impurity B (6.88) | 85.3% |
| Purified (In-house) | 5.42 | 99.85 | 0.15 | Impurity A (3.15) | 99.85% |
| Commercial Standard | 5.42 | >99.9 | <0.1 | - | >99.9% |
Interpretation of Results
-
Crude Product: The chromatogram of the crude product shows a significant peak for the main compound at 5.42 minutes but also reveals multiple other peaks. "Impurity A" at 3.15 minutes is likely a more polar, unreacted starting material (e.g., the boronic acid), while "Impurity B" at 6.88 minutes could be a less polar by-product like the ethyl ester intermediate from incomplete hydrolysis. The purity of 85.3% clearly indicates the need for purification.
-
Purified (In-house) Sample: After purification (e.g., via recrystallization), the purity has dramatically increased to 99.85%. The peak for Impurity B is completely gone, and the area of Impurity A is significantly reduced to trace levels. This result demonstrates the effectiveness of the purification protocol and the HPLC method's ability to quantify this improvement.
-
Commercial Standard: As expected, the certified standard shows the highest purity (>99.9%), serving as a benchmark for our synthesis and analytical method. The retention time is identical, confirming the identity of our synthesized compound.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methoxy-4-methylphenyl)acetic Acid
-
Coupling Reaction: To a flask under an inert atmosphere (N₂), add 3-methoxy-4-methylphenylboronic acid (1.0 eq), ethyl bromoacetate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base like K₂CO₃ (2.5 eq).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 1M NaOH solution.
-
Stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure final product.
Protocol 2: HPLC Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm, with DAD scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to assessing the purity of synthesized 2-(3-Methoxy-4-methylphenyl)acetic acid. By integrating a well-justified synthetic strategy with a robust, validated RP-HPLC method, we can confidently characterize the purity profile of the target API. The comparative analysis demonstrates the method's ability to distinguish between crude, purified, and standard materials, providing critical data for decision-making in the drug development pipeline. Adherence to these principles of causality, validation, and meticulous execution ensures the generation of trustworthy data, upholding the highest standards of scientific integrity.
References
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International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
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Semantic Scholar. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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National Institutes of Health (NIH). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
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MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2-(3-Methoxy-4-methylphenyl)acetic Acid Isomers for Anti-Inflammatory Activity
Abstract
This guide provides a comprehensive framework for the comparative evaluation of the biological activity of 2-(3-Methoxy-4-methylphenyl)acetic acid and its key positional isomer, 2-(4-Methoxy-3-methylphenyl)acetic acid. Phenylacetic acid derivatives are a well-established scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The subtle rearrangement of substituent groups on the phenyl ring can lead to significant differences in biological efficacy and target selectivity. This document outlines the scientific rationale for this comparison, details the structure-activity relationships (SAR) that govern their potential activity, and provides a rigorous, validated experimental protocol for determining their inhibitory potency against the COX-2 enzyme. While this guide is based on established biochemical principles, it serves as a prospective blueprint for investigation, as direct comparative data for these specific isomers is not extensively published.
Introduction: The Rationale for Isomeric Comparison
In medicinal chemistry, isomers—molecules with the same chemical formula but different atomic arrangements—often exhibit vastly different pharmacological profiles.[3] For phenylacetic acid derivatives, which form the basis of many NSAIDs, the positioning of functional groups on the aromatic ring is critical for interaction with the active site of target enzymes like cyclooxygenase.
The two isomers under consideration are:
-
Isomer A: 2-(3-Methoxy-4-methylphenyl)acetic acid
-
Isomer B: 2-(4-Methoxy-3-methylphenyl)acetic acid
The primary hypothesis is that the differential placement of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups will alter the molecule's electronic distribution and steric profile, thereby influencing its binding affinity and inhibitory potential against COX-2, a key enzyme in the inflammatory cascade.[4] Selective inhibition of COX-2 over its isoform, COX-1, is a critical objective in modern drug design to mitigate gastrointestinal side effects associated with traditional NSAIDs.[1] This guide provides the theoretical foundation and practical methodology to test this hypothesis.
Mechanism of Action: Targeting the Cyclooxygenase-2 Pathway
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate pain and inflammation.[4] The targeted biological pathway is the COX-2-mediated inflammatory cascade.
Caption: The COX-2 signaling cascade leading to inflammation.
Predicted Biological Activity & Structure-Activity Relationship (SAR)
Based on established SAR principles for phenolic acids and related compounds, we can predict how the structural differences between Isomer A and Isomer B might impact their COX-2 inhibitory activity.[5] The electron-donating nature of both methoxy and methyl groups can influence the acidity of the carboxylic acid moiety and the molecule's interaction with the enzyme's active site.
The following table presents a hypothetical but scientifically grounded comparison of the predicted COX-2 inhibition for the two isomers. These values serve as a benchmark for the proposed experimental validation. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency.[4]
| Compound | Structure | Predicted COX-2 IC₅₀ (µM) | Rationale / SAR Insights |
| Isomer A | 2-(3-Methoxy-4-methylphenyl)acetic acid | 15.2 | The methoxy group at position 3 may provide favorable electronic properties for binding, but could introduce minor steric hindrance compared to Isomer B. |
| Isomer B | 2-(4-Methoxy-3-methylphenyl)acetic acid | 8.5 | The methoxy group at position 4 is a common feature in selective COX-2 inhibitors (e.g., Celecoxib analogs), suggesting this position may allow for more optimal orientation within the COX-2 active site's side pocket. |
| Celecoxib | (Positive Control) | 0.04 | A well-characterized, potent, and selective COX-2 inhibitor used as a benchmark for assay validation. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
To empirically validate the predicted activities, a robust in vitro enzymatic assay is required. The following protocol is a self-validating system for determining the COX-2 inhibitory potential of test compounds.[4]
Principle of the Assay
This assay measures the peroxidase component of the COX-2 enzyme. COX-2 first converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂. The resulting colored product is quantified by measuring the increase in absorbance at 590 nm.[4] A decrease in the rate of color development in the presence of a test compound indicates COX-2 inhibition.
Workflow Diagram
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Materials and Reagents
-
Enzyme: Human recombinant COX-2
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactor: Hematin (prepare a 10 mM stock in 0.1 M NaOH and dilute to a final concentration of 1 µM in buffer)
-
Substrates:
-
Arachidonic Acid (10 mM stock in ethanol)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (10 mM stock in DMSO)
-
-
Test Compounds: Isomer A and Isomer B (dissolved in DMSO to create a 10 mM stock, then serially diluted)
-
Positive Control: Celecoxib (10 mM stock in DMSO)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, multichannel pipette, microplate reader capable of kinetic measurements at 590 nm.
Step-by-Step Procedure
-
Reagent Preparation: Prepare all reagents on the day of the experiment. Keep the COX-2 enzyme solution on ice at all times.[6]
-
Assay Plate Setup: In a 96-well plate, add the following components in the specified order to achieve a final reaction volume of 200 µL. Prepare wells for the vehicle control, positive control, and each concentration of the test compounds.
-
150 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of Hematin (for a final concentration of 1 µM)
-
10 µL of human recombinant COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or positive control/DMSO).
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature (25°C) for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
Reaction Initiation: To start the reaction, add the substrates to all wells simultaneously using a multichannel pipette:
-
10 µL of TMPD (for a final concentration of ~100 µM)
-
10 µL of Arachidonic Acid (for a final concentration of ~100 µM)
-
-
Data Acquisition: Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 590 nm, taking readings every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity of the DMSO vehicle control.
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]
Conclusion and Future Directions
This guide establishes a clear and scientifically rigorous path for comparing the biological activities of 2-(3-Methoxy-4-methylphenyl)acetic acid and its 4-methoxy positional isomer. By leveraging established principles of NSAID action and providing a detailed, validated protocol for COX-2 inhibition screening, researchers are equipped to generate high-quality, reproducible data. The expected results, based on SAR analysis, suggest that the 4-methoxy isomer may exhibit superior potency. Empirical validation through the described assay is the essential next step. Future studies should extend this work to include COX-1 inhibition assays to determine selectivity, as well as cell-based assays to confirm activity in a more complex biological environment.
References
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- BenchChem. (2025).
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Rowlinson, S., et al.
- Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
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comparative analysis of different synthetic routes to phenylacetic acid derivatives
For researchers, scientists, and drug development professionals, the synthesis of functionalized phenylacetic acids is a critical process in the discovery and development of new therapeutic agents and biological probes. Phenylacetic acid and its derivatives are key structural motifs in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators. This guide provides a detailed comparison of several common and robust methods for the synthesis of these valuable compounds, complete with experimental protocols, comparative data, and mechanistic insights.
Introduction to Phenylacetic Acid Derivatives
Functionalized phenylacetic acids are characterized by a phenyl ring and a carboxylic acid group separated by a methylene spacer. The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of the molecule's physicochemical and biological properties. This guide will focus on a comparative analysis of the following key synthetic strategies:
-
Hydrolysis of Benzyl Cyanides: A classic and reliable method.
-
Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method for introducing the carboxylic acid moiety.
-
Willgerodt-Kindler Reaction of Acetophenones: A unique rearrangement reaction.
-
Arndt-Eistert Homologation: A method for chain extension of benzoic acids.
-
Grignard Reaction with Benzyl Halides: A powerful C-C bond-forming reaction.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a specific phenylacetic acid derivative depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following table provides a comparative overview of the most common methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | 77-80%[1] | Readily available starting materials, straightforward procedure. | Use of harsh acidic or basic conditions, potential for side reactions. |
| Palladium-Catalyzed Carbonylation | Benzyl Halide | CO, Pd catalyst (e.g., Pd(OAc)₂), base | Up to 95%[2] | High yields, good functional group tolerance, milder conditions than hydrolysis.[3] | Requires specialized high-pressure equipment, cost of palladium catalyst. |
| Willgerodt-Kindler Reaction | Acetophenone or Styrene | Sulfur, Morpholine | 59-84%[4] | Utilizes readily available starting materials, unique transformation. | Often requires high temperatures and long reaction times, can produce side products. |
| Arndt-Eistert Homologation | Benzoic Acid | SOCl₂, CH₂N₂, Ag₂O | Good to excellent | Useful for one-carbon homologation, proceeds with retention of configuration.[5] | Involves the use of hazardous and explosive diazomethane.[6] |
| Grignard Reaction | Benzyl Halide | Mg, CO₂ (dry ice) | Variable | Versatile for C-C bond formation. | Sensitive to moisture and protic functional groups. |
In-Depth Analysis of Key Synthetic Routes
Hydrolysis of Benzyl Cyanides
This is a traditional and widely used method for the preparation of phenylacetic acid.[3] The reaction can be performed under either acidic or basic conditions.
Mechanism: The nitrile group is hydrolyzed in the presence of a strong acid or base. In acidic hydrolysis, the nitrile nitrogen is protonated, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium salt. In basic hydrolysis, the hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation and hydrolysis of the intermediate amide afford the carboxylate salt, which is then acidified to give the carboxylic acid.
Expertise & Experience: While seemingly straightforward, the choice between acidic and basic hydrolysis can be crucial. Acid hydrolysis, typically with sulfuric acid, is often vigorous and may require careful temperature control to avoid charring and side reactions.[1] Basic hydrolysis is generally milder but may require longer reaction times. The workup for both methods involves neutralization and extraction, and purification is typically achieved by recrystallization.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.
Palladium-Catalyzed Carbonylation of Benzyl Halides
This modern approach offers a highly efficient route to phenylacetic acids from benzyl halides using carbon monoxide as the carboxyl source.[3] This method often proceeds with high yields and tolerates a wide range of functional groups.[2]
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond to form a benzyl-acyl palladium complex. Subsequent nucleophilic attack by water or hydroxide, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the phenylacetic acid.
Expertise & Experience: The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium(II) acetate and triphenylphosphine are common catalyst and ligand precursors. The reaction is typically carried out in a two-phase system or in the presence of a phase-transfer catalyst to facilitate the interaction between the aqueous base and the organic-soluble reactants.[2] Careful control of CO pressure and temperature is essential for optimal results.
Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [3]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Willgerodt-Kindler Reaction
This reaction is a unique method for converting aryl alkyl ketones or styrenes into the corresponding terminal amides, which can then be hydrolyzed to phenylacetic acids. The reaction typically employs sulfur and a secondary amine, such as morpholine.[4][7]
Mechanism: The Willgerodt-Kindler reaction is believed to proceed through a complex mechanism involving the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur to form a thioamide intermediate. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain.[7]
Expertise & Experience: The reaction conditions for the Willgerodt-Kindler reaction can be harsh, often requiring high temperatures and prolonged heating. The use of a phase-transfer catalyst (PTC) can significantly improve the reaction efficiency and allow for milder conditions.[8] The intermediate thioamide is typically hydrolyzed in a separate step using strong acid or base to afford the final carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone [4][8]
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Reflux the mixture for 5-8 hours.
-
Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (e.g., 20%) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA). Reflux the mixture for an additional 8 hours.
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl.
-
Isolation: The crude phenylacetic acid will precipitate. Collect the solid by filtration.
-
Purification: Dissolve the crude product in an aqueous sodium bicarbonate solution, wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure phenylacetic acid.
Visualization of Synthetic Workflows
Caption: Generalized experimental workflows for the synthesis of phenylacetic acid.
Mechanistic Diagram: Palladium-Catalyzed Carbonylation
Caption: Key steps in the palladium-catalyzed carbonylation of benzyl halides.
Case Studies: Synthesis of NSAIDs
Many important non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid. The synthesis of these molecules often employs modifications of the routes described above or entirely different, more advanced strategies.
-
Ibuprofen: The Boots process, the original commercial synthesis of ibuprofen, is a six-step process. A greener, more atom-economical three-step synthesis was later developed by BHC Company.[9][10] This improved process involves Friedel-Crafts acylation, hydrogenation, and carbonylation, showcasing the industrial application of catalytic methods to reduce waste and improve efficiency.[9][11]
-
Naproxen: The synthesis of Naproxen, another prominent NSAID, can be achieved through various routes. One approach involves the hydroformylation of 6-methoxy-2-vinylnaphthalene followed by oxidation.[12] Asymmetric synthesis is crucial for producing the active (S)-enantiomer, and methods involving asymmetric hydrogenation with chiral catalysts like Ru-(S)-BINAP have been developed.[12][13]
Conclusion
The synthesis of phenylacetic acid and its derivatives is a cornerstone of modern organic and medicinal chemistry. While classic methods like the hydrolysis of benzyl cyanides remain valuable for their simplicity, modern catalytic approaches such as palladium-catalyzed carbonylation offer significant advantages in terms of yield, efficiency, and functional group tolerance. The Willgerodt-Kindler reaction provides a unique pathway from readily available ketones. The choice of the optimal synthetic route requires a careful consideration of the specific target molecule, available resources, and desired scale of production. The continuous development of new catalytic systems and greener synthetic methodologies will undoubtedly continue to shape the future of phenylacetic acid derivative synthesis.
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Organic Syntheses Procedure. phenylacetic acid. Available at: [Link]
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Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
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Chaudhari, R. V., et al. (2006). Environmentally Benign Catalytic Hydroformylation−Oxidation Route for Naproxen Synthesis. Industrial & Engineering Chemistry Research, 45(16), 5537–5543. Available at: [Link]
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Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(17), 2543-2548. Available at: [Link]
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Kim, J., & Song, G. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(19), 6345. Available at: [Link]
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Shang, R. (2011). Method for synthesizing naproxen. Available at: [Link]
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Li, J., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Available at: [Link]
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Dinica, R. M., & Spinu, A. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. The Annals of "Dunarea de Jos" University of Galati. Fascicle IX, Metallurgy and Materials Science, 41(1), 5-10. Available at: [Link]
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Molbank. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
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NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available at: [Link]
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Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. Available at: [Link]
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ResearchGate. Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. Available at: [Link]
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ResearchGate. Recent Advances in the Synthesis of Ibuprofen and Naproxen. Available at: [Link]
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Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
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University of Groningen. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Available at: [Link]
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PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization and Data Confirmation of 2-(3-Methoxy-4-methylphenyl)acetic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel or synthesized compounds is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison and procedural overview for the data confirmation of 2-(3-Methoxy-4-methylphenyl)acetic acid. Given the limited publicly available data for this specific molecule, we will leverage comparative analysis with structurally similar phenylacetic acid derivatives to establish a robust characterization workflow. This approach not only validates the target compound but also provides a framework for the characterization of other novel small molecules.
Introduction: The Significance of Phenylacetic Acid Derivatives
Phenylacetic acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their structural motif is present in non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and various other bioactive molecules. The specific substitution pattern on the phenyl ring, such as the methoxy and methyl groups in 2-(3-Methoxy-4-methylphenyl)acetic acid, can significantly influence the compound's physicochemical properties, reactivity, and biological activity. Therefore, rigorous confirmation of its structure and purity is paramount before its use in further applications.
The subject of this guide, 2-(3-Methoxy-4-methylphenyl)acetic acid, with a CAS Number of 4513-73-9, has a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . While specific experimental data is not extensively published, we can predict its properties and establish a comprehensive characterization plan based on well-documented analogs.
Comparative Physicochemical Properties
To contextualize the expected properties of 2-(3-Methoxy-4-methylphenyl)acetic acid, a comparison with commercially available and well-characterized phenylacetic acid derivatives is invaluable. The table below summarizes key physicochemical data for our target compound and selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | C₁₀H₁₂O₃ | 180.20 | Methoxy and methyl substitution at positions 3 and 4. |
| 2-(3-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.17 | Lacks the methyl group at the 4-position. |
| 2-(4-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.17 | Methoxy group at the 4-position, no substitution at the 3-position. |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 245.07 | Bromine at the 3-position instead of a methyl group.[1] |
| 2-(3-Chloro-4-methoxyphenyl)acetic acid | C₉H₉ClO₃ | 200.62 | Chlorine at the 3-position instead of a methyl group.[2] |
| 3-Hydroxy-4-methoxyphenylacetic acid | C₉H₁₀O₄ | 182.17 | Hydroxyl group at the 3-position instead of a methyl group. |
This comparative table highlights how subtle changes in the substitution pattern can affect the molecular weight and will predictably influence spectroscopic and chromatographic behaviors.
Experimental Workflow for Characterization and Data Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 2-(3-Methoxy-4-methylphenyl)acetic acid. The following workflow represents a robust and self-validating system.
Caption: A comprehensive workflow for the synthesis, purification, and characterization of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Synthesis and Purification: The Foundation of Quality Data
The quality of any characterization data is fundamentally dependent on the purity of the sample. A plausible synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid could involve the hydrolysis of the corresponding benzyl cyanide or the oxidation of the corresponding phenylacetaldehyde.
Proposed Synthesis via Benzyl Cyanide Hydrolysis:
-
Starting Material: 3-Methoxy-4-methylbenzyl chloride.
-
Cyanation: Reaction with sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol) to form 2-(3-methoxy-4-methylphenyl)acetonitrile.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile to yield the carboxylic acid. Acidic hydrolysis (e.g., with concentrated sulfuric acid) is a common method for this transformation.[3]
Purification Protocol:
-
Extraction: After neutralization, the crude product should be extracted into an organic solvent like ethyl acetate.
-
Washing: The organic layer should be washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Recrystallization/Chromatography: The crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to achieve high purity.
Spectroscopic Characterization: Elucidating the Molecular Structure
NMR is the most powerful technique for elucidating the structure of organic molecules. For 2-(3-Methoxy-4-methylphenyl)acetic acid, we would expect the following signals in the ¹H and ¹³C NMR spectra (predicted based on analogs).
¹H NMR (predicted, in CDCl₃):
-
~2.2 ppm (s, 3H): A singlet for the methyl protons (-CH₃).
-
~3.6 ppm (s, 2H): A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH).
-
~3.8 ppm (s, 3H): A singlet for the methoxy protons (-OCH₃).
-
~6.7-7.2 ppm (m, 3H): A series of multiplets for the three aromatic protons. The substitution pattern will lead to a specific splitting pattern that can be confirmed with 2D NMR techniques like COSY.
-
~11-12 ppm (br s, 1H): A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
¹³C NMR (predicted, in CDCl₃):
-
~16 ppm: Signal for the methyl carbon.
-
~40 ppm: Signal for the methylene carbon of the acetic acid.
-
~55 ppm: Signal for the methoxy carbon.
-
~110-135 ppm: A set of signals for the aromatic carbons. The specific chemical shifts will be influenced by the electron-donating effects of the methoxy and methyl groups.
-
~178 ppm: Signal for the carboxylic acid carbonyl carbon.
Comparative NMR Data of Analogs:
| Compound | Key ¹H NMR Signals (CDCl₃) | Reference |
| 2-(3-Methoxyphenyl)acetic acid | 3.61 (s, 2H), 3.79 (s, 3H), 6.79-7.27 (m, 4H) | [4] |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 3.56 (s, 2H), 3.89 (s, 3H), 6.86 (d, 1H), 7.19 (dd, 1H), 7.48 (d, 1H) | [1] |
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
Expected HRMS (ESI-):
-
Calculated for C₁₀H₁₁O₃⁻ ([M-H]⁻): 179.0714
-
Found: The experimental value should be within a few ppm of the calculated mass.
Comparative Mass Spectrometry Data of Analogs:
| Compound | Ionization Mode | Calculated [M-H]⁻ | Found [M-H]⁻ | Reference |
| 2-(3-Methoxyphenyl)acetic acid | ESI- | 165.0554 | 164.94 | [4] |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions (KBr pellet or ATR):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2900-3000 cm⁻¹: C-H stretches of the aromatic and aliphatic groups.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]
-
~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the methoxy group.
-
~1030 cm⁻¹: Symmetric C-O-C stretch of the methoxy group.
Purity Assessment: Ensuring Sample Integrity
High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
HPLC Protocol:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.
LC-MS Protocol:
For further confirmation, the HPLC can be coupled to a mass spectrometer (LC-MS). This allows for the confirmation of the molecular weight of the main peak and any impurities, providing a comprehensive purity and identity check.
Conclusion and Best Practices
The characterization of 2-(3-Methoxy-4-methylphenyl)acetic acid, while not extensively documented, can be confidently achieved through a systematic and multi-faceted analytical approach. By leveraging comparative data from structurally related analogs, researchers can predict and interpret the spectroscopic and chromatographic data for this target compound.
Key Takeaways for Researchers:
-
Purity is Paramount: The quality of characterization data is directly linked to the purity of the sample. Rigorous purification is a non-negotiable first step.
-
Orthogonal Techniques: Employing a suite of analytical techniques (NMR, MS, IR, HPLC) provides a self-validating system for structure and purity confirmation.
-
Comparative Analysis is Powerful: In the absence of direct reference data, a thorough analysis of closely related compounds can provide invaluable insights and strengthen confidence in the characterization.
-
Detailed Record Keeping: Meticulous documentation of all experimental procedures and results is essential for reproducibility and regulatory compliance.
This guide provides a robust framework for the characterization and data confirmation of 2-(3-Methoxy-4-methylphenyl)acetic acid. By following these principles of scientific integrity and leveraging a comprehensive analytical toolkit, researchers can ensure the quality and reliability of their work, paving the way for successful downstream applications.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 4513-73-9, 2-(4-Methoxy-3-methylphenyl)acetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
Sources
- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Chloro-4-methoxyphenyl)acetic acid | C9H9ClO3 | CID 4681662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Spectroscopic Guide to 2-(3-Methoxy-4-methylphenyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a meticulous understanding of a molecule's structural and electronic properties is paramount. Phenylacetic acid derivatives, in particular, form the backbone of numerous therapeutic agents, making the precise characterization of novel analogs a critical step in drug discovery. This guide offers an in-depth spectral comparison of 2-(3-Methoxy-4-methylphenyl)acetic acid and its structurally related analogs. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of how substituent placement on the phenyl ring influences their spectroscopic signatures.
The Structural Context: Understanding Substituent Effects
The electronic and steric effects of substituents on an aromatic ring profoundly impact the chemical environment of its constituent atoms. In the case of 2-(3-Methoxy-4-methylphenyl)acetic acid and its analogs, the interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and their positions relative to the acetic acid moiety, dictates the observed spectral patterns.
The methoxy group, being a strong electron-donating group through resonance and electron-withdrawing through induction, will significantly influence the electron density of the aromatic ring, thereby affecting the chemical shifts of aromatic protons and carbons. The methyl group, a weak electron-donating group through hyperconjugation, will exert a more modest effect. Their combined influence, depending on their ortho, meta, or para relationship to each other and to the acetic acid side chain, creates a unique spectral fingerprint for each analog.
Figure 1. Structures of 2-(3-Methoxy-4-methylphenyl)acetic acid and its analogs.
Comparative Spectral Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | Predicted: ~6.7-7.1 | Predicted: ~3.8 | Predicted: ~3.6 | Predicted: ~2.2 |
| 2-(3-Methoxyphenyl)acetic acid | 7.27-7.21 (m, 1H), 6.89-6.79 (m, 3H) | 3.79 (s, 3H) | 3.61 (s, 2H) | - |
| 2-(4-Methoxyphenyl)acetic acid | 7.22 (d, 2H), 6.88 (d, 2H) | 3.79 (s, 3H) | 3.56 (s, 2H) | - |
| 2-(3,4-Dimethoxyphenyl)acetic acid | 6.84-6.73 (m, 3H) | 3.87 (s, 3H), 3.85 (s, 3H) | 3.58 (s, 2H) | - |
| 2-(4-Methylphenyl)acetic acid | 7.15 (d, 2H), 7.10 (d, 2H) | - | 3.59 (s, 2H) | 2.32 (s, 3H) |
Analysis:
-
Aromatic Protons: The electron-donating methoxy and methyl groups are expected to shield the aromatic protons, causing their signals to appear at a relatively upfield region (lower ppm) compared to unsubstituted phenylacetic acid. In 2-(3-Methoxy-4-methylphenyl)acetic acid, we would anticipate a complex splitting pattern for the three aromatic protons due to their distinct chemical environments.
-
Methoxy Protons: The methoxy protons typically appear as a sharp singlet around 3.8 ppm.
-
Methylene Protons: The benzylic methylene protons of the acetic acid side chain generally resonate as a singlet around 3.6 ppm. The electronic nature of the ring substituents can cause minor shifts in this position.
-
Methyl Protons: The methyl protons on the aromatic ring are expected to appear as a singlet around 2.2-2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are highly indicative of the electronic effects of the substituents.
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | Predicted: ~178 | Predicted: ~110-160 | Predicted: ~55 | Predicted: ~40 | Predicted: ~16 |
| 2-(3-Methoxyphenyl)acetic acid | 177.8 | 159.7, 134.6, 129.6, 121.7, 115.0, 112.8 | 55.2 | 41.1 | - |
| 2-(4-Methoxyphenyl)acetic acid | 178.1 | 158.8, 130.4, 125.9, 114.0 | 55.2 | 40.4 | - |
| 2-(3,4-Dimethoxyphenyl)acetic acid | 178.5 | 149.0, 147.8, 126.7, 121.5, 112.5, 111.4 | 55.9, 55.8 | 40.8 | - |
| 2-(4-Methylphenyl)acetic acid | 178.5 | 136.5, 131.0, 129.2, 129.1 | - | 40.8 | 21.0 |
Analysis:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon typically resonates in the downfield region of the spectrum, around 178 ppm.
-
Aromatic Carbons: The carbons directly attached to the electron-donating methoxy group will be significantly shielded (upfield shift), while the other aromatic carbons will also be influenced. The specific chemical shifts will depend on the substitution pattern.
-
Methoxy Carbon: The carbon of the methoxy group appears around 55-56 ppm.
-
Methylene Carbon: The benzylic methylene carbon is typically found around 40-41 ppm.
-
Methyl Carbon: The methyl carbon attached to the aromatic ring will resonate at approximately 16-21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational frequencies for these phenylacetic acid derivatives are associated with the carboxylic acid and the substituted benzene ring.
| Compound | O-H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | C-O stretch (cm⁻¹) | Aromatic C=C stretch (cm⁻¹) |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | Predicted: 3300-2500 (broad) | Predicted: ~1700 | Predicted: ~1250, ~1030 | Predicted: ~1600, ~1500 |
| Phenylacetic Acid Analogs | 3300-2500 (broad) | ~1700 | ~1250 (asymmetric), ~1030 (symmetric) | ~1600, ~1500 |
Analysis:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching vibration that typically spans from 3300 to 2500 cm⁻¹. This broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.
-
C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the methoxy group will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
-
Aromatic C=C Stretch: The presence of the benzene ring will be indicated by C=C stretching vibrations in the 1600-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these phenylacetic acid derivatives, Electron Ionization (EI) would likely lead to characteristic fragmentation.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] |
| 2-(3-Methoxy-4-methylphenyl)acetic acid | Predicted: 180 | Predicted: 135 [M-COOH]⁺, 107, 91 |
| 2-(3-Methoxyphenyl)acetic acid | 166 | 121 [M-COOH]⁺, 91 |
| 2-(4-Methoxyphenyl)acetic acid | 166 | 121 [M-COOH]⁺, 107, 77 |
| 2-(3,4-Dimethoxyphenyl)acetic acid | 196 | 151 [M-COOH]⁺, 136 |
| 2-(4-Methylphenyl)acetic acid | 150 | 105 [M-COOH]⁺, 91 |
Analysis:
-
Molecular Ion: The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound.
-
Loss of Carboxyl Group: A common and significant fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), resulting in a prominent [M-45]⁺ peak.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the carboxyl group can also occur, leading to the formation of a substituted benzyl cation.
-
Further Fragmentation: The substituted benzyl cation can undergo further fragmentation, such as the loss of the methoxy or methyl groups, leading to other characteristic fragment ions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for acquiring ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Figure 3. Workflow for acquiring an FT-IR spectrum of a solid sample.
Electron Ionization Mass Spectrometry (EI-MS)
Figure 4. Workflow for acquiring an Electron Ionization Mass Spectrum.
Conclusion
This guide provides a comprehensive framework for the spectral comparison of 2-(3-Methoxy-4-methylphenyl)acetic acid and its analogs. While the specific spectral data for the target compound remains to be experimentally determined, the analysis of its structural analogs offers valuable predictive insights. The distinct effects of the methoxy and methyl substituents on the ¹H and ¹³C NMR chemical shifts, coupled with the characteristic IR absorption bands and mass spectral fragmentation patterns, provide a robust toolkit for the structural elucidation of this class of compounds. By following the detailed experimental protocols, researchers can ensure the acquisition of high-quality data, facilitating accurate and reliable characterization of novel phenylacetic acid derivatives.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
-
PubChem. (n.d.). 2-(3-Methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Homoveratric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Tolylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
-
University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Phenylacetic Acid Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Enantiomeric Purity in Phenylacetic Acid Derivatives
Chiral phenylacetic acid derivatives represent a cornerstone of the pharmaceutical industry, most notably including the non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, naproxen, ketoprofen). The therapeutic activity of these drugs is overwhelmingly associated with one enantiomer. For instance, (S)-ibuprofen is the active anti-inflammatory agent, while its (R)-enantiomer is significantly less active and can contribute to undesirable side effects.[1] Consequently, the accurate assessment of enantiomeric purity is not merely an analytical exercise but a fundamental requirement for ensuring the safety, efficacy, and quality of these pharmaceutical products.
This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric purity of chiral phenylacetic acid derivatives. We will move beyond a simple listing of methods to explore the underlying principles, provide actionable experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your specific research or quality control needs.
Foundational Principles of Enantiomer Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation or differentiation a non-trivial challenge.[2] All methods for determining enantiomeric purity rely on creating a temporary diastereomeric relationship between the enantiomers. This is achieved by introducing another chiral entity, which interacts differently with each enantiomer, thereby breaking their energetic degeneracy. This chiral selector can be part of a stationary phase in chromatography, a mobile phase additive, a derivatizing agent, or a solvating agent in spectroscopy.
The primary techniques leveraging this principle are:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
-
Electrophoretic Methods: Capillary Electrophoresis (CE).
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Chromatographic Techniques
Chromatographic methods are the workhorses for enantiomeric purity analysis, offering high resolution and sensitivity. The choice between HPLC, GC, and SFC often depends on the volatility of the analyte, the required throughput, and environmental considerations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and robust method for the enantioseparation of phenylacetic acid derivatives.[3] The separation is achieved directly on a chiral stationary phase (CSP), which provides a chiral environment for the differential interaction of enantiomers.
Mechanism of Separation: The enantiomers of the phenylacetic acid derivative partition between the mobile phase and the CSP. The CSP, composed of a chiral selector bonded to a support (typically silica), forms transient diastereomeric complexes with the enantiomers. Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for this class of compounds.[1][4][5]
Experimental Workflow:
Caption: General workflow for chiral HPLC analysis.
Detailed Experimental Protocol (Example: Ibuprofen):
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 150 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[6] The acidic additive (TFA) is crucial for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the ibuprofen sample in the mobile phase to a concentration of approximately 1 mg/mL.[3] Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[3]
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Since phenylacetic acids are generally not volatile enough for direct GC analysis, a derivatization step is mandatory.[7][8]
Mechanism of Separation: The strategy for chiral GC involves converting the enantiomeric carboxylic acids into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA), typically a chiral alcohol or amine.[7][9] These resulting diastereomeric esters or amides have different physical properties and can be separated on a standard achiral GC column.
Experimental Workflow:
Caption: General workflow for chiral GC analysis via derivatization.
Detailed Experimental Protocol (General for Phenylacetic Acids):
-
Derivatization:
-
Dissolve the phenylacetic acid derivative (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of toluene).
-
Add an excess of an enantiomerically pure chiral alcohol, such as (R)-2-butanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).[9]
-
Heat the mixture to drive the esterification reaction to completion.
-
After cooling, neutralize the acid catalyst, wash the organic layer, and dry it before injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A standard non-chiral capillary column (e.g., DB-5 or HP-5MS).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to separate the diastereomeric esters. A typical program might start at 100 °C and ramp up to 250 °C.
-
Data Analysis: The enantiomeric ratio of the original acid is determined from the integrated peak areas of the two resulting diastereomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[10][11] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10]
Mechanism of Separation: Similar to HPLC, SFC relies on chiral stationary phases for enantioseparation. The unique properties of supercritical CO2, such as low viscosity and high diffusivity, allow for faster separations and reduced solvent consumption compared to HPLC.[10][12] For acidic compounds like phenylacetic acid derivatives, specific CSPs such as CHIRALPAK QN-AX and QD-AX, which are anion exchangers, have shown excellent performance.[13]
Advantages over HPLC:
-
Speed: Faster analysis times due to higher optimal flow rates.[14][15]
-
Green Chemistry: Significant reduction in the use of organic solvents.[10][12]
-
Efficiency: Improved separation efficiency and higher productivity, which is particularly beneficial for preparative scale separations.[10]
Capillary Electrophoresis (CE) for Enantioseparation
CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[16][17] It is particularly well-suited for the analysis of charged species, making it an attractive option for acidic phenylacetic acid derivatives.
Mechanism of Separation: In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities under the influence of an electric field, leading to their separation.[18] Common chiral selectors for acidic compounds include cyclodextrins and ligand-exchange complexes.[16][19]
Experimental Protocol (General):
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing the chiral selector (e.g., a cyclodextrin derivative). The pH of the BGE is critical for controlling the charge of the analyte and the interaction with the selector.[20]
-
Voltage: Typically 15-30 kV.
-
Temperature: Controlled, e.g., 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample volume.
-
Detection: UV detection at a suitable wavelength.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Instead of physically separating the enantiomers, it differentiates them in the NMR spectrum.[21] This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary.[21]
Mechanism of Differentiation: There are two main strategies:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiopure CDA (e.g., a chiral amine like (S)-(-)-α-methylbenzylamine to form diastereomeric amides).[9] The resulting diastereomers will have distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The analyte is mixed with an enantiopure CSA. They form transient, non-covalent diastereomeric complexes (solvates) through interactions like hydrogen bonding or π-π stacking.[21][22] This association leads to different chemical environments for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum.[14][23]
Experimental Workflow (Using a CSA):
Caption: General workflow for enantiomeric purity analysis by NMR using a CSA.
Detailed Experimental Protocol (Using a CSA):
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Procedure:
-
Dissolve a precise amount of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Compare the two spectra. In the presence of the CSA, a proton signal from the analyte (often the one closest to the chiral center) should split into two distinct signals, corresponding to the two diastereomeric complexes. The ratio of the integrated areas of these two signals directly reflects the enantiomeric ratio of the analyte.[23]
Method Comparison and Selection Guide
The choice of the optimal method depends on a variety of factors including the specific properties of the analyte, the required level of sensitivity and accuracy, sample throughput needs, and available instrumentation.
Comparative Data Summary:
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral SFC | Chiral CE | NMR (with CSA/CDA) |
| Principle | Direct separation on CSP | Indirect separation of diastereomers | Direct separation on CSP | Separation of diastereomeric complexes | In situ differentiation of diastereomers |
| Resolution (Rs) | > 1.5 (Baseline common)[3] | > 1.5 (Baseline common)[3] | High, comparable to HPLC | Very High | Not applicable; relies on signal separation (Δδ) |
| Analysis Time | 10 - 30 min[3] | 15 - 45 min[3] | 5 - 15 min (often faster than HPLC)[15] | 10 - 30 min | 5 - 20 min[3] |
| Sample Prep. | Simple dissolution/filtration[3] | Mandatory derivatization [7] | Simple dissolution/filtration | Simple dissolution | Simple dissolution/addition of auxiliary[22] |
| LOD/LOQ | High (µg/mL range)[3] | Very High (pg range)[3] | High (µg/mL range) | High (µg/mL range) | Lower (~0.5% minor enantiomer)[3] |
| Key Advantage | Robust, widely applicable, direct | Extremely high sensitivity | Fast, "green," scalable | High efficiency, low consumption | Fast, non-destructive, minimal prep |
| Key Limitation | Solvent consumption, cost of CSPs | Requires volatile/stable derivatives | Higher initial instrument cost | Sensitive to matrix effects | Lower sensitivity for trace impurities |
Decision-Making Flowchart:
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The determination of enantiomeric purity for chiral phenylacetic acid derivatives is a critical task that can be accomplished through several powerful analytical techniques. Chiral HPLC remains the gold standard due to its robustness and broad applicability. For applications demanding higher throughput and reduced environmental impact, Chiral SFC presents a compelling alternative. Chiral GC, while requiring a derivatization step, offers unparalleled sensitivity for trace analysis. Chiral CE provides a high-efficiency, low-consumption option, and NMR spectroscopy offers a rapid, non-separative method ideal for quick checks and reaction monitoring.
The selection of the most suitable method requires a careful evaluation of the analytical requirements, sample characteristics, and available resources. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make informed decisions to ensure the accurate and reliable assessment of enantiomeric purity in their drug development and quality control workflows.
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A Comparative Guide to the Synthesis of Substituted Phenylacetic Acids: Benchmark Yields and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of functionalized phenylacetic acids is a cornerstone of modern medicinal chemistry. Phenylacetic acid derivatives are key structural motifs in a vast array of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as antibiotics and even plant growth regulators.[1] The ability to efficiently introduce diverse substituents onto the phenyl ring is critical for optimizing a molecule's therapeutic properties.
This guide provides an in-depth comparison of several robust and widely-used synthetic strategies for preparing these valuable compounds. We will delve into the mechanistic underpinnings of each method, present comparative benchmark yields from peer-reviewed literature, and provide detailed, field-proven experimental protocols to ensure reproducibility.
Core Synthetic Strategies: A Comparative Overview
The choice of synthetic route to a target phenylacetic acid is governed by factors such as starting material availability, functional group tolerance, scalability, and overall efficiency. Below, we compare five common and powerful methodologies.
Hydrolysis of Benzyl Cyanides
This is a classic, straightforward, and highly reliable method for preparing phenylacetic acids.[1] The transformation involves the conversion of a benzyl nitrile (-CH₂CN) group to a carboxylic acid (-CH₂COOH) and can be effectively carried out under either acidic or basic conditions.[2][3] The ready availability of substituted benzyl cyanides, often prepared via the Kolbe nitrile synthesis from the corresponding benzyl chloride, makes this a popular and economical choice.
Mechanistic Insight: Under acidic conditions (e.g., H₂SO₄ or HCl), the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic. A molecule of water then attacks this carbon, and following a series of proton transfers and tautomerization, a primary amide intermediate (a phenylacetamide) is formed.[4] Continued heating in the aqueous acid hydrolyzes this amide to the final carboxylic acid and an ammonium salt.
Caption: Acid-catalyzed hydrolysis of benzyl cyanide to phenylacetic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [3][5]
-
Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
-
Reaction: Heat the mixture to reflux and stir vigorously for three hours. The vigorous stirring is crucial for ensuring efficient mixing of the biphasic system.
-
Work-up: Cool the reaction mixture slightly and pour it into 2 L of cold water while stirring to prevent the product from solidifying into a single large cake.
-
Isolation: Collect the precipitated crude phenylacetic acid by vacuum filtration.
-
Purification: Wash the crude solid several times with hot water to remove inorganic impurities and any remaining starting material. The product can be further purified by recrystallization from hot water or by vacuum distillation. A typical reported yield for this large-scale procedure is 630 g (77.5%), with the potential to reach over 80% by reprocessing intermediate fractions.[3][5]
Willgerodt-Kindler Reaction
This unique rearrangement reaction transforms an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[6] The Kindler modification, which uses elemental sulfur and a secondary amine (commonly morpholine), is the most frequently employed variant.[7] A key feature of this reaction is the migration of the carbonyl group's functionality to the terminal carbon of the alkyl chain.[6]
Mechanistic Insight: The reaction begins with the formation of an enamine from the starting ketone and morpholine. This enamine then acts as a nucleophile, attacking elemental sulfur. The resulting species undergoes a complex series of rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, which facilitates the migration of the functional group down the alkyl chain.[6][7] The final product of the initial stage is a thiomorpholide, which is subsequently hydrolyzed under basic conditions to yield the phenylacetic acid.
Caption: General workflow for the Willgerodt-Kindler reaction.
Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone [1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Thioamide Formation: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will typically become dark and viscous.
-
Hydrolysis: Cool the mixture to room temperature. Add a 20% aqueous solution of sodium hydroxide.
-
Final Conversion: Heat the new mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the intermediate thiomorpholide.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the phenylacetic acid product. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Palladium-Catalyzed Carbonylation of Benzyl Halides
A more modern and highly efficient approach involves the palladium-catalyzed carbonylation of benzyl halides (chlorides or bromides). This method uses carbon monoxide as the source of the carboxyl group and often proceeds with high yields and excellent functional group tolerance under relatively mild conditions.[1][8]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the benzyl halide to a Pd(0) complex, forming a benzyl-Pd(II) species. This is followed by the migratory insertion of a carbon monoxide (CO) molecule into the benzyl-palladium bond to form a phenacyl-Pd(II) complex. The final step is the nucleophilic attack by water or hydroxide, which cleaves the acyl-palladium bond, releasing the carboxylic acid product and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid [8]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), tetraethylammonium chloride (phase-transfer catalyst), and xylene as the solvent.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) gas.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Isolation: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent. This method has been reported to produce 2,4-dichlorophenylacetic acid in yields as high as 95%.[8]
Palladium-Catalyzed α-Arylation of Esters
This powerful Csp²-Csp³ coupling reaction has become a premier method for synthesizing α-aryl carboxylic acid derivatives, including the active ingredients in many NSAIDs.[9] The reaction couples an ester enolate with an aryl halide. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.[9][10]
Mechanistic Insight: Similar to other palladium cross-coupling reactions, the cycle involves: 1) Oxidative addition of the aryl halide to the Pd(0) catalyst. 2) Coordination of the ester enolate to the resulting Pd(II) complex. 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base (e.g., LiHMDS or KN(SiMe₃)₂) is critical for generating the enolate without causing unwanted side reactions.
Experimental Protocol: Synthesis of (±)-Naproxen tert-Butyl Ester [9]
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (1 mol %) and a bulky phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol %) to a reaction vessel.
-
Reaction Setup: Add 2-bromo-6-methoxynaphthalene (1.0 eq) and tert-butyl propionate (1.2 eq) dissolved in toluene.
-
Enolate Formation: Cool the mixture and add LiHMDS (1.1 eq) as a 1M solution in THF.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by GC or TLC).
-
Work-up and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ether, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
-
Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid (Naproxen) using standard methods (e.g., trifluoroacetic acid). The reported yield for the α-arylation step is 79%.[9]
Grignard Reaction of Benzyl Halides
A fundamental and versatile method for C-C bond formation, the Grignard reaction can be used to synthesize phenylacetic acids by reacting a benzylmagnesium halide with carbon dioxide (dry ice).[1][11]
Mechanistic Insight: First, a benzyl halide (chloride or bromide) reacts with magnesium metal in an ethereal solvent to form a benzylmagnesium halide (the Grignard reagent). This reagent is a potent nucleophile. It then attacks the electrophilic carbon of carbon dioxide (CO₂), forming a magnesium carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final phenylacetic acid.
Caption: Synthesis of phenylacetic acid via a Grignard reagent.
Experimental Protocol: Synthesis of Phenylacetic Acid from Benzyl Chloride [11]
-
Grignard Formation: To a flask containing magnesium turnings (24 g) and 100 mL of anhydrous diethyl ether, add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride (125 g) in 250 mL of anhydrous ether at a rate that maintains a gentle reflux.
-
Carboxylation: Once the magnesium is consumed, pour the Grignard solution over an excess of crushed dry ice (solid CO₂) with vigorous stirring.
-
Work-up: After the dry ice has sublimated, slowly add dilute hydrochloric acid to dissolve the magnesium salts.
-
Isolation: Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the ether and recrystallize the crude product from water to yield pure phenylacetic acid. A typical yield for this procedure is around 75%.[11]
Benchmark Yield Comparison
The following table summarizes representative yields for the synthesis of various substituted phenylacetic acids using the discussed methodologies. This allows for a direct comparison of the efficiency of each route for specific substrates.
| Target Phenylacetic Acid | Starting Material | Method | Reported Yield (%) | Reference |
| Phenylacetic Acid | Benzyl Cyanide | Acid Hydrolysis | 77.5 - 80% | [3][5] |
| Phenylacetic Acid | Benzyl Chloride | Grignard Reaction | ~75% | [11] |
| Phenylacetic Acid | Acetophenone | Willgerodt-Kindler | (Not specified) | [1] |
| 2,4-Dichlorophenylacetic Acid | 2,4-Dichlorobenzyl Chloride | Pd-Catalyzed Carbonylation | 95% | [8] |
| (±)-Naproxen | 2-Bromo-6-methoxynaphthalene | Pd-Catalyzed α-Arylation | 79% (ester) | [9] |
| (±)-Flurbiprofen | 2-Bromo-3'-fluorobiphenyl | Pd-Catalyzed α-Arylation | 86% (ester) | [9] |
| 4-tert-Butylphenylacetic Acid | Phenylacetic Acid | Pd-Catalyzed α-Arylation | 93% | [12] |
| 4-Methoxyphenylacetic Acid | 4-Bromobenzyl Cyanide | (Implied Hydrolysis) | (Not specified) | - |
| 4-Methoxyphenylacetic Acid | 4-Bromoanisole | Pd-Catalyzed α-Arylation | 87% | [12] |
Conclusion and Outlook
The synthesis of substituted phenylacetic acids is a mature field with a diverse toolkit available to the modern chemist.
-
Classical methods like the hydrolysis of benzyl cyanides and Grignard reactions remain reliable and cost-effective options, particularly for simpler, large-scale syntheses.
-
The Willgerodt-Kindler reaction offers a unique pathway from readily available aryl ketones, though its conditions can be harsh.
-
Modern palladium-catalyzed methods , such as carbonylation and α-arylation , represent the state-of-the-art in terms of efficiency, yield, and functional group tolerance.[8][9][12] These methods are especially powerful for the rapid generation of complex analogues and are central to contemporary drug discovery campaigns.
The choice of method will always be a balance of factors, but an understanding of the mechanisms, scope, and benchmark yields detailed in this guide will empower researchers to make informed and effective strategic decisions in their synthetic endeavors.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(3-Methoxy-4-methylphenyl)acetic acid
This document provides essential, procedural guidance for the safe and compliant disposal of 2-(3-Methoxy-4-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific and regulatory rationale behind each step, ensuring a culture of safety and operational excellence within the laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(3-Methoxy-4-methylphenyl)acetic acid (CAS No. 100861-38-9) is a substituted phenylacetic acid derivative. While comprehensive toxicological data may be limited, Safety Data Sheets (SDS) for this compound and structurally similar molecules consistently identify it as an irritant.
The primary hazards, as defined by the Globally Harmonized System (GHS), are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications mandate that 2-(3-Methoxy-4-methylphenyl)acetic acid be handled as a hazardous substance and its waste be managed accordingly to protect laboratory personnel and the environment.
The Regulatory Framework: OSHA and EPA Compliance
The disposal of laboratory chemicals in the United States is governed by two primary federal agencies: the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard ensures that laboratory workers are protected from chemical hazards.[2][3] It requires laboratories to develop a written Chemical Hygiene Plan (CHP) , which must include procedures for the safe handling and disposal of hazardous chemicals.[3] Your disposal protocol for this compound must align with your institution's CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[4] Waste is generally classified as "hazardous" if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]
2-(3-Methoxy-4-methylphenyl)acetic acid is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[6] However, due to its irritant properties, it must be evaluated as a characteristic hazardous waste. The most conservative and common practice is to manage it as a hazardous waste to ensure full compliance and safety.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe disposal of 2-(3-Methoxy-4-methylphenyl)acetic acid from the point of generation to final removal by a licensed professional.
Step 1: Immediate Waste Segregation
Causality: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Phenylacetic acids can react with bases. Mixing this waste with incompatible materials, such as strong oxidizing agents or bases, could lead to heat generation, gas evolution, or other hazardous situations.
Procedure:
-
At the point of generation (e.g., in a fume hood), designate a specific, temporary container for 2-(3-Methoxy-4-methylphenyl)acetic acid waste.
-
Do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids, or bases).[7]
-
If the waste is in a solution, identify all solvent components, as this will be critical for the final waste profile.
Step 2: Personal Protective Equipment (PPE)
Causality: The identified hazards (skin, eye, and respiratory irritation) necessitate the use of physical barriers to prevent exposure during handling and transfer.
Procedure: Before handling the waste container, ensure you are wearing the appropriate PPE as mandated by the SDS:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[8][9]
-
Skin and Body Protection: A standard laboratory coat is required.
-
Work Area: Conduct all transfers within a certified chemical fume hood to mitigate respiratory exposure.[8]
Step 3: Containerization and Labeling
Causality: Proper containment and labeling are RCRA requirements that ensure waste is stored safely and can be accurately identified for transport and disposal.[10] A closed container prevents the release of vapors, and a clear label communicates the hazard to all personnel and the final disposal facility.
Procedure:
-
Select a waste container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solid waste or a glass bottle for solutions). The container must have a tight-fitting, screw-on cap.
-
Carefully transfer the waste into the designated hazardous waste container.
-
Affix a completed Hazardous Waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "2-(3-Methoxy-4-methylphenyl)acetic acid" and any solvents. Do not use abbreviations.
-
Hazard identification (e.g., "Irritant").
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
Generator's Name and Contact Information.
-
-
Keep the container closed at all times except when adding waste.[10]
Step 4: Accumulation and Storage
Causality: Federal regulations strictly control the amount of hazardous waste that can be stored and for how long. Proper storage location minimizes the risk of spills and exposure.
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the operator.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Store away from incompatible materials.
-
Once the container is full, or if it has been accumulating for the maximum allowed time per your facility's generator status, arrange for its transfer to your institution's Central Accumulation Area (CAA) for pickup.
Step 5: Final Disposal
Causality: RCRA mandates that hazardous waste can only be transported and disposed of by licensed and approved facilities to ensure it is managed in an environmentally sound manner.
Procedure:
-
Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[4]
-
Never dispose of 2-(3-Methoxy-4-methylphenyl)acetic acid by pouring it down the drain or placing it in the regular trash.[7][11] This is a direct violation of environmental regulations and can harm aquatic ecosystems and wastewater treatment systems.
-
Provide the waste management company with a complete and accurate description of the waste, including the SDS if requested.
Emergency Procedures for Spills
In the event of an accidental spill during the disposal process, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Hazard: If the spill is large or you feel it is unsafe to clean up, contact your institution's EHS emergency line immediately.
-
Use Spill Kit: For small, manageable spills of the solid material:
-
Ensure you are wearing appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation.[12]
-
Use an inert absorbent material (e.g., vermiculite, sand) for solutions.
-
Place all contaminated materials into a designated, sealable container.
-
-
Dispose of Cleanup Materials: Label the container as "Hazardous Waste: Spill Debris containing 2-(3-Methoxy-4-methylphenyl)acetic acid" and manage it according to the protocol outlined in Section 3.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Data Summary and Workflow Visualization
Key Disposal Information Table
| Parameter | Guideline |
| CAS Number | 100861-38-9 |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[1] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat, Use in Fume Hood |
| Waste Classification | Non-Listed Hazardous Waste (Manage as Irritant) |
| Container Type | Compatible, sealed container (HDPE or Glass) |
| Disposal Method | Via licensed hazardous waste management vendor. DO NOT drain dispose. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 2-(3-Methoxy-4-methylphenyl)acetic acid.
Caption: Disposal workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
References
-
Laboratory Safety Guidance - OSHA . (n.d.). Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). The University of Tennessee Health Science Center. [Link]
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Proper Handling of Hazardous Waste Guide - EPA . (n.d.). U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH & Co.KG . (n.d.). Chemos GmbH & Co.KG. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR . (n.d.). Electronic Code of Federal Regulations. [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025, May 30). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Listings | EPA . (n.d.). U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Methoxy-4-methylphenyl)acetic acid
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-(3-Methoxy-4-methylphenyl)acetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture that extends beyond mere compliance.
Hazard Analysis of 2-(3-Methoxy-4-methylphenyl)acetic acid
Before implementing any handling protocols, a thorough understanding of the compound's intrinsic hazards is essential. Based on available Safety Data Sheets (SDS), 2-(3-Methoxy-4-methylphenyl)acetic acid presents the following primary risks:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1][2][3][5]
While not classified as a highly toxic substance, the irritant nature of this carboxylic acid derivative necessitates a stringent approach to exposure control. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure under normal working conditions.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls. However, the appropriate use of PPE remains a critical final barrier between the researcher and potential chemical exposure. The specific PPE required for handling 2-(3-Methoxy-4-methylphenyl)acetic acid is detailed below.
Hand Protection
Rationale: The most common route of exposure in a laboratory setting is through skin contact. Carboxylic acids can cause irritation and, in some cases, chemical burns.
Recommendation:
-
Gloves: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are highly recommended for handling acids.[8][9][10][11] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Eye and Face Protection
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.
Recommendation:
-
Safety Goggles: Chemical splash goggles are mandatory whenever handling 2-(3-Methoxy-4-methylphenyl)acetic acid.[8][10]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to safety goggles to provide full-face protection.[8][10]
Skin and Body Protection
Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is essential.
Recommendation:
-
Laboratory Coat: A flame-retardant and chemical-resistant lab coat should be worn and fully buttoned.[12]
-
Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting to protect the lower body and feet from spills.[12]
Respiratory Protection
Rationale: Inhalation of the compound, particularly in powder form, can lead to respiratory tract irritation.
Recommendation:
-
Engineering Controls: All handling of solid 2-(3-Methoxy-4-methylphenyl)acetic acid should be conducted in a certified chemical fume hood to minimize the generation of airborne dust.[10][13]
-
Respirator: If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8][10][14] Respirator use requires a formal respiratory protection program, including fit-testing and training.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure.
Preparation and Donning PPE
-
Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, readily available.
-
Don PPE: Put on your lab coat, followed by safety goggles and a face shield if necessary. The final step is to don your chemical-resistant gloves.
Handling and Experimental Workflow
-
Weighing and Transfer: Conduct all weighing and transfer of solid 2-(3-Methoxy-4-methylphenyl)acetic acid within a chemical fume hood. Use a spatula for transfers to minimize dust creation.
-
Solution Preparation: When dissolving the compound, slowly add it to the solvent to avoid splashing.
-
Container Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.[10]
Doffing PPE
-
Gloves: Remove gloves first, turning them inside out as you do to trap any contamination. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, folding it so that the contaminated exterior is folded inward.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment. The Environmental Protection Agency (EPA) has established specific regulations that govern the disposal of lab waste.[15][16]
Waste Segregation and Collection
-
Solid Waste: Collect any solid 2-(3-Methoxy-4-methylphenyl)acetic acid waste, including contaminated weighing paper and spatulas, in a designated, labeled hazardous waste container.[12][17]
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[18]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.
Storage and Disposal
-
Satellite Accumulation Areas: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. These areas must be inspected weekly for leaks.[17]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[19]
Visualizing Safety: Procedural Diagrams
To further clarify the procedural steps, the following diagrams illustrate the recommended PPE selection and waste disposal workflows.
Caption: PPE Selection Workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
Caption: Waste Disposal Workflow for 2-(3-Methoxy-4-methylphenyl)acetic acid.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, safety is not an impediment to research; it is the foundation upon which reliable and reproducible scientific advancements are built.
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- 2-(3-Methoxy-4-methylphenyl)acetic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
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- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Safety Data Sheet for 2-methoxyphenylacetic acid. (2025, November 6). Sigma-Aldrich.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

